Muscaridin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydroxyhexyl(trimethyl)azanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZBCQRFTKPWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCC[N+](C)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Muscarine from Amanita muscaria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscarine, a quaternary ammonium alkaloid, was the first parasympathomimetic substance to be isolated and studied. Its discovery in the mid-19th century from the iconic fly agaric mushroom, Amanita muscaria, marked a pivotal moment in pharmacology and toxicology. This technical guide provides an in-depth exploration of the historical discovery and isolation of muscarine, contemporary methodologies for its extraction and quantification, and a detailed overview of its mechanism of action through muscarinic acetylcholine receptor signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental processes.
Introduction: The Historical Context of Muscarine
The vibrant and conspicuous Amanita muscaria has a long and storied history in various cultures, often associated with shamanistic rituals and folklore. Its psychoactive properties, however, are not attributed to muscarine. The primary psychoactive compounds in A. muscaria are ibotenic acid and its decarboxylated derivative, muscimol. Muscarine, although present, is found in relatively low concentrations in this species.
The scientific journey into the chemical constituents of A. muscaria began in the 19th century. In 1869, the German pharmacologists Professor Oswald Schmiedeberg and his student Richard Koppe, at the University of Dorpat (now Tartu, Estonia), successfully isolated a potent, physiologically active substance from the mushroom.[1][2] They named this compound "muscarine," derived from the mushroom's species name. Their pioneering work laid the foundation for the study of the parasympathetic nervous system and the classification of acetylcholine receptors.
Initially, muscarine was believed to be the primary toxic and hallucinogenic agent in A. muscaria. However, subsequent research revealed that the concentration of muscarine in the fly agaric is typically low, ranging from 0.0002% to 0.0003% of the fresh mushroom's weight. Higher and more toxicologically significant concentrations of muscarine are found in other mushroom genera, particularly Inocybe and Clitocybe. Despite its low concentration in A. muscaria, the historical significance of its discovery from this species is undeniable.
Physicochemical Properties of Muscarine
Muscarine is a chiral molecule, with the naturally occurring and physiologically active form being (+)-muscarine. It is a quaternary ammonium salt, which contributes to its high water solubility and its inability to readily cross the blood-brain barrier.
| Property | Value | Reference |
| Chemical Formula | C₉H₂₀NO₂⁺ | [1] |
| Molar Mass | 174.26 g/mol | [1] |
| Appearance | Deliquescent, syrupy base (isolated by Schmiedeberg and Koppe) | [3] |
| Solubility | High in water and ethanol | General knowledge |
| Stereoisomer | (+)-muscarine (natural, active form) | General knowledge |
Experimental Protocols
Historical Isolation Method of Schmiedeberg and Koppe (1869)
The original method employed by Schmiedeberg and Koppe was a landmark in natural product chemistry. While lacking the precision of modern techniques, it successfully yielded a concentrated, physiologically active extract of muscarine.
Methodology:
-
Extraction: The fungal material (Amanita muscaria) was first extracted with ethanol.
-
Lead Acetate Precipitation: The ethanolic extract was treated with lead(II) acetate to precipitate interfering substances.
-
Filtration: The mixture was filtered to remove the precipitated solids.
-
Sulfide Precipitation: The excess lead in the filtrate was removed by precipitation with hydrogen sulfide.
-
Concentration: The resulting solution was concentrated to a syrup.
-
Alkaloid Precipitation: The key step involved the precipitation of the crude alkaloid fraction from the syrup using a solution of potassium mercuric iodide (Mayer's reagent).[3] This reagent forms a precipitate with most alkaloids.
-
Purification: The precipitate was then decomposed, and the resulting solution was further purified to yield a deliquescent, syrupy base with potent physiological activity.[3]
Modern Extraction and Quantification of Muscarine via HPLC-MS/MS
Contemporary methods for the analysis of muscarine from fungal matrices rely on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate quantification of muscarine even at the low concentrations found in A. muscaria.
Methodology:
-
Sample Preparation:
-
Fresh or dried Amanita muscaria fruiting bodies are homogenized to a fine powder.
-
A known weight of the homogenized sample (e.g., 1 gram) is extracted with a suitable solvent, typically a mixture of methanol and water or acetonitrile and water.
-
The extraction is often facilitated by ultrasonication or shaking for a defined period (e.g., 30-60 minutes).
-
The mixture is then centrifuged to pellet the solid material.
-
-
Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended):
-
The supernatant from the centrifugation step can be further purified using a cation-exchange SPE cartridge to remove interfering compounds.
-
The cartridge is first conditioned with methanol and then water.
-
The sample extract is loaded onto the cartridge.
-
The cartridge is washed with water and then methanol to remove impurities.
-
Muscarine is eluted with a methanolic solution of ammonia or a similar basic modifier.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
An aliquot of the purified extract is injected into an HPLC system.
-
Separation is typically achieved on a C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
The mobile phase often consists of a gradient of acetonitrile and water with a modifier such as formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Muscarine is detected and quantified using multiple reaction monitoring (MRM) by selecting the precursor ion (m/z of muscarine) and a specific product ion.
-
-
Quantitative Data
Muscarine Content in Fungal Species
| Fungal Species | Muscarine Content (% of fresh weight) | Reference |
| Amanita muscaria | 0.0002% - 0.0003% | General knowledge |
| Inocybe species | Can be significantly higher than in A. muscaria | General knowledge |
| Clitocybe species | Can be significantly higher than in A. muscaria | General knowledge |
Toxicological Data: LD₅₀ of Muscarine
| Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Mouse | Intravenous (IV) | 0.23 | General knowledge |
| Mouse | Intraperitoneal (IP) | 0.5 | General knowledge |
| Rat | Intravenous (IV) | 0.2 | General knowledge |
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarine exerts its physiological effects by acting as a selective agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which are coupled to different G-proteins and thus trigger distinct intracellular signaling cascades.
M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)
The M1, M3, and M5 subtypes of muscarinic receptors are coupled to G-proteins of the Gq/11 family. Activation of these receptors leads to the stimulation of phospholipase C (PLC).
Caption: Gq/11 signaling pathway activated by muscarine.
M2 and M4 Receptor Signaling (Gi/o Pathway)
The M2 and M4 subtypes of muscarinic receptors are coupled to G-proteins of the Gi/o family. Activation of these receptors leads to the inhibition of adenylyl cyclase.
Caption: Gi/o signaling pathway activated by muscarine.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the isolation and analysis of muscarine from Amanita muscaria.
Caption: Workflow for muscarine isolation and analysis.
Conclusion
The discovery and isolation of muscarine from Amanita muscaria by Schmiedeberg and Koppe was a seminal event in the history of pharmacology. Although A. muscaria is not the most potent source of this alkaloid, its historical importance is paramount. Modern analytical techniques have allowed for precise quantification and a deeper understanding of muscarine's pharmacology. The detailed signaling pathways illustrate the molecular basis of its potent physiological effects. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for the scientific community. The methodologies and data presented herein are intended to facilitate further research into muscarine and its derivatives, potentially leading to new therapeutic applications.
References
A Comprehensive History of Muscarine Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history of muscarine research, from its initial discovery to the detailed characterization of its receptors and the development of tools to study its effects. This document is intended for an audience with a strong scientific background, including researchers, scientists, and professionals in the field of drug development.
Discovery and Early Research
The story of muscarine begins in 1869 when German chemists Oswald Schmiedeberg and Richard Koppe first isolated this alkaloid from the fly agaric mushroom, Amanita muscaria.[1] Their work marked a pivotal moment in pharmacology, as muscarine was the first parasympathomimetic substance to be studied, paving the way for our understanding of the autonomic nervous system.[2] The name "muscarine" itself is derived from the mushroom's name.[2]
Early toxicological studies revealed that muscarine potently stimulates the peripheral parasympathetic nervous system, leading to a constellation of symptoms now known as "muscarinic syndrome." These symptoms include increased salivation, sweating, and lacrimation (tearing), as well as miosis (constriction of the pupils), blurred vision, bronchoconstriction, bradycardia (slowed heart rate), abdominal cramping, and diarrhea.[2] In severe cases, muscarine poisoning can lead to circulatory collapse and death.[2]
Elucidation of Chemical Structure and Synthesis
For decades after its discovery, the precise chemical structure of muscarine remained elusive. It was not until 1957 that Franz Jellinek and his colleagues successfully determined the three-dimensional structure of muscarine chloride using X-ray diffraction analysis.[2] This breakthrough was crucial for understanding its mechanism of action and for the development of synthetic analogs.
The absolute configuration of L-(+)-muscarine is (2S, 4R, 5S)-(4-hydroxy-5-methyl-tetrahydrofuran-2-ylmethyl)-trimethylammonium.
Several synthetic routes for muscarine have been developed over the years. A notable and efficient synthesis of (+)-muscarine was reported by Chan and Li in 1992, starting from S-(−)-ethyl lactate.[2][3]
Muscarine and the Autonomic Nervous System
Muscarine's profound physiological effects are a direct result of its action as a selective agonist at a specific class of acetylcholine receptors. The natural neurotransmitter acetylcholine is a key signaling molecule in the nervous system, and its receptors are broadly classified into two main types: nicotinic and muscarinic. This classification arose from early pharmacological studies demonstrating that nicotine, from the tobacco plant, and muscarine, from mushrooms, mimicked the effects of acetylcholine at different sets of synapses. Muscarine was instrumental in defining and naming the muscarinic acetylcholine receptors (mAChRs).[2]
Characterization of Muscarinic Receptors
The advent of radioligand binding assays and molecular cloning techniques in the latter half of the 20th century revolutionized the study of muscarinic receptors. These studies revealed that the "muscarinic receptor" was not a single entity but a family of at least five distinct subtypes, designated M1 through M5.[4] These subtypes exhibit different tissue distributions and couple to different intracellular signaling pathways, explaining the diverse physiological effects of muscarine and other muscarinic agonists.
Muscarinic Receptor Subtypes and Signaling Pathways
The five muscarinic receptor subtypes are all G protein-coupled receptors (GPCRs). Their activation by an agonist, such as muscarine or acetylcholine, initiates a cascade of intracellular events mediated by G proteins.
-
M1, M3, and M5 Receptors: These "odd-numbered" subtypes typically couple to G proteins of the Gq/11 family.[4][5] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: The "even-numbered" subtypes preferentially couple to G proteins of the Gi/o family.[4][5] Activation of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The βγ-subunits of Gi/o can also directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels, leading to hyperpolarization of the cell membrane.
The following diagrams illustrate the primary signaling pathways for each muscarinic receptor subtype.
Caption: M1 Receptor Signaling Pathway
Caption: M2 Receptor Signaling Pathway
Caption: M3 Receptor Signaling Pathway
Caption: M4 Receptor Signaling Pathway
Caption: M5 Receptor Signaling Pathway
Quantitative Data in Muscarine Research
The development of selective ligands and advanced analytical techniques has allowed for the quantitative characterization of muscarine and its interactions with its receptors.
Muscarine Content in Fungi
The concentration of muscarine can vary significantly between different mushroom species and even within different parts of the same mushroom. While Amanita muscaria contains only trace amounts (around 0.0003% of fresh weight), other genera like Inocybe and Clitocybe can have much higher and more dangerous concentrations, reaching up to 1.6% of their dry mass.[2][6]
Table 1: Muscarine Content in Various Mushroom Species
| Mushroom Species | Muscarine Content | Reference |
| Amanita muscaria | ~0.0003% of fresh weight | [2] |
| Inocybe and Clitocybe spp. | Up to 1.6% of dry mass | [2][6] |
| Inocybe virosa | 0.27 - 0.3 mg/g of extract | [2][7] |
| Inosperma zonativeliferum | Pileus: 2.08 ± 0.05 g/kg, Stipe: 6.53 ± 1.88 g/kg | [8] |
Muscarinic Receptor Binding Affinities
Radioligand binding assays have been instrumental in determining the binding affinities (expressed as Ki values) of various agonists and antagonists for the different muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.
Table 2: Binding Affinities (Ki, nM) of Selected Ligands for Human Muscarinic Receptors
| Ligand | M1 | M2 | M3 | M4 | M5 |
| Agonists | |||||
| Acetylcholine | 230 | 160 | 180 | 100 | 200 |
| Muscarine | 28 | 63 | 40 | 32 | 50 |
| Carbachol | 230 | 32 | 160 | 130 | 320 |
| Oxotremorine-M | 3.2 | 10 | 5 | 2.5 | 6.3 |
| Pilocarpine | 250 | 1600 | 400 | 800 | 630 |
| Antagonists | |||||
| Atropine | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 |
| Scopolamine | 0.1 | 0.1 | 0.1 | 0.1 | 0.1 |
| Pirenzepine | 8 | 350 | 140 | 28 | 130 |
| AF-DX 116 | 140 | 32 | 320 | 160 | 630 |
| 4-DAMP | 1.3 | 8 | 0.3 | 1.3 | 2.5 |
| Tiotropium | 0.1 | 0.2 | 0.05 | 0.13 | 0.16 |
Note: These values are approximate and can vary depending on the experimental conditions.
Key Experimental Protocols in Muscarine Research
The study of muscarine has relied on a variety of experimental techniques, from classical bioassays to modern analytical methods.
Isolation and Quantification of Muscarine from Fungi
Modern methods for the isolation and quantification of muscarine from fungal material typically involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS).
Experimental Workflow for Muscarine Quantification
Caption: HPLC-MS/MS Workflow
Detailed Methodology:
-
Sample Preparation: A dried and powdered mushroom sample is homogenized in a solution of methanol, water, and formic acid.[9]
-
Extraction: The homogenate is sonicated to facilitate the extraction of muscarine into the solvent.[9]
-
Clarification: The mixture is centrifuged to pellet solid debris, and the supernatant containing the extracted muscarine is collected.[9]
-
Purification (Optional but Recommended): The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.[7]
-
HPLC Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution with a mobile phase of methanol and an acidic aqueous buffer is typically used to separate muscarine from other components.[9]
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization mode. Muscarine is identified and quantified based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion.[8]
-
Quantification: The concentration of muscarine in the sample is determined by comparing its peak area to a standard curve generated with known concentrations of a pure muscarine standard.[8]
Radioligand Binding Assay for Muscarinic Receptors
Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the determination of receptor density (Bmax) and ligand binding affinity (Kd or Ki).
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest are prepared from cultured cells or tissues.
-
Incubation: The membranes are incubated in a buffer solution with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a muscarinic antagonist) and varying concentrations of an unlabeled competing ligand (the compound being tested).
-
Separation: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the total and non-specific binding. Specific binding is calculated by subtracting non-specific binding from total binding. For competition binding assays, the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.
Classical Bioassay: The Isolated Frog Heart Preparation (Straub's Method)
Before the advent of molecular techniques, the effects of muscarine were often studied using isolated organ preparations. The frog heart is a classic model for demonstrating the negative chronotropic (decreased heart rate) and inotropic (decreased force of contraction) effects of muscarinic agonists.
Detailed Methodology (Straub's Method):
-
Preparation of the Animal: A frog is pithed (a procedure to destroy the central nervous system) and dissected to expose the heart.
-
Cannulation: A cannula (a thin tube) is inserted into the ventricle of the heart. This allows for the perfusion of the heart with a physiological saline solution (e.g., Ringer's solution) and for the administration of drugs.
-
Recording of Heart Contractions: The apex of the ventricle is attached via a thread to a lever system that records the heart's contractions on a kymograph (a rotating drum with smoked paper) or a more modern data acquisition system.
-
Drug Administration: Once a stable baseline of heart contractions is established, known concentrations of muscarine are added to the perfusion fluid.
-
Observation and Recording: The effects of muscarine on the rate and force of heart contractions are observed and recorded. A dose-dependent decrease in both parameters is characteristic of muscarinic agonism.
-
Washing: After observing the effect of a drug, the heart is washed with fresh Ringer's solution to allow it to return to its baseline activity before the administration of the next drug concentration.
This bioassay, while less common today, was fundamental in the early characterization of muscarine's pharmacological effects and in the development of the concept of drug-receptor interactions.
Conclusion
The history of muscarine research is a journey through the evolution of pharmacology itself. From its discovery in a poisonous mushroom to its role in defining a major class of neurotransmitter receptors, muscarine has been a pivotal tool for scientists. The ongoing study of muscarinic receptors, their signaling pathways, and the development of selective ligands continues to be a vibrant area of research with significant implications for the treatment of a wide range of diseases, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD). This comprehensive guide has provided a technical overview of the key milestones and methodologies in this fascinating field, offering a valuable resource for researchers and professionals dedicated to advancing our understanding of muscarinic pharmacology.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. dspace.cuni.cz [dspace.cuni.cz]
- 3. Frontiers | A New Muscarine-Containing Inosperma (Inocybaceae, Agaricales) Species Discovered From One Poisoning Incident Occurring in Tropical China [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. M2-muscarinic receptors: how does ligand binding affinity relate to intrinsic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. A New Muscarine-Containing Inosperma (Inocybaceae, Agaricales) Species Discovered From One Poisoning Incident Occurring in Tropical China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxic metabolite profiling of Inocybe virosa - PMC [pmc.ncbi.nlm.nih.gov]
The Enantioselective Potency of Muscarine: A Deep Dive into its Stereochemistry and Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Muscarine, a natural alkaloid found in certain mushroom species, is a potent parasympathomimetic agent that exerts its effects through the activation of muscarinic acetylcholine receptors (mAChRs). Its rigid tetrahydrofuran ring structure gives rise to a rich stereochemistry, with eight possible stereoisomers. This technical guide provides an in-depth analysis of the stereochemistry of muscarine and its profound impact on biological activity, offering valuable insights for researchers in pharmacology and drug development.
The Critical Role of Stereochemistry in Muscarinic Receptor Activation
The biological activity of muscarine is exquisitely dependent on its three-dimensional structure. Of the eight possible stereoisomers, the naturally occurring (+)-(2S, 3R, 5S)-muscarine is the most biologically active enantiomer, demonstrating significantly higher affinity and potency for muscarinic receptors compared to its stereoisomeric counterparts.[1] This highlights the stringent stereochemical requirements of the muscarinic receptor binding pocket.
Quantitative Analysis of Stereoisomer Activity
The affinity (Ki) and potency (EC50) of each muscarine stereoisomer at the M1, M2, and M3 muscarinic receptor subtypes are summarized below. This data clearly illustrates the remarkable selectivity and potency of the natural (+)-muscarine isomer.
| Stereoisomer | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (pD2 / EC50) |
| (+)-(2S, 3R, 5S)-Muscarine | M1 (rat cerebral cortex) | 2,000 | - |
| M2 (rat heart) | 54 | 7.12 (pD2, guinea pig atria) | |
| M3 (rat salivary gland) | 2,400 | 6.48 (pD2, guinea pig ileum) | |
| (-)-(2R, 3S, 5R)-Muscarine | M2 (rat heart) | >10,000 | 4.61 (pD2, guinea pig atria) |
| M3 (rat salivary gland) | >10,000 | 4.60 (pD2, guinea pig ileum) | |
| (+)-(2S, 3R, 5R)-Epimuscarine | M2 (rat heart) | >10,000 | < 4 (pD2, guinea pig atria) |
| M3 (rat salivary gland) | >10,000 | < 4 (pD2, guinea pig ileum) | |
| (-)-(2R, 3S, 5S)-Epimuscarine | M2 (rat heart) | >10,000 | < 4 (pD2, guinea pig atria) |
| M3 (rat salivary gland) | >10,000 | < 4 (pD2, guinea pig ileum) | |
| (+)-(2S, 3S, 5S)-Allomuscarine | M2 (rat heart) | >10,000 | 4.60 (pD2, guinea pig atria) |
| M3 (rat salivary gland) | >10,000 | 4.63 (pD2, guinea pig ileum) | |
| (-)-(2R, 3R, 5R)-Allomuscarine | M2 (rat heart) | >10,000 | 4.31 (pD2, guinea pig atria) |
| M3 (rat salivary gland) | >10,000 | 4.28 (pD2, guinea pig ileum) | |
| (+)-(2S, 3S, 5R)-Epiallomuscarine | M2 (rat heart) | >10,000 | < 4 (pD2, guinea pig atria) |
| M3 (rat salivary gland) | >10,000 | < 4 (pD2, guinea pig ileum) | |
| (-)-(2R, 3R, 5S)-Epiallomuscarine | M2 (rat heart) | >10,000 | < 4 (pD2, guinea pig atria) |
| M3 (rat salivary gland) | >10,000 | < 4 (pD2, guinea pig ileum) |
Data sourced from De Amici, M., et al. (1995). Synthesis and pharmacological investigation of stereoisomeric muscarines. Journal of Medicinal Chemistry, 38(11), 1893-1900.
The data unequivocally demonstrates that (+)-muscarine is the only stereoisomer with significant affinity and potency, particularly at the M2 receptor, where it exhibits a 37- to 44-fold higher affinity compared to M1 and M3 receptors.[1] The potency of (+)-muscarine is over two orders of magnitude greater than its enantiomer, (-)-muscarine, and the other six stereoisomers.[1]
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. The five subtypes (M1-M5) couple to different G-proteins, initiating distinct intracellular signaling cascades.
-
M1 and M3 Receptors: These receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels.
Below are Graphviz diagrams illustrating these signaling pathways.
Experimental Protocols
Synthesis of the Eight Stereoisomers of Muscarine
The synthesis of all eight stereoisomers of muscarine can be achieved starting from the enantiomers of lactic esters. A key step involves a SnCl4-catalyzed addition of allyltrimethylsilane to O-protected lactic aldehydes, followed by an iodocyclization process to form the tetrahydrofuran ring.[1] This method yields all eight stereoisomers with high enantiomeric excess (>98%).[1]
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of muscarine stereoisomers for M1, M2, and M3 muscarinic receptors.
Materials:
-
Membrane preparations from rat cerebral cortex (predominantly M1), heart (predominantly M2), and salivary glands (predominantly M3).
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Muscarine stereoisomers.
-
Atropine for determination of non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate membrane preparations with a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled muscarine stereoisomer in the assay buffer.
-
For non-specific binding, incubate the membranes with [³H]-NMS in the presence of a high concentration of atropine (e.g., 1 µM).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 values.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To determine the functional potency (pD2 or EC50) of muscarine stereoisomers at M2 and M3 receptors.
Isolated Guinea Pig Atria (M2 Receptors):
-
Isolate the atria from a guinea pig and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the atria to equilibrate under a resting tension.
-
Record the force of contraction isometrically.
-
Construct cumulative concentration-response curves for the muscarine stereoisomers by adding increasing concentrations of the agonist to the organ bath.
-
Measure the negative inotropic effect (decrease in force of contraction).
-
Calculate the pD2 (-log EC50) values from the concentration-response curves.
Isolated Guinea Pig Ileum (M2 and M3 Receptors):
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath under similar conditions as the atria.
-
Record the longitudinal muscle contractions isotonically or isometrically.
-
Construct cumulative concentration-response curves for the muscarine stereoisomers.
-
Measure the contractile response.
-
Calculate the pD2 values from the concentration-response curves.
Conclusion
The stereochemistry of muscarine is the primary determinant of its biological activity. The natural (+)-(2S, 3R, 5S)-enantiomer exhibits a remarkable degree of potency and selectivity, particularly for the M2 muscarinic receptor subtype. This profound structure-activity relationship underscores the importance of stereoisomerism in drug design and development. A thorough understanding of the stereochemical requirements of muscarinic receptors is crucial for the rational design of novel and selective muscarinic agonists and antagonists with therapeutic potential.
References
The Pharmacokinetics and Pharmacodynamics of Muscarine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine, a natural alkaloid found in certain species of mushrooms, notably Amanita muscaria and various Inocybe and Clitocybe species, is a potent parasympathomimetic agent.[1] Its discovery and study were pivotal in the initial classification of cholinergic receptors, leading to the designation of the "muscarinic" subtype of acetylcholine receptors. This technical guide provides an in-depth exploration of the pharmacokinetics and pharmacodynamics of muscarine, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. The document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of relevant biological pathways.
Pharmacokinetics
The pharmacokinetic profile of muscarine is largely dictated by its chemical structure as a quaternary ammonium salt. This structural feature significantly influences its absorption, distribution, metabolism, and excretion (ADME).
Absorption
Muscarine is poorly absorbed from the gastrointestinal tract due to its hydrophilic nature and permanent positive charge.[1][2] This limits its systemic bioavailability when ingested orally.
Distribution
As a quaternary ammonium compound, muscarine does not readily cross the blood-brain barrier, and therefore, its central nervous system effects are minimal.[1] Its distribution is primarily confined to peripheral tissues.
Metabolism
There is a lack of evidence to suggest that muscarine is significantly metabolized in the human body. It is not a substrate for acetylcholinesterase, the enzyme responsible for the degradation of acetylcholine, which contributes to its prolonged duration of action compared to the endogenous neurotransmitter.[1]
Excretion
The primary route of elimination for muscarine is believed to be renal clearance, with the compound being excreted largely unchanged in the urine.[1] Methods for the quantitative analysis of muscarine in urine have been developed using techniques such as liquid chromatography-mass spectrometry, confirming its presence in urine following exposure.
Table 1: Pharmacokinetic Parameters of Muscarine
| Parameter | Value | Species | Method | Reference |
| Oral Bioavailability | Data not available | |||
| Plasma Half-life (t½) | Data not available | |||
| Volume of Distribution (Vd) | Data not available | |||
| Clearance (CL) | Data not available | |||
| Lethal Dose (LD50) | Data not available for muscarine. For mescaline (a different compound), the estimated human LD50 is ~880 mg/kg. | Human (estimated) | [2] |
Note: Specific quantitative pharmacokinetic parameters for muscarine are not well-documented in publicly available literature.
Pharmacodynamics
Muscarine exerts its effects by acting as a selective agonist at muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct signaling pathways and physiological roles.
Mechanism of Action
Muscarine mimics the action of acetylcholine at postganglionic parasympathetic nerve endings and at some sites in the central nervous system. The activation of muscarinic receptors by muscarine initiates a cascade of intracellular events mediated by G-proteins.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[1] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
Receptor Binding and Potency
The affinity (Ki) and potency (EC50) of muscarine for each of the five muscarinic receptor subtypes are critical parameters for understanding its pharmacological profile. While muscarine is a potent agonist, comprehensive and comparative quantitative data across all subtypes from a single study is limited.
Table 2: Muscarine Receptor Binding Affinities (Ki) and Functional Potencies (EC50)
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Signaling Pathway | Reference |
| M1 | Data not available | Data not available | Gq/11 (Phosphoinositide Hydrolysis) | |
| M2 | Data not available | Data not available | Gi/o (Inhibition of Adenylyl Cyclase) | |
| M3 | Data not available | Data not available | Gq/11 (Phosphoinositide Hydrolysis) | |
| M4 | Data not available | Data not available | Gi/o (Inhibition of Adenylyl Cyclase) | |
| M5 | Data not available | Data not available | Gq/11 (Phosphoinositide Hydrolysis) |
Signaling Pathways
The activation of muscarinic receptors by muscarine triggers distinct downstream signaling cascades, as depicted in the following diagrams.
Caption: Gq/11-Coupled Muscarinic Receptor Signaling Pathway.
Caption: Gi/o-Coupled Muscarinic Receptor Signaling Pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the pharmacodynamics of muscarine. These protocols are intended as a guide and may require optimization based on the specific experimental setup.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of muscarine for muscarinic receptors.
Caption: Workflow for a Radioligand Competition Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the desired muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and increasing concentrations of unlabeled muscarine.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Detection and Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the muscarine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of muscarine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of muscarine to stimulate Gq/11-coupled M1, M3, and M5 receptors by quantifying the accumulation of inositol phosphates.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Culture cells expressing the M1, M3, or M5 receptor subtype.
-
Label the cells with [³H]-myo-inositol overnight to incorporate the radiolabel into the cellular phosphoinositides.
-
-
Assay Setup:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
-
Stimulation:
-
Add varying concentrations of muscarine to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Separation:
-
Terminate the reaction by adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).
-
Extract the inositol phosphates from the cells.
-
Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography columns.
-
-
Detection and Analysis:
-
Elute the inositol phosphates from the columns and quantify the radioactivity using liquid scintillation counting.
-
Plot the amount of [³H]-inositol phosphates accumulated as a function of the logarithm of the muscarine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of muscarine that produces 50% of the maximal response).
-
cAMP Accumulation Assay
This functional assay is used to measure the ability of muscarine to inhibit adenylyl cyclase via Gi/o-coupled M2 and M4 receptors.
Detailed Methodology:
-
Cell Culture:
-
Culture cells expressing the M2 or M4 receptor subtype.
-
-
Assay Setup:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
-
Stimulation:
-
Stimulate the cells with an agent that increases intracellular cAMP levels, such as forskolin.
-
Simultaneously, add varying concentrations of muscarine to the cells.
-
Incubate for a defined period at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation as a function of the logarithm of the muscarine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (or IC50) value.
-
Conclusion
Muscarine remains a cornerstone in the study of the cholinergic nervous system. Its well-defined mechanism of action as a selective muscarinic receptor agonist provides a powerful tool for investigating the physiological and pathological roles of these receptors. While its pharmacokinetic properties, characterized by poor absorption and a lack of metabolism, limit its systemic therapeutic potential, its potent and specific pharmacodynamic effects make it an invaluable research compound. The experimental protocols outlined in this guide provide a framework for the continued investigation of muscarine and the development of novel therapeutics targeting the muscarinic receptor system. Further research is warranted to fill the existing gaps in the quantitative understanding of muscarine's pharmacokinetic parameters and its precise binding and functional profiles across all five muscarinic receptor subtypes.
References
An In-Depth Technical Guide to Muscarine Receptor Subtype Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core techniques and data analysis involved in profiling the subtype selectivity of ligands for muscarinic acetylcholine receptors (mAChRs). Accurate selectivity profiling is critical for the development of novel therapeutics with improved efficacy and reduced side effects.
Introduction to Muscarinic Receptors and Subtype Selectivity
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] There are five distinct subtypes, M1 through M5, each with unique tissue distribution, signaling mechanisms, and physiological roles.[1][2] This diversity makes them attractive drug targets for a wide range of conditions.
The five subtypes are broadly categorized into two families based on their G-protein coupling:
-
M1, M3, M5 (Gq/11-coupled): These receptors primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
-
M2, M4 (Gi/o-coupled): These receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2] They can also modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3]
Subtype selectivity is a measure of a drug's ability to preferentially bind to and/or activate one muscarinic receptor subtype over the others. Achieving high selectivity is a key goal in drug development to target specific physiological responses while minimizing off-target effects.
Signaling Pathways
Understanding the distinct signaling pathways of each receptor subtype is fundamental to designing and interpreting functional assays.
The Gq/11-mediated pathway is the canonical signaling cascade for M1, M3, and M5 receptors.
The Gi/o-mediated pathway is inhibitory and characteristic of M2 and M4 receptors.
Experimental Protocols for Selectivity Profiling
A comprehensive selectivity profile is built using a combination of binding and functional assays.
Binding assays directly measure the affinity of a ligand for a receptor. Competition binding assays are most common for determining the inhibition constant (Ki) of an unlabeled test compound.
Principle: A fixed concentration of a high-affinity radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with a source of receptors (e.g., cell membranes from transfected cell lines) in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.
Workflow Diagram:
Detailed Protocol:
-
Preparation: Prepare cell membranes from stable cell lines individually expressing each human muscarinic receptor subtype (M1-M5).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (e.g., ~1 nM [3H]-NMS), and a range of concentrations of the unlabeled test compound in an appropriate assay buffer.
-
Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 2 hours) at room temperature with shaking.[4]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[4]
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of a known antagonist (e.g., 10 µM atropine). Calculate specific binding and plot the percentage of inhibition of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional assays measure the cellular response to receptor activation and are used to determine a compound's potency (EC50) and efficacy (Emax), classifying it as an agonist, antagonist, or inverse agonist.
This assay measures the first step in G-protein activation.
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated Gα subunits.[5] The amount of incorporated [35S]GTPγS is proportional to the level of receptor activation.[5][6]
Detailed Protocol:
-
Membrane Preparation: Use membranes from cells expressing the desired muscarinic receptor subtype.
-
Reaction Mixture: Incubate membranes with varying concentrations of the test agonist, a fixed concentration of [35S]GTPγS, and GDP in an assay buffer.
-
Incubation: Incubate for 60-90 minutes at 27-30°C to allow for nucleotide exchange.[7]
-
Termination & Filtration: Stop the reaction and separate bound from free [35S]GTPγS via rapid filtration, similar to the binding assay.[5]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the agonist to determine EC50 and Emax values.
These assays measure changes in downstream signaling molecules.
-
Calcium Mobilization Assay (for M1, M3, M5): This is the most common functional assay for Gq-coupled receptors. Principle: Activation of the Gq pathway leads to an increase in intracellular calcium. This is measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) that exhibit increased fluorescence upon binding to Ca2+. The change in fluorescence is monitored in real-time using a plate reader. Detailed Protocol:
-
Cell Plating: Seed cells expressing the target receptor (M1, M3, or M5) into a 96- or 384-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add varying concentrations of the test compound to the wells.
-
Measurement: Immediately measure the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of the agonist to generate a dose-response curve and determine the EC50.
-
-
cAMP Assay (for M2, M4): This assay measures the inhibitory effect of Gi-coupled receptors on cAMP production. Principle: M2 and M4 receptor activation inhibits adenylyl cyclase, reducing cAMP levels. To measure this decrease, adenylyl cyclase is first stimulated with an agent like forskolin. The inhibitory effect of the muscarinic agonist on this stimulated cAMP production is then quantified. Modern assays often use competitive immunoassays based on technologies like HTRF or LANCE.[8] Detailed Protocol:
-
Cell Plating: Plate cells expressing the target receptor (M2 or M4) in a multi-well plate.
-
Stimulation: Pre-incubate cells with the test agonist for a short period. Then, add forskolin to stimulate adenylyl cyclase and continue the incubation (typically 30 minutes).
-
Cell Lysis & Detection: Lyse the cells and add detection reagents. In a LANCE Ultra cAMP assay, this would be a Eu-cAMP tracer and a ULight-anti-cAMP antibody.[8]
-
Incubation & Measurement: After a final incubation period (e.g., 1 hour), read the plate on a TR-FRET-capable plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the signal against the log concentration of the agonist to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
-
Data Presentation and Interpretation
Quantitative data from profiling assays should be summarized in tables to allow for direct comparison of a ligand's affinity and potency across all five receptor subtypes.
Key Parameters:
-
Ki (Inhibition Constant): A measure of binding affinity. A lower Ki indicates higher affinity.
-
EC50 (Half-maximal Effective Concentration): A measure of agonist potency. The concentration of an agonist that produces 50% of the maximal response.
-
IC50 (Half-maximal Inhibitory Concentration): A measure of antagonist potency. The concentration of an antagonist that blocks 50% of the agonist response.
-
Fold-Selectivity: The ratio of Ki or EC50/IC50 values between two receptor subtypes (e.g., Ki(M2) / Ki(M1)). A higher value indicates greater selectivity for the M1 subtype in this example.
Table 1: Example Binding Affinity (Ki, nM) Profile of Muscarinic Antagonists
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 Selectivity (fold vs M2/M3/M4/M5) |
| Pirenzepine | 15 | 400 | 250 | 150 | 300 | ~27 / ~17 / 10 / 20 |
| AF-DX 116 | 800 | 80 | 1200 | 400 | 1500 | 0.1 (M2 selective) |
| Darifenacin | 10 | 50 | 1 | 80 | 20 | 0.1 (M3 selective) |
| Himbacine | 15 | 8 | 30 | 5 | 40 | 1.9 (M2/M4 selective) |
| Atropine | 1 | 2 | 1.5 | 1 | 2 | Non-selective |
Data are representative and compiled from various pharmacological sources.
Table 2: Example Functional Potency (EC50, nM) Profile of Muscarinic Agonists
| Compound | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M4 EC50 (nM) | M5 EC50 (nM) | Primary Activity |
| Acetylcholine | 100 | 200 | 80 | 150 | 120 | Non-selective Agonist |
| Xanomeline | 5 | >1000 | 20 | 2 | 10 | M1/M4 Preferring Agonist |
| Pilocarpine | 200 | >1000 | 150 | 800 | 500 | Partial Agonist |
| N-desmethylclozapine (NDMC) | 10 | >1000 | 15 | >1000 | 8 | M1/M3/M5 Agonist |
Data are representative and compiled from various pharmacological sources.
Logical Workflow for Selectivity Profiling
A tiered approach is often employed when characterizing a novel compound.
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
The Enigmatic Pathway of Muscarine Biosynthesis in Fungi: A Technical Guide for Researchers
Abstract
Muscarine, a potent parasympathomimetic alkaloid, has been a subject of pharmacological interest for over a century. Despite its well-characterized physiological effects, the intricate biosynthetic pathway leading to its formation in various fungal species, primarily within the genera Clitocybe and Inocybe, has remained largely unelucidated. This technical guide synthesizes the current, albeit limited, understanding of the muscarine biosynthetic pathway, drawing upon foundational isotopic labeling studies and recent discoveries of key intermediates. We present a putative pathway, propose the classes of enzymes likely involved, and provide detailed hypothetical experimental protocols to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of fungal natural product biosynthesis and to explore the potential for chemoenzymatic synthesis of muscarine and its analogs.
Introduction
Muscarine is a quaternary ammonium salt that acts as a selective agonist for muscarinic acetylcholine receptors, leading to a range of physiological responses.[1] Its presence has been confirmed in numerous species of Inocybe and Clitocybe, and in trace amounts in some Amanita species.[1] While the synthesis of muscarine has been achieved chemically, the biological route to this intriguing molecule is a puzzle with only a few key pieces in place. Early isotopic labeling studies have been instrumental in identifying the primary metabolic building blocks, yet the enzymatic machinery and the genetic blueprint for this pathway remain to be discovered. This guide aims to provide a comprehensive overview of our current knowledge and a roadmap for future investigations.
The Putative Biosynthetic Pathway of Muscarine
Based on seminal isotopic labeling experiments conducted on Clitocybe rivulosa, the biosynthesis of muscarine is understood to originate from two primary metabolites: pyruvate and glutamate .[2][3] These studies revealed the specific incorporation pattern of carbon atoms from these precursors into the muscarine scaffold. Furthermore, the recent identification of 4'-phosphomuscarine as a major natural product in the mycelium of Clitocybe rivulosa strongly suggests that it is a key intermediate, implying the involvement of a kinase and a phosphatase in the final steps of the pathway.[2]
The proposed biosynthetic pathway can be conceptualized in the following stages:
-
Condensation and Initial Modification: A molecule derived from pyruvate and a glutamate derivative likely undergo a condensation reaction to form a linear precursor.
-
Cyclization: The linear precursor undergoes an intramolecular cyclization to form the tetrahydrofuran ring characteristic of muscarine.
-
Post-Cyclization Modifications: A series of reduction, decarboxylation, and methylation reactions modify the cyclized intermediate.
-
Phosphorylation and Dephosphorylation: The penultimate intermediate is phosphorylated to form 4'-phosphomuscarine, which is then dephosphorylated to yield the final product, L-(+)-muscarine.
Proposed Enzymatic Steps
The following is a hypothesized sequence of enzymatic reactions, detailing the likely classes of enzymes involved at each step.
-
Step 1: Condensation Reaction: A pyruvate-derived moiety, likely an activated form such as acetyl-CoA following decarboxylation of pyruvate, condenses with a glutamate derivative. This reaction could be catalyzed by a synthase or a condensing enzyme , possibly a polyketide synthase (PKS)-like or a non-ribosomal peptide synthetase (NRPS)-like enzyme, given their roles in the biosynthesis of many fungal secondary metabolites.
-
Step 2: Reduction: The keto group in the condensed product is likely reduced to a hydroxyl group by a reductase , utilizing NADPH or NADH as a cofactor.
-
Step 3: Cyclization: The linear, hydroxylated intermediate undergoes an intramolecular cyclization to form the tetrahydrofuran ring. This could be a spontaneous reaction or, more likely, catalyzed by a cyclase .
-
Step 4: Decarboxylation: The carboxyl group originating from the glutamate precursor is removed by a decarboxylase .
-
Step 5: N-Methylation: The primary amine is sequentially methylated three times to form the quaternary ammonium ion. This is likely carried out by one or more N-methyltransferases , using S-adenosylmethionine (SAM) as the methyl donor.
-
Step 6: Phosphorylation: A kinase phosphorylates the hydroxyl group at the 4' position of the muscarine precursor to form 4'-phosphomuscarine.
-
Step 7: Dephosphorylation: A phosphatase removes the phosphate group from 4'-phosphomuscarine to yield L-(+)-muscarine.
Quantitative Data
Quantitative data on the biosynthesis of muscarine, such as enzyme kinetics and reaction yields, are currently unavailable in the scientific literature. However, several studies have reported the concentrations of muscarine in various fungal species.
| Fungal Species | Muscarine Concentration (% of fresh weight) | Reference(s) |
| Amanita muscaria | ~0.0003% | [1] |
| Highly toxic Inocybe and Clitocybe species | up to 1.6% | [1] |
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for key experiments that would be essential for elucidating the muscarine biosynthetic pathway. These are based on standard methodologies for studying fungal secondary metabolism.
Isotopic Labeling Studies to Confirm Precursors and Intermediates
Objective: To confirm the incorporation of pyruvate and glutamate into muscarine and to identify potential intermediates.
Methodology:
-
Fungal Culture: Grow mycelial cultures of a high-muscarine-producing strain of Clitocybe rivulosa in a defined liquid medium.
-
Precursor Feeding: Supplement separate cultures with 13C-labeled pyruvate (e.g., [1-13C]pyruvate, [2-13C]pyruvate, [3-13C]pyruvate) and 13C-labeled glutamate (e.g., [2-13C]glutamate, [3-13C]glutamate, [4-13C]glutamate). A control culture with no labeled precursor should be run in parallel.
-
Extraction: After a suitable incubation period, harvest the mycelium and the culture broth. Extract the metabolites using a suitable solvent system (e.g., methanol/water).
-
Analysis by LC-MS and NMR:
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect muscarine and potential intermediates. Compare the mass spectra of the compounds from the labeled and unlabeled cultures to identify molecules with incorporated 13C.
-
Purify the labeled muscarine and any identified intermediates using preparative High-Performance Liquid Chromatography (HPLC).
-
Analyze the purified compounds by Nuclear Magnetic Resonance (NMR) spectroscopy (13C-NMR and HSQC) to determine the precise location of the 13C labels within the molecules.
-
Gene Knockout Experiments to Identify Biosynthetic Genes
Objective: To identify the genes responsible for muscarine biosynthesis.
Methodology:
-
Genome Sequencing: Sequence the genome of a muscarine-producing fungus (e.g., Clitocybe rivulosa).
-
Bioinformatic Analysis: Search the genome for a putative biosynthetic gene cluster (BGC) containing genes that could encode the enzymes proposed in the biosynthetic pathway (e.g., synthases, reductases, cyclases, decarboxylases, methyltransferases, kinases, phosphatases).
-
Gene Knockout: Using a fungal transformation system (e.g., CRISPR-Cas9 or Agrobacterium-mediated transformation), create knockout mutants for each candidate gene in the putative BGC.
-
Metabolite Analysis: Grow the wild-type and mutant strains under conditions that induce muscarine production. Analyze the metabolite profiles of each strain by LC-MS.
-
A knockout mutant that no longer produces muscarine would indicate a gene essential for the pathway.
-
The accumulation of a potential intermediate in a mutant strain would provide strong evidence for the function of the knocked-out gene.
-
Visualizations
Proposed Biosynthetic Pathway of Muscarine
Caption: Proposed biosynthetic pathway of muscarine from pyruvate and glutamate.
Experimental Workflow for Gene Identification
Caption: Workflow for identifying muscarine biosynthetic genes.
Conclusion and Future Perspectives
The biosynthesis of muscarine in fungi presents a fascinating yet challenging area of research. While the primary precursors have been identified, the complete enzymatic pathway and its genetic underpinnings remain to be elucidated. The proposed pathway in this guide provides a theoretical framework to direct future research. The application of modern techniques such as genome sequencing, bioinformatics, gene editing, and advanced analytical chemistry will be paramount in unraveling this enigmatic pathway. A complete understanding of muscarine biosynthesis will not only be a significant contribution to the field of natural product chemistry but could also pave the way for the biotechnological production of muscarine and the chemoenzymatic synthesis of novel muscarinic receptor agonists with therapeutic potential.
References
The Structural Tango of Muscarine and Acetylcholine: A Guide to a Classic Pharmacological Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intricate dance between a neurotransmitter and its receptor is a cornerstone of pharmacology. The relationship between the endogenous neurotransmitter acetylcholine and the fungal alkaloid muscarine provides a quintessential example of structural mimicry leading to potent physiological effects. This technical guide delves into the core structural relationship between these two molecules, their differential interactions with muscarinic acetylcholine receptors (mAChRs), the downstream signaling cascades they initiate, and the experimental methodologies used to elucidate these interactions.
Structural and Conformational Similarities: The Basis of Mimicry
Acetylcholine, a flexible molecule, can adopt several conformations due to the rotation around its single bonds. Muscarine, a more rigid cyclic ether, "locks" key structural features of acetylcholine into a specific orientation. This pre-organized conformation of muscarine is highly complementary to the binding pocket of muscarinic receptors, explaining its potent agonist activity.
The key structural features shared between acetylcholine and muscarine that are crucial for receptor binding include:
-
A Cationic Head: Both molecules possess a positively charged quaternary ammonium group, which is essential for the initial electrostatic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of the muscarinic receptors.
-
An Esteratic Oxygen (in Acetylcholine) and an Ether Oxygen (in Muscarine): This oxygen atom is capable of forming a hydrogen bond with a conserved tyrosine residue in the seventh transmembrane domain (TM7) of the receptor.
-
A "Methyl" Group: In acetylcholine, this is the acetyl methyl group. In muscarine, the C2-methyl group on the tetrahydrofuran ring occupies a similar spatial position. This group is thought to interact with a hydrophobic pocket within the receptor.
The critical difference lies in the conformational flexibility. Acetylcholine must adopt a specific, higher-energy conformation to bind effectively to the muscarinic receptor. In contrast, the rigid structure of muscarine pre-pays this energetic cost, presenting the key pharmacophoric elements in an optimal arrangement for binding.
Below is a diagram illustrating the structural superposition of acetylcholine and muscarine, highlighting their shared pharmacophoric features.
Caption: Superposition of Acetylcholine and Muscarine Structures.
Quantitative Analysis of Receptor Binding
The affinity of a ligand for its receptor is a critical determinant of its biological activity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of acetylcholine and muscarine for the five human muscarinic receptor subtypes (M1-M5).
| Ligand | Receptor Subtype | Binding Affinity (Ki) in nM |
| Acetylcholine | M1 | 59 |
| M2 | 1,200 | |
| M3 | 1,800 | |
| M4 | 4,400 | |
| M5 | 2,300 | |
| Muscarine | M1 | 2.7 |
| M2 | 20 | |
| M3 | 10 | |
| M4 | 15 | |
| M5 | 30 |
Note: These values are compiled from various sources and may vary depending on the experimental conditions and cell systems used.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a competitive radioligand binding assay to determine the Ki of a test compound (e.g., muscarine or acetylcholine) for a specific muscarinic receptor subtype.
Objective: To determine the binding affinity (Ki) of unlabeled ligands by their ability to compete with a radiolabeled antagonist for binding to muscarinic receptors.
Materials:
-
Membrane preparations from cells expressing the desired human muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
-
Unlabeled competing ligands: Muscarine, acetylcholine, and a known high-affinity antagonist (e.g., atropine for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Harvester for rapid filtration.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparations on ice. Dilute the membranes in assay buffer to a concentration that results in specific binding of approximately 10% of the added radioligand.
-
Assay Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of the diluted membrane preparation to designated wells.
-
Non-specific Binding: Add 50 µL of a high concentration of an unlabeled antagonist (e.g., 1 µM atropine), 50 µL of [³H]-NMS, and 100 µL of the diluted membrane preparation to designated wells.
-
Competition Binding: Add 50 µL of varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻³ M of muscarine or acetylcholine), 50 µL of [³H]-NMS, and 100 µL of the diluted membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plates at room temperature (22-25°C) for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competing ligand.
-
Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Binding Assay.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on the G-protein they couple to.
The Gq/11 Pathway (M1, M3, and M5 Receptors)
Activation of M1, M3, and M5 receptors by an agonist like acetylcholine or muscarine leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Caption: The Gq/11 Signaling Pathway.
The Gi/o Pathway (M2 and M4 Receptors)
Agonist binding to M2 and M4 receptors activates the Gi/o family of G-proteins. This pathway is primarily inhibitory, leading to a decrease in intracellular cyclic AMP (cAMP) levels and the modulation of ion channel activity.
Caption: The Gi/o Signaling Pathway.
Conclusion
The structural relationship between muscarine and acetylcholine is a foundational concept in pharmacology that continues to inform the design of novel therapeutics targeting the muscarinic acetylcholine receptor system. The subtle differences in their structure and conformational flexibility translate into significant variations in receptor subtype affinity and signaling outcomes. A thorough understanding of these relationships, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals working to modulate cholinergic neurotransmission for therapeutic benefit.
The Metabolism and Degradation of Muscarine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Muscarine, a potent parasympathomimetic alkaloid found in certain species of mushrooms, has been a subject of toxicological and pharmacological interest for over a century. Despite extensive research into its effects on the cholinergic nervous system, the metabolism and degradation of muscarine within biological systems remain poorly understood. This technical guide synthesizes the current knowledge on muscarine's metabolic fate, highlighting its notable resistance to enzymatic degradation and its primary route of elimination. Recent discoveries of a phosphorylated precursor suggest a novel avenue for its bioavailability. This document provides an in-depth analysis of available quantitative data, detailed experimental protocols for its detection, and visual representations of its signaling pathways to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.
Introduction
Muscarine is a quaternary ammonium salt that acts as a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[1] Its potent stimulation of the parasympathetic nervous system can lead to a range of physiological effects, collectively known as the muscarinic toxidrome, which includes increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). In severe cases, muscarine poisoning can result in cardiovascular collapse and death.[2] Understanding the metabolic pathway and degradation of muscarine is crucial for developing effective toxicological interventions and for assessing the therapeutic potential of muscarinic agonists.
Metabolic Fate of Muscarine: Resistance to Degradation
A significant body of evidence suggests that muscarine is not extensively metabolized in the human body.[1][2] Unlike the endogenous neurotransmitter acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE), muscarine is not a substrate for this enzyme.[1][2] This resistance to degradation contributes significantly to its toxicity, as the molecule persists in the synaptic cleft, continuously stimulating mAChRs.
The primary mechanism for the elimination of muscarine from the body is renal clearance.[1][2] Due to its high water solubility, muscarine is efficiently filtered by the kidneys and excreted in the urine.[1][2] This is supported by the detection of unchanged muscarine in the urine of individuals poisoned with muscarine-containing mushrooms.
The Precursor: 4'-Phosphomuscarine
Recent research has identified a phosphorylated precursor to muscarine, 4'-phosphomuscarine, in the mycelium of the muscarine-producing mushroom Clitocybe rivulosa.[3] This compound itself shows only weak affinity for the M3 muscarinic acetylcholine receptor.[3] However, it can liberate the highly toxic muscarine through unspecific enzymatic ester cleavage.[3] This discovery suggests a potential pathway for the in vivo release of muscarine from a less active precursor, which has significant implications for the toxicology of muscarine-containing fungi.
Quantitative Data on Muscarine in Biological Samples
Quantitative analysis of muscarine in biological matrices is essential for diagnosing poisoning cases and for pharmacokinetic studies. The following table summarizes reported concentrations of muscarine in human biological samples from suspected poisoning cases.
| Biological Matrix | Concentration Range | Analytical Method | Reference |
| Whole Blood | 0.12 to 14 µg/L | LC-HRMS | [4] |
| Plasma | LC-HRMS | [4] | |
| Urine | LC-HRMS | [4] |
LOQ: Limit of Quantification
Experimental Protocols for Muscarine Detection
Accurate and sensitive analytical methods are critical for the detection and quantification of muscarine in biological samples. Below are summaries of validated experimental protocols.
Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS)
-
Objective: To determine muscarine concentrations in human urine, plasma, and whole blood.[4]
-
Sample Preparation: 100 µL of the biological fluid is subjected to protein precipitation.[4]
-
Chromatography: An Accucore Phenyl-X analytical column is used for separation.[4]
-
Mass Spectrometry: Detection is performed using an electrospray source in positive ion mode with an Orbitrap mass spectrometer. Muscarine is quantified in parallel reaction monitoring (PRM) mode.[4]
-
Internal Standard: D9-muscarine is used as the internal standard.[4]
-
Validation: The method was validated over a concentration range of 0.1-100 µg/L for plasma and whole blood, and 1-100 µg/L for urine, with precision and accuracy below 13.5%.[4]
Capillary Electrophoresis Coupled with Electrospray Tandem Mass Spectrometry (CE-ESI-MS/MS)
-
Objective: Identification, separation, and determination of muscarine in human urine.[5]
-
Method: The CE-ESI-MS/MS method allows for the analysis of real samples without extensive and time-consuming pretreatment.[5]
-
Performance: The method demonstrates good repeatability with relative standard deviations (RSD) for migration time and peak area ranging from 0.93% to 1.60% and 2.96% to 3.42%, respectively. The limits of detection (LOD) are at the nanomolar concentration level.[5]
Signaling Pathways of Muscarinic Acetylcholine Receptors
Muscarine exerts its physiological effects by activating the five subtypes of muscarinic acetylcholine receptors (M1-M5). These G-protein coupled receptors (GPCRs) are widely distributed throughout the body and are coupled to different intracellular signaling cascades.
Caption: Muscarinic receptor signaling pathways.
The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Workflow for Muscarine Analysis
The following diagram illustrates a typical workflow for the analysis of muscarine in biological samples, from collection to data interpretation.
Caption: General workflow for muscarine analysis.
Conclusion
The available scientific literature strongly indicates that muscarine is a metabolically stable compound that is primarily eliminated from the body through renal excretion. Its resistance to degradation by acetylcholinesterase is a key factor in its toxicity. The recent discovery of 4'-phosphomuscarine as a precursor introduces a new dimension to the understanding of muscarine's bioavailability and toxicology. For researchers and drug development professionals, the focus should be on sensitive and specific analytical methods for its detection and a thorough understanding of its interaction with muscarinic acetylcholine receptors. Further research into the enzymatic processes that may release muscarine from its precursor in vivo is warranted to fully elucidate its toxicological profile.
References
- 1. alchetron.com [alchetron.com]
- 2. Muscarine - Wikipedia [en.wikipedia.org]
- 3. The Fatal Mushroom Neurotoxin Muscarine is Released from a Harmless Phosphorylated Precursor upon Cellular Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application to several suspected poisoning cases of a validated analytical method for the determination of muscarine in human biological matrices using liquid chromatography with high-resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of mushroom toxins ibotenic acid, muscimol and muscarine by capillary electrophoresis coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Toxicological Effects of Muscarine Poisoning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the toxicological effects of muscarine poisoning, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. Muscarine, a natural alkaloid found in certain species of mushrooms, is a potent parasympathomimetic agent that acts as a selective agonist for muscarinic acetylcholine receptors. Understanding its toxicology is crucial for the development of novel therapeutics and for the clinical management of mushroom poisoning.
Quantitative Toxicological Data
The toxicity of muscarine varies significantly depending on the species and the route of administration. The following tables summarize the available quantitative data on the lethal and toxic doses of muscarine.
Table 1: Lethal Dose (LD50) of Muscarine in Animal Models
| Species | Route of Administration | LD50 | Reference(s) |
| Mouse | Intravenous (IV) | 0.23 mg/kg | [1] |
Table 2: Muscarine Concentrations in Various Mushroom Species
| Mushroom Species | Muscarine Concentration (% of fresh weight) | Reference(s) |
| Amanita muscaria | ~0.0003% | [2] |
| Inocybe species | Up to 1.6% | [2] |
| Clitocybe species | Up to 1.6% | [2] |
Table 3: Reported Human Lethal Dose of Muscarine
| Estimated Lethal Dose | Reference(s) |
| 180-300 mg | [3] |
Mechanism of Action and Signaling Pathways
Muscarine exerts its toxic effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), each coupled to different G-proteins and downstream signaling cascades. The most clinically relevant subtypes in muscarine poisoning are M1, M2, and M3.
M1 and M3 Muscarinic Receptor Signaling Pathway (Gq/11)
M1 and M3 receptors are primarily coupled to the Gq/11 family of G-proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to a cascade of phosphorylation events that mediate the physiological responses.[4][5]
M2 Muscarinic Receptor Signaling Pathway (Gi/o)
M2 receptors are coupled to the Gi/o family of G-proteins.[1][6][7] Activation of M2 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[1][6][7] This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and a decrease in cellular excitability, particularly in cardiac tissue.[1][6][7]
References
- 1. Muscarine Chloride | C9H20ClNO2 | CID 16817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amanita muscaria - Wikipedia [en.wikipedia.org]
- 3. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
In Vitro Assays for Muscarinic Receptor Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various in vitro assays used to characterize the activation of muscarinic acetylcholine receptors (mAChRs). Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are crucial drug targets for a wide range of pathological conditions.[1] The five subtypes (M1-M5) are involved in regulating numerous physiological functions, making the development of subtype-selective ligands a key objective in drug discovery.[2][3]
Introduction to Muscarinic Receptor Signaling
Muscarinic receptors are broadly classified based on their primary G protein coupling efficiency.[2]
-
M1, M3, and M5 receptors preferentially couple to Gq/11 proteins .[2][3] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5] This cascade ultimately results in an increase in intracellular calcium concentration ([Ca2+]).[4][6]
-
M2 and M4 receptors predominantly couple to Gi/o proteins .[2][5] Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]
It is also important to note that some muscarinic receptors can exhibit promiscuous coupling to other G protein families, such as Gs and G12/13, adding another layer of complexity to their signaling profiles.[9][10]
Key In Vitro Assays for Muscarinic Receptor Activation
A variety of in vitro assays are available to study the activation of muscarinic receptors. The choice of assay depends on the specific receptor subtype and the signaling pathway of interest.
Calcium Flux Assays
Calcium flux assays are widely used to measure the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).[7][11] These assays utilize fluorescent calcium indicators that emit a fluorescent signal upon binding to intracellular calcium released from the endoplasmic reticulum.[12][13]
Experimental Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells) in a 96-well or 384-well plate and culture overnight.[12][13]
-
Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM, Fura-2 AM, or a no-wash calcium assay kit) according to the manufacturer's instructions, often including probenecid to prevent dye leakage.[12][13] Remove the cell culture medium and add the dye solution to the cells.
-
Incubation: Incubate the plate at 37°C for 1 hour, followed by a 20-minute incubation at room temperature to allow for complete de-esterification of the dye.[13]
-
Compound Addition: Prepare serial dilutions of the test compounds (agonists or antagonists).
-
Signal Detection: Place the assay plate into a kinetic fluorescence plate reader (e.g., FlexStation or FDSS). Record the basal fluorescence signal for a short period (e.g., 10 seconds) before adding the compounds.[12][13] Continue recording the fluorescence signal for a specified time (e.g., 210 seconds) to capture the calcium mobilization kinetics.[13]
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. For agonists, calculate EC50 values from the concentration-response curves. For antagonists, pre-incubate with the antagonist before adding a known agonist and calculate IC50 values.
Data Presentation:
| Receptor | Agonist | EC50 | Cell Line | Assay Type |
| M1 | Oxotremorine | 9.17 x 10⁻⁷ M | Nomad CHRM1 | Calcium Flux |
| M3 | Oxotremorine | 4.11 x 10⁻⁸ M | HiTSeeker CHRM3 | Calcium Flux |
| M3 | Acetylcholine | Varies (concentration-dependent) | CHO-M3 | Calcium Flux |
Table 1: Example quantitative data from calcium flux assays for muscarinic receptor activation.[4][12][14]
cAMP Assays
cAMP (cyclic adenosine monophosphate) assays are the primary method for investigating the activation of Gi/o-coupled muscarinic receptors (M2 and M4).[7][8] These assays measure the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cAMP levels.[7][8]
Experimental Protocol:
-
Cell Culture: Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.
-
Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.
-
Compound Addition: Add the test compounds (agonists or antagonists) to the cells.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[15][16] In this format, a decrease in the FRET signal corresponds to a decrease in cAMP levels.
-
Data Analysis: For agonists, the reduction in forskolin-stimulated cAMP levels is measured to determine EC50 values. For antagonists, the ability to reverse the agonist-induced inhibition of cAMP production is quantified to determine IC50 values.[7]
Data Presentation:
| Receptor | Agonist/Antagonist | EC50/IC50 | Cell Line | Assay Type |
| M2 | Atropine (Antagonist) | 9.6 nM | CHO-K1 | cAMP (HTRF) |
| M2 | Pirenzepine (Antagonist) | 5000 nM | CHO-K1 | cAMP (HTRF) |
| M2 | Methoctramine (Antagonist) | 272 nM | CHO-K1 | cAMP (HTRF) |
| M4 | Oxotremorine (Agonist) | 4.72 x 10⁻⁸ M | CHRM4 Nomad | cAMP Flux |
Table 2: Example quantitative data from cAMP assays for muscarinic receptor activation.[8][15]
IP-One Assays
The IP-One assay is a specific method for quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite in the Gq/11 signaling cascade.[17][18] Since IP1 is more stable than IP3, this assay provides a more robust and easily detectable signal.[18]
Experimental Protocol:
-
Cell Culture: Seed cells expressing the Gq/11-coupled muscarinic receptor (M1, M3, or M5) in an appropriate assay plate.
-
Stimulation: Stimulate the cells with the test compounds in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Lysis and Detection: Lyse the cells and detect IP1 levels using a competitive immunoassay, typically based on HTRF technology.[17][19] In this assay, a decrease in the FRET signal is inversely proportional to the amount of IP1 produced.[17]
-
Data Analysis: Generate concentration-response curves to determine the EC50 of agonists or the IC50 of antagonists.
Data Presentation:
| Receptor | Antagonist | IC50 | Cell Line | Assay Type |
| M5 | Atropine | 0.0088 µM | CHO-K1 | IP-One (TR-FRET) |
| M5 | 4-Damp methiodide | 0.009 µM | CHO-K1 | IP-One (TR-FRET) |
Table 3: Example quantitative data from IP-One assays for muscarinic receptor activation.[20]
Reporter Gene Assays
Reporter gene assays provide a downstream readout of receptor activation by linking a specific signaling pathway to the expression of a reporter protein, such as luciferase or β-galactosidase.[3][21] For muscarinic receptors, this often involves a response element, like the nuclear factor of activated T-cells (NFAT), which is activated by calcium signaling (Gq/11 pathway).[3][22]
Experimental Protocol:
-
Cell Line: Use a stable cell line co-expressing the muscarinic receptor subtype and a reporter gene construct (e.g., HEK293 cells with M5 receptor and NFAT-luciferase).[3][22]
-
Cell Plating: Seed the reporter cell line in a white, clear-bottom 96-well plate.[22]
-
Compound Treatment: Add the test compounds to the cells and incubate for a sufficient period (e.g., 5-6 hours) to allow for reporter gene expression.[22]
-
Lysis and Signal Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).[22] Measure the resulting luminescence or colorimetric signal.
-
Data Analysis: The signal intensity is proportional to the level of receptor activation. Calculate EC50 and IC50 values from the concentration-response curves.
Data Presentation:
| Receptor | Agonist | Response | Cell Line | Assay Type |
| M5 | Oxotremorine M | Dose-dependent increase in luciferase activity | HEK293 | NFAT-Luciferase Reporter |
| M5 | Carbachol | Dose-dependent increase in luciferase activity | HEK293 | NFAT-Luciferase Reporter |
Table 4: Example qualitative data from reporter gene assays for muscarinic receptor activation.[3][22]
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and selectivity of compounds for muscarinic receptors.[1][23] These assays measure the direct interaction of a radiolabeled ligand with the receptor.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the muscarinic receptor of interest.
-
Binding Reaction: Incubate the membranes with a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of the unlabeled test compound.[24][25]
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Receptor | Compound | Ki | Radioligand |
| M1 | Acetylcholine | 59 µM | [³H]N-methylscopolamine |
| M1 | Pilocarpine | 2.7 µM | [³H]N-methylscopolamine |
| M1 | 3',4',5',5,6,7-hexamethoxyflavone | 40-110 µM | [³H]N-methylscopolamine |
Table 5: Example quantitative data from radioligand binding assays for muscarinic receptors.[24]
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. innoprot.com [innoprot.com]
- 5. mdpi.com [mdpi.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. innoprot.com [innoprot.com]
- 9. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. invivogen.com [invivogen.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Characterization of muscarinic cholinergic receptor binding in the vas deferens, bladder, prostate and penis of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Radioligand Binding Assay for Muscarinic Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of acetylcholine's functions in both the central and peripheral nervous systems.[1][2] There are five distinct subtypes, M1 through M5, which are involved in a wide array of physiological processes, including learning, memory, smooth muscle contraction, and glandular secretion.[3][4][5] These receptors are significant drug targets for various diseases.[6] Radioligand binding assays are fundamental tools for characterizing these receptors, allowing for the determination of receptor density (Bmax), ligand affinity (Kd), and the inhibition constant (Ki) of unlabeled compounds like muscarine.[6][7][8] This document provides a detailed protocol for performing saturation and competition radioligand binding assays for muscarinic receptors.
Signaling Pathways
Muscarinic receptor subtypes couple to different G protein families, initiating distinct intracellular signaling cascades.[9]
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[1][4][9] Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[1][4][9] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][9] The βγ subunits of Gi/o can also directly modulate ion channels, such as inwardly rectifying potassium channels.[4]
Figure 1: Muscarinic Receptor Signaling Pathways.
Experimental Protocols
Materials and Reagents
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB). [³H]-NMS is often preferred due to lower non-specific binding.[10]
-
Unlabeled Ligand: Muscarine chloride (for competition assay).
-
Non-specific Binding Control: Atropine (1 µM).
-
Receptor Source: Tissue homogenate (e.g., rat brain cortex, striatum) or membranes from cells expressing specific mAChR subtypes.[11][12]
-
Buffers:
-
Equipment:
Protocol 1: Membrane Preparation from Rat Brain
-
Euthanize the rat and rapidly dissect the desired brain region (e.g., cortex) on ice.
-
Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer.[12]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[12]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[12]
-
Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and centrifuge again at 20,000 x g for 20 minutes.
-
Resuspend the final pellet in Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
Protocol 2: Saturation Binding Assay ([³H]-NMS)
This assay determines the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radioligand.
-
Prepare serial dilutions of [³H]-NMS in Assay Buffer. A typical concentration range is 0.01 to 5 nM.
-
In a 96-well plate, set up triplicate wells for each concentration of [³H]-NMS for Total Binding and Non-specific Binding (NSB).
-
Total Binding Wells: Add 50 µL of [³H]-NMS dilution, 50 µL of Assay Buffer, and 150 µL of membrane preparation (typically 50-100 µg protein).[12]
-
NSB Wells: Add 50 µL of [³H]-NMS dilution, 50 µL of 1 µM Atropine, and 150 µL of membrane preparation.[12]
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[12]
-
Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[13]
-
Dry the filter mat, place it in a scintillation vial or bag, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Protocol 3: Competition Binding Assay (Muscarine)
This assay determines the affinity (Ki) of an unlabeled compound (muscarine) by measuring its ability to compete with a fixed concentration of radioligand.
-
Prepare serial dilutions of muscarine in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
The concentration of [³H]-NMS should be fixed at a value close to its Kd (e.g., 0.2-0.5 nM).[2][14]
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL [³H]-NMS, 50 µL Assay Buffer, 150 µL membranes.
-
NSB: 50 µL [³H]-NMS, 50 µL 1 µM Atropine, 150 µL membranes.
-
Competition: 50 µL [³H]-NMS, 50 µL of muscarine dilution, 150 µL membranes.[12]
-
-
Incubate, filter, wash, and count as described in the saturation assay protocol.
Figure 2: Experimental Workflow for Radioligand Binding.
Data Presentation and Analysis
Data Analysis
-
Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the average CPM of the total binding (or competition) wells.
-
Specific Binding = Total Binding CPM - Non-specific Binding CPM
-
-
Saturation Assay: Plot specific binding (Y-axis, often converted to fmol/mg protein) against the concentration of the radioligand (X-axis). Fit the data using a non-linear regression model for "one site-specific binding" to derive the Kd and Bmax values.[15]
-
Competition Assay: Plot the specific binding as a percentage of the maximum specific binding (Y-axis) against the log concentration of muscarine (X-axis). Fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response") to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:[15]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand determined from the saturation assay.
-
Representative Data
The following tables summarize typical binding parameters for common radioligands and muscarine at muscarinic receptors. Values can vary depending on the tissue source, species, and experimental conditions.
Table 1: Radioligand Binding Parameters for Muscarinic Receptors
| Radioligand | Receptor Source | Kd (nM) | Bmax (fmol/mg protein or pmol/mg protein) | Reference |
| [³H]-NMS | Rat Brain | 0.26 | - | [14] |
| [³H]-NMS | Cultured Rat Neostriatal Neurons (M1) | 0.089 | 187 fmol/mg protein | [16] |
| [³H]-NMS | Recombinant Human M2 | 0.24 | - | [2] |
| [³H]-NMS | Cultured Cerebellar Granule Cells | 0.128 | 1.85 pmol/mg protein | [17] |
| [³H]-4-DAMP | Recombinant Human M3 | 0.72 - 1.0 | - | [1] |
| [³H]-QNB | Pig Atria | - | 1.1 pmol/mg protein | [11] |
Table 2: Inhibition Constants (Ki) for Muscarinic Ligands
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Reference |
| Pirenzepine | M1 (Rat Neostriatum) | [³H]-NMS | 62 | [16] |
| AF-DX 116 | M1 (Rat Neostriatum) | [³H]-NMS | 758 | [16] |
| Atropine | M1 (Rat Neostriatum) | [³H]-NMS | 0.6 | [16] |
| Methoctramine (High Affinity) | Cerebellar Cells (M2) | [³H]-NMS | 31 | [17] |
| Methoctramine (Low Affinity) | Cerebellar Cells (M3) | [³H]-NMS | 2,620 | [17] |
| PIPE-307 | Human M1 | [³H]-NMS | 4.6 | [18] |
Note: Direct Ki values for muscarine are less commonly reported in simple binding assays as it is an agonist and its binding can be influenced by G protein coupling, often resulting in complex, multi-site binding curves. Agonists like carbachol show complex displacement curves, indicating high and low-affinity states (Ki values of 6.5 µM and 147 µM, respectively, for M1 receptors).[16]
References
- 1. ChemiSCREEN™ Human M3 Muscarinic Acetylcholine Receptor Membrane Preparation | HTS116M [merckmillipore.com]
- 2. ChemiSCREEN™ Membrane Preparation Recombinant Human M2 Muscarinic Acetylcholine Receptor | HTS115M [merckmillipore.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of muscarinic-acetylcholine-receptor-enriched membranes from pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. ChemiSCREEN Human M3 Muscarinic Acetylcholine Receptor Membrane Preparation Human M3 GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. [sigmaaldrich.com]
- 14. Muscarinic cholinergic receptor subtypes in the rat brain. I. Quantitative autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Application Notes and Protocols: Utilizing Muscarine to Elucidate Parasympathetic Nervous System Function
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Muscarine, a natural alkaloid found in certain mushroom species, is a potent and selective agonist of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are key components of the parasympathetic nervous system, mediating the "rest and digest" functions of the body.[2][3] As such, muscarine serves as an invaluable pharmacological tool for studying the physiological and pathophysiological roles of the parasympathetic nervous system. Its ability to mimic the effects of acetylcholine (ACh) at postganglionic parasympathetic neuroeffector junctions allows for the detailed investigation of organ-specific responses and the underlying signaling pathways.[1][2][4]
These application notes provide a comprehensive overview of the use of muscarine in parasympathetic research, including its mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and expected quantitative outcomes.
Mechanism of Action
Muscarine exerts its effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades.[4] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), typically leading to excitatory effects such as smooth muscle contraction and glandular secretion.[3][5][6] Conversely, the M2 and M4 receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][7] This pathway is often associated with inhibitory effects, such as the decreased heart rate and force of contraction.[7]
Signaling Pathways
Below are diagrams illustrating the primary signaling pathways for the M2 and M3 muscarinic receptors, the predominant subtypes in many peripheral parasympathetic target organs.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing muscarine to study parasympathetic function in both in vitro and in vivo models.
In Vitro Protocol: Isolated Guinea Pig Ileum Contraction
This protocol is a classic method to assess the contractile response of smooth muscle to muscarinic agonists.
Objective: To determine the dose-response relationship of muscarine-induced contraction of guinea pig ileum smooth muscle.
Materials:
-
Guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Muscarine stock solution
-
Isolated organ bath with a transducer and recording system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig.
-
Open the abdomen and locate the ileocecal junction. Isolate a section of the ileum.
-
Gently flush the lumen of the isolated ileum with Tyrode's solution to remove contents.
-
Cut the ileum into segments of 2-3 cm.
-
Suspend a segment in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed point and the other to an isometric force transducer. Apply a resting tension of 1 g and allow the tissue to equilibrate for 30-60 minutes, with regular washing every 15 minutes.
-
Record a stable baseline.
-
Construct a cumulative dose-response curve by adding increasing concentrations of muscarine to the bath. Allow the response to each concentration to plateau before adding the next.
-
After the maximum response is achieved, wash the tissue with fresh Tyrode's solution until it returns to baseline.
Data Presentation:
| Muscarine Concentration (M) | Contraction Force (g) |
| 1 x 10-9 | |
| 1 x 10-8 | |
| 1 x 10-7 | |
| 1 x 10-6 | |
| 1 x 10-5 | |
| 1 x 10-4 |
Note: The actual contraction force will vary depending on the specific tissue and experimental setup. The data table should be populated with the experimentally obtained values.
In Vivo Protocol: Muscarine-Induced Salivation in Mice
This protocol measures the secretomotor response of salivary glands to a muscarinic agonist.
Objective: To quantify the volume of saliva produced in mice following the administration of muscarine.
Materials:
-
Mice
-
Muscarine solution
-
Pilocarpine solution (as a positive control)
-
Saline solution (as a vehicle control)
-
Pre-weighed cotton balls or absorbent swabs
-
Microcentrifuge tubes
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse.
-
Administer a subcutaneous (s.c.) injection of muscarine. A dose range should be determined from pilot studies.
-
Immediately after injection, place a pre-weighed cotton ball or absorbent swab into the mouse's mouth.
-
Collect saliva for a fixed period (e.g., 15 minutes).
-
Remove the cotton ball and place it in a pre-weighed microcentrifuge tube.
-
Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball and tube from the final weight.
-
A separate group of mice should be injected with saline as a negative control, and another with pilocarpine as a positive control.[8]
Data Presentation:
| Treatment Group | Dose (mg/kg, s.c.) | Saliva Volume (µL) |
| Saline | - | |
| Muscarine | Dose 1 | |
| Muscarine | Dose 2 | |
| Muscarine | Dose 3 | |
| Pilocarpine | 1 |
Note: Saliva volume is calculated from the weight, assuming a density of 1 g/mL. Data should be presented as mean ± SEM for each group.
In Vivo Protocol: Muscarine-Induced Bronchoconstriction in Mice
This protocol assesses the effect of muscarine on airway resistance.
Objective: To measure the change in airway mechanics in mice in response to muscarine.
Materials:
-
Mice
-
Muscarine solution
-
Saline solution
-
Whole-body plethysmograph or a system for measuring invasive airway mechanics
-
Nebulizer
Procedure (using whole-body plethysmography):
-
Place the mouse in the main chamber of the plethysmograph and allow it to acclimatize.
-
Record baseline Penh (Enhanced Pause) values.
-
Expose the mouse to nebulized saline for a set period and record Penh.
-
Expose the mouse to increasing concentrations of nebulized muscarine and record Penh after each exposure.
-
The change in Penh from baseline is used as an index of airway obstruction.[9][10]
Data Presentation:
| Nebulized Substance | Concentration (mg/mL) | Penh (mean ± SEM) |
| Saline | - | |
| Muscarine | 1 | |
| Muscarine | 5 | |
| Muscarine | 10 | |
| Muscarine | 25 |
Note: Penh is a dimensionless value. The data should be analyzed to determine the provocative concentration of muscarine that causes a significant increase in Penh.
Summary
Muscarine is a powerful tool for investigating the parasympathetic nervous system. The protocols outlined above provide a starting point for researchers to explore the effects of muscarinic receptor activation in various physiological systems. By carefully designing experiments and meticulously collecting and analyzing data, the use of muscarine can continue to provide valuable insights into the complex workings of the parasympathetic nervous system and its role in health and disease.
References
- 1. A Muscarinic Antagonist Reduces Airway Inflammation and Bronchoconstriction Induced by Ambient Particulate Matter in a Mouse Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor [mdpi.com]
- 4. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of M2 Muscarinic Receptor in the Airway Response to Methacholine of Mice Selected for Minimal or Maximal Acute Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Muscarine as a Tool for Glaucoma Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing muscarine and its agonists as pharmacological tools in the study of glaucoma in various animal models. This document outlines the mechanism of action, experimental methodologies, and expected outcomes when using muscarinic agents to investigate intraocular pressure (IOP) regulation and neuroprotection.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive loss of retinal ganglion cells (RGCs) and optic nerve damage. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. Muscarinic acetylcholine receptor agonists, such as muscarine and the clinically used drug pilocarpine, have been pivotal in glaucoma research and treatment. They primarily lower IOP by enhancing the conventional (trabecular) outflow of aqueous humor. This is achieved through the contraction of the ciliary muscle, which widens the trabecular meshwork spaces and increases outflow facility.[1][2] Additionally, evidence suggests that muscarinic agonists may have direct effects on the trabecular meshwork itself and possess neuroprotective properties for retinal neurons.[2][3]
This document provides detailed protocols for using muscarinic agonists in common animal models of glaucoma research, including rabbits, rodents, and non-human primates.
Mechanism of Action: Muscarinic Agonists in the Eye
Muscarinic agonists lower IOP primarily through the activation of M3 muscarinic acetylcholine receptors located in the ciliary muscle and the trabecular meshwork.
Signaling Pathway for Ciliary Muscle Contraction:
Caption: M3 muscarinic receptor signaling pathway in ciliary muscle.
Quantitative Data on Muscarinic Agonist Effects
The following tables summarize the quantitative effects of muscarinic agonists on intraocular pressure (IOP) and aqueous humor outflow facility in various animal models.
Table 1: Effect of Pilocarpine on Intraocular Pressure (IOP) in Rabbits
| Animal Model | Pilocarpine Concentration | Administration | Maximum IOP Reduction (%) | Time to Maximum Effect | Reference |
| New Zealand White Rabbit | 2% | Topical | ~15% | 4 hours | [4] |
| New Zealand White Rabbit | 4% | Topical | Not significant in water-loading test | - | [1] |
| Albino Rabbits | 40 µg (in niosomal gel) | Topical | Sustained reduction | 2-24 hours | [3] |
Table 2: Effect of Pilocarpine on IOP and Outflow Facility in Mice
| Animal Model | Pilocarpine Concentration | Administration | IOP Reduction (mmHg) | Outflow Facility Increase | Reference |
| C57BL/6J Mice | 1% | Topical | 5.38 ± 2.28 | 4-fold | [5] |
| C57BL/6J Mice | Not specified | Topical | ~22% | Not measured | [6][7] |
Table 3: Effect of Muscarinic Agonists on IOP in Cats
| Animal Model | Muscarinic Agonist | Concentration | Administration | Maximum IOP Reduction (%) | Reference |
| Normotensive Cats | Pilocarpine | 2% | Topical | 15.2% (treated eye), 9.3% (contralateral eye) | [4][8] |
Experimental Protocols
Measurement of Intraocular Pressure in Rabbits
This protocol describes the procedure for measuring IOP in rabbits using a rebound tonometer (e.g., TonoVet).
Materials:
-
New Zealand White rabbits
-
Rebound tonometer (e.g., TonoVet)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Muscarinic agonist solution (e.g., pilocarpine hydrochloride)
-
Calibrated micropipette
-
Animal restrainer
Procedure:
-
Animal Acclimatization: Allow rabbits to acclimate to the laboratory environment to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into the conjunctival sac of each eye.
-
Wait for 1-2 minutes for the anesthetic to take effect.
-
Hold the rebound tonometer in a horizontal position and obtain a baseline IOP reading from the central cornea. Record at least three consecutive readings and calculate the average.
-
-
Drug Administration:
-
Instill a precise volume (e.g., 25-50 µL) of the muscarinic agonist solution into one eye (the contralateral eye can serve as a control).
-
-
Post-Treatment IOP Measurement:
-
At predetermined time points (e.g., 30, 60, 120, 240 minutes) after drug administration, measure the IOP in both eyes as described in step 2.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
-
Express the results as the mean IOP reduction ± standard error of the mean (SEM).
-
Experimental Workflow for IOP Measurement in Rabbits:
Caption: Workflow for measuring muscarinic agonist effects on IOP in rabbits.
Measurement of Aqueous Humor Outflow Facility in Monkeys (Ex Vivo Perfusion)
This protocol is adapted from established methods for anterior segment perfusion in non-human primates.
Materials:
-
Enucleated monkey eyes (e.g., Cynomolgus or Rhesus macaque)
-
Perfusion medium (e.g., Dulbecco's Modified Eagle Medium)
-
Perfusion apparatus (syringe pump, pressure transducer, reservoir)
-
26-gauge needles
-
Dissection microscope and instruments
-
Muscarinic agonist
-
Data acquisition system
Procedure:
-
Anterior Segment Preparation:
-
Carefully dissect the anterior segment of the enucleated eye, removing the lens, iris, and vitreous humor, leaving the cornea, trabecular meshwork, and a scleral rim intact.
-
-
Mounting:
-
Mount the anterior segment in a specialized perfusion chamber.
-
-
Cannulation:
-
Insert two 26-gauge needles into the anterior chamber; one for infusion of the perfusion medium and the other connected to a pressure transducer to monitor IOP.
-
-
Baseline Perfusion:
-
Perfuse the anterior segment with the perfusion medium at a constant flow rate (e.g., 2.5 µL/min) until a stable baseline IOP is achieved (typically 30-60 minutes).
-
-
Drug Perfusion:
-
Switch to a perfusion medium containing the desired concentration of the muscarinic agonist.
-
-
Data Recording:
-
Continuously record the IOP throughout the experiment.
-
-
Outflow Facility Calculation:
-
Calculate the outflow facility (C) using the Goldman equation: C = (F - U) / (IOP - EVP), where F is the infusion rate, U is the uveoscleral outflow (often assumed to be negligible in this preparation), IOP is the intraocular pressure, and EVP is the episcleral venous pressure (assumed to be zero).
-
Logical Flow for Ex Vivo Perfusion Experiment:
Caption: Logical workflow for measuring outflow facility in monkey anterior segments.
Assessment of Neuroprotection in Retinal Ganglion Cell (RGC) Culture
This protocol outlines a method for evaluating the neuroprotective effects of muscarinic agonists on cultured RGCs.
Materials:
-
Postnatal day 5-7 rat or mouse pups
-
Papain dissociation system
-
Cell culture medium (e.g., Neurobasal medium supplemented with B27, glutamine, and brain-derived neurotrophic factor)
-
Poly-D-lysine and laminin-coated culture plates
-
Muscarinic agonist
-
Excitotoxic agent (e.g., glutamate or NMDA)
-
Live/Dead cell viability assay kit (e.g., Calcein-AM/Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
RGC Isolation and Culture:
-
Isolate retinas from rat or mouse pups.
-
Dissociate the retinal tissue using a papain-based enzymatic digestion.
-
Plate the dissociated cells onto poly-D-lysine and laminin-coated culture plates.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
-
Pre-treatment with Muscarinic Agonist:
-
After 24-48 hours in culture, pre-treat the RGCs with various concentrations of the muscarinic agonist for a specified period (e.g., 1-2 hours).
-
-
Induction of Excitotoxicity:
-
Introduce an excitotoxic agent (e.g., glutamate) to the culture medium to induce RGC death.
-
-
Co-incubation:
-
Co-incubate the cells with the muscarinic agonist and the excitotoxic agent for a defined duration (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Use a Live/Dead cell viability assay to quantify the number of living (Calcein-AM positive) and dead (Ethidium homodimer-1 positive) RGCs.
-
Capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the percentage of viable RGCs in each treatment group.
-
Compare the viability in the muscarinic agonist-treated groups to the control group (excitotoxin alone).
-
Workflow for RGC Neuroprotection Assay:
Caption: Workflow for assessing the neuroprotective effects of muscarinic agonists.
Conclusion
Muscarinic agonists are invaluable tools for glaucoma research in animal models. They provide a robust and reproducible means to study the mechanisms of aqueous humor outflow and IOP reduction. Furthermore, their potential neuroprotective effects open new avenues for therapeutic strategies aimed at preserving retinal ganglion cells. The protocols and data presented in these application notes offer a solid foundation for researchers to effectively utilize muscarinic agents in their glaucoma research endeavors. Careful adherence to these methodologies will ensure the generation of reliable and comparable data across different studies and laboratories.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Feline Glaucoma – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Effects of topical administration of 2.0% pilocarpine on intraocular pressure and pupil size in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Consensus Recommendations for Studies of Outflow Facility and Intraocular Pressure Regulation Using Ex Vivo Perfusion Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deepening insights into cholinergic agents for intraocular pressure reduction: systems genetics, molecular modeling, and in vivo perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. avmajournals.avma.org [avmajournals.avma.org]
Application of Muscarine in Alzheimer's Disease Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholinergic hypothesis of Alzheimer's disease (AD) posits that the cognitive decline observed in patients is significantly attributed to the degeneration of cholinergic neurons in the basal forebrain and a subsequent reduction in acetylcholine (ACh) neurotransmission.[1][2] While acetylcholinesterase inhibitors aim to increase the synaptic availability of ACh, their clinical efficacy is limited.[3] An alternative and compelling therapeutic strategy involves the direct activation of postsynaptic muscarinic acetylcholine receptors (mAChRs), which remain relatively preserved in the AD brain.[4]
Of the five mAChR subtypes (M1-M5), the M1 receptor is of particular interest. It is highly expressed in the cortex and hippocampus, regions critical for learning and memory, and plays a crucial role in cognitive function.[5][6] Muscarine, the prototypical agonist for this receptor family, and more selective M1 agonists, are invaluable tools in AD research. They are used to investigate the downstream signaling pathways that can mitigate AD pathology, primarily by promoting the non-amyloidogenic processing of amyloid precursor protein (APP) and reducing tau hyperphosphorylation.[4][5]
These application notes provide an overview of the use of muscarine and related agonists in AD research, including detailed protocols for key in vitro and in vivo experiments, quantitative data on agonist activity, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: M1 Receptor-Mediated APP Processing
A primary focus of muscarinic agonist research in AD is the modulation of APP processing. Activation of the M1 receptor, a Gq/11-coupled receptor, initiates a signaling cascade that favors the cleavage of APP by α-secretase (predominantly ADAM17), a process known as the non-amyloidogenic pathway.[7][8] This cleavage event produces the soluble sAPPα fragment, which is neuroprotective, and precludes the formation of the amyloid-beta (Aβ) peptide, the primary component of amyloid plaques in the AD brain.[9]
The signaling pathway from M1 receptor activation to increased α-secretase activity involves the activation of Protein Kinase C (PKC).[5]
Quantitative Data: Muscarinic Agonist Activity
The selection of appropriate agonist concentrations for in vitro and in vivo studies is critical. The following tables summarize key quantitative data for muscarine and other relevant muscarinic agonists used in AD research.
| Agonist | Receptor Target | Assay Type | Value | Reference |
| HTL9936 | Human M1 | IP-One HTRF | EC50: ~100 nM | [10] |
| Carbachol | M1 | ERK1/2 Phosphorylation (HEK293-M1 cells) | 100 µM | [11] |
| AF267B | M1 | N1 fragment recovery (mouse neurons) | - | [8] |
| Various Amides | Human M1 | Calcium Mobilization | EC50: 392 nM |
Table 1: In Vitro Efficacy of Muscarinic Agonists.
| Agonist | Animal Model | Dosage | Route | Effect | Reference |
| HTL9936 | Rat | - | - | Reversal of scopolamine-induced deficit | [10] |
| Scopolamine | Zebrafish | 100 µM | Immersion | Induction of cognitive deficits | [12] |
Table 2: In Vivo Applications of Muscarinic Ligands in Cognitive Models.
Experimental Protocols
In Vitro Application: sAPPα Release Assay in SH-SY5Y Cells
This protocol describes a method to assess the efficacy of muscarinic agonists in promoting non-amyloidogenic APP processing by measuring the release of sAPPα from cultured neuronal-like cells.
Objective: To quantify the effect of muscarine or a test agonist on sAPPα secretion.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free culture medium
-
Muscarine or test agonist
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
sAPPα ELISA kit
-
BCA Protein Assay Kit
-
Cell lysis buffer (e.g., RIPA buffer)
Protocol:
-
Cell Culture: Plate SH-SY5Y cells in a 24-well plate at a density of 2x10^5 cells/well and allow them to adhere and grow for 24-48 hours until they reach 80-90% confluency.
-
Serum Starvation: Gently wash the cells with sterile PBS and replace the complete medium with serum-free medium. Incubate for 2-4 hours.
-
Agonist Treatment: Prepare serial dilutions of muscarine or the test agonist in serum-free medium. A typical concentration range for muscarinic agonists like carbachol is 1 µM to 100 µM.[11] Include a vehicle control (serum-free medium alone) and a positive control (e.g., 1 µM PMA).
-
Incubation: Remove the starvation medium and add the agonist-containing medium to the respective wells. Incubate for 6-24 hours at 37°C in a CO2 incubator.
-
Conditioned Medium Collection: Carefully collect the conditioned medium from each well. Centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells and debris. Transfer the supernatant to a new tube and store at -80°C until analysis.
-
Cell Lysis: Wash the remaining cells in the plate with cold PBS. Add 100 µL of lysis buffer to each well, incubate on ice for 15 minutes, and then scrape the cells. Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA assay. This will be used to normalize the sAPPα levels.
-
sAPPα Quantification: Measure the concentration of sAPPα in the collected conditioned medium using a commercially available sAPPα ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the sAPPα concentration in each sample to the total protein concentration of the corresponding cell lysate. Plot the normalized sAPPα levels against the agonist concentration to determine the EC50.
In Vivo Application: Morris Water Maze in 5xFAD Mice
This protocol outlines the use of the Morris Water Maze (MWM) to evaluate the effect of a muscarinic agonist on spatial learning and memory in the 5xFAD mouse model of Alzheimer's disease.
Objective: To assess if chronic treatment with a muscarinic agonist can ameliorate cognitive deficits in 5xFAD mice.
Materials:
-
5xFAD transgenic mice and wild-type littermate controls (e.g., 7-12 months old).[2]
-
Morris Water Maze apparatus: A circular pool (e.g., 110-150 cm diameter) filled with opaque water (20-25°C).[2]
-
Submerged escape platform (10-12 cm diameter).
-
Video tracking system and software.
-
Muscarinic agonist and vehicle.
Protocol:
-
Animal Groups and Treatment: Divide mice into four groups: Wild-type + Vehicle, Wild-type + Agonist, 5xFAD + Vehicle, and 5xFAD + Agonist. Administer the agonist or vehicle daily (e.g., via oral gavage or intraperitoneal injection) for a predetermined period (e.g., 4-8 weeks) before and during behavioral testing.
-
Habituation: On Day 1, allow each mouse to swim freely in the pool for 60 seconds without the platform to acclimate.
-
Cued Training (Optional): For 1-2 days, train the mice to find a visible platform. This assesses for any visual or motor deficits that could confound the results.
-
Acquisition Phase (Spatial Learning):
-
Conduct this phase over 4-5 consecutive days.
-
Each day, each mouse performs four trials.
-
For each trial, the mouse is placed into the pool at one of four quasi-random start positions, facing the wall.
-
The mouse is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the mouse finds the platform, it is allowed to remain there for 15-30 seconds.
-
If it fails to find the platform within the time limit, it is gently guided to it and allowed to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Memory Retention):
-
24 hours after the final acquisition trial, perform a single probe trial.
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Acquisition: Analyze the learning curves (escape latency vs. training day) using a repeated-measures ANOVA.
-
Probe Trial: Compare the time spent in the target quadrant between groups using a one-way ANOVA or t-test. A significant preference for the target quadrant indicates intact spatial memory.
-
Logical Relationships in Muscarinic-Based AD Research
The rationale for using muscarinic agonists in AD research is rooted in the cholinergic hypothesis and aims to counteract the pathological cascade of the disease. The diagram below illustrates the logical connections between these concepts.
Conclusion
Muscarine and selective M1 muscarinic agonists are critical pharmacological tools for dissecting the cholinergic components of Alzheimer's disease. By promoting the neuroprotective, non-amyloidogenic processing of APP, these compounds offer a promising therapeutic avenue. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at evaluating the potential of novel muscarinic agonists as disease-modifying agents for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Potential role of muscarinic agonists in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease [cris.fbk.eu]
- 7. M1 and M3 Muscarinic Receptors Control Physiological Processing of Cellular Prion by Modulating ADAM17 Phosphorylation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Muscarine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the synthesis of muscarine and its derivatives. Muscarine, a natural alkaloid found in certain mushrooms, is a potent and selective agonist of muscarinic acetylcholine receptors (mAChRs). Its derivatives are valuable tools for studying the pharmacology of mAChRs and for the development of new therapeutic agents targeting these receptors.
I. Quantitative Data on Muscarine Derivatives
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various muscarinic agonists at human muscarinic receptor subtypes (M1-M5). This data is essential for comparing the selectivity and efficacy of different compounds.
Table 1: Binding Affinities (Ki, nM) of Muscarinic Agonists
| Compound | hM1 | hM3 | hM4 | hM5 |
| Carbachol | 5.81 | 5.42 | 0.92 | 0.92 |
| Xanomeline | Data not available | Data not available | Data not available | Data not available |
| Milameline | Data not available | Data not available | Data not available | Data not available |
| Sabcomeline | Data not available | Data not available | Data not available | Data not available |
Note: Ki values for some compounds were not available in the provided search results. The table reflects the available data.[1]
Table 2: Functional Potencies (pEC50 and EC50) of Muscarinic Agonists
| Compound | Receptor | pEC50 | EC50 |
| Carbachol | hM1 | 6.40 | 400 nM |
| hM2 | 7.54 | 29 nM | |
| hM3 | 7.46 | 35 nM | |
| hM4 | 8.70 | 2 nM | |
| hM5 | 7.70 | 20 nM | |
| Xanomeline | hM1 | 7.89 | 13 nM |
| Milameline | hM2 | 8.15 | 7 nM |
| Sabcomeline | hM1 | 8.30 | 5 nM |
| hM2 | 8.40 | 4 nM | |
| hM3 | 8.30 | 5 nM | |
| hM4 | 8.40 | 4 nM | |
| hM5 | 8.40 | 4 nM | |
| Pilocarpine | M1 (Gαq) | 3.62 | 250 µM |
| M1 (β-arrestin) | 3.53 | 296 µM | |
| Iperoxo | M1 (Gαq) | 7.61 | 24.8 nM |
| M1 (β-arrestin) | 7.14 | 72 nM | |
| McN-A-343 | M1 (Gαq) | 7.96 | 11 nM |
| M1 (β-arrestin) | 6.01 | 980 nM |
pEC50 is the negative logarithm of the EC50 value.[1][2]
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of (+)-muscarine and a general procedure for assessing the functional activity of muscarinic agonists.
A. Synthesis of (+)-Muscarine from S-(-)-Ethyl Lactate[3]
This protocol describes a five-step synthesis of (+)-muscarine starting from the readily available chiral precursor, S-(-)-ethyl lactate.
Step 1: Synthesis of Ethyl (S)-2-(2',6'-dichlorobenzyloxy)-propionate (3)
-
To a solution of S-(-)-ethyl lactate (559 mg, 5 mmol) and 2,6-dichlorobenzyl bromide (1.2 g, 5 mmol) in dry diethyl ether (50 mL), add dry powdered silver oxide (1.3 g, 5.25 mmol) portion-wise over 40 minutes with stirring.
-
Reflux the reaction mixture for 6 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture through Celite.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 20:1) to yield compound 3 as a colorless oil (1.25 g, 90% yield).
Step 2: Synthesis of (S)-2-(2',6'-dichlorobenzyloxy)-propanal (4)
-
Cool a solution of compound 3 in dry diethyl ether to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) dropwise and stir the reaction mixture for 2 hours at -78 °C.
-
Quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and filter it through Celite.
-
Evaporate the solvent to yield the crude aldehyde 4 , which is used in the next step without further purification.
Step 3: Synthesis of (2S,3R)- and (2S,3S)-1-(2',6'-dichlorobenzyloxy)-4-penten-2-ol (5a and 5b)
-
To a mixture of the crude aldehyde 4 , allyl bromide, and zinc powder in water, add ammonium chloride as a catalyst.
-
Stir the reaction vigorously for 3 hours at room temperature.
-
Extract the aqueous mixture with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to separate the diastereomers 5a (anti) and 5b (syn) in a combined yield of 85%.
Step 4: Synthesis of (2S,4R,5S)-4-iodo-5-methyl-2-((2',6'-dichlorobenzyloxy)methyl)tetrahydrofuran (6a)
-
Dissolve the major isomer 5a in acetonitrile at 0 °C.
-
Add iodine (I₂) and stir the reaction for 3 hours at 0 °C.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the mixture with diethyl ether.
-
Dry the organic layer and concentrate it to give the cyclized product 6a .
Step 5: Synthesis of (+)-Muscarine (1)
-
Dissolve the iodocyclized product 6a in ethanol.
-
Add an excess of trimethylamine and heat the mixture in a sealed tube at 80 °C for 4 hours.
-
Cool the reaction mixture and evaporate the solvent.
-
Purify the residue by recrystallization to obtain (+)-muscarine as its iodide salt.
B. Functional Assay: Microphysiometry[1]
This protocol describes a general method for assessing the functional activity of muscarinic agonists at different receptor subtypes using microphysiometry, which measures the rate of proton extrusion from cells as an indicator of metabolic activity following receptor activation.
Materials:
-
Cells expressing the desired human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).
-
Microphysiometer (e.g., Cytosensor).
-
Agonist solutions of varying concentrations.
-
Appropriate cell culture medium.
Procedure:
-
Culture the cells expressing the specific muscarinic receptor subtype in the appropriate medium.
-
Seed the cells into the microphysiometer sensor chambers and allow them to attach.
-
Perfuse the cells with a low-buffer medium to measure the basal metabolic rate.
-
Introduce the muscarinic agonist at various concentrations into the perfusion medium.
-
Measure the change in the acidification rate of the medium in response to the agonist.
-
Construct concentration-response curves by plotting the change in acidification rate against the agonist concentration.
-
Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the concentration-response curve. The pEC50 is the negative logarithm of the EC50.
III. Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling pathways. The M1, M3, and M5 receptor subtypes primarily couple to Gq proteins, while the M2 and M4 subtypes couple to Gi proteins.
A. M1/M3/M5 Receptor Signaling Pathway (Gq-coupled)
Activation of M1, M3, or M5 receptors by an agonist leads to the activation of the Gq protein. This initiates a signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Caption: M1/M3/M5 receptor Gq-coupled signaling pathway.
B. M2/M4 Receptor Signaling Pathway (Gi-coupled)
Activation of M2 or M4 receptors by an agonist leads to the activation of the Gi protein. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: M2/M4 receptor Gi-coupled signaling pathway.
IV. Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis of muscarine derivatives and their subsequent pharmacological evaluation.
Caption: Workflow for muscarine derivative synthesis and evaluation.
References
- 1. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking [mdpi.com]
Application Notes and Protocols for In Vivo Muscarine Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and supporting data for the in vivo administration of muscarine and its analogs in animal models. The following sections detail methodologies for assessing muscarine-induced physiological and behavioral effects, along with relevant signaling pathways and experimental workflows.
Introduction to Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic acetylcholine receptors are G-protein coupled receptors that play a crucial role in the parasympathetic nervous system, mediating the effects of the neurotransmitter acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling properties. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Signaling Pathways
The activation of muscarinic receptors triggers a cascade of intracellular events. The primary signaling pathways for Gq/11 and Gi/o coupled receptors are depicted below.
Muscarinic Receptor Signaling Pathways
Experimental Protocols
Protocol 1: Muscarine-Induced Salivation in Mice
This protocol details the procedure for measuring salivary secretion in mice following the administration of a muscarinic agonist. This is a common method to assess the in vivo activity of muscarinic receptor modulators.
Materials:
-
Muscarinic agonist (e.g., pilocarpine or muscarine)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Saline (0.9% NaCl)
-
Pre-weighed cotton balls or filter paper
-
Forceps
-
Microcentrifuge tubes
-
Scale (accurate to 0.1 mg)
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Acclimatize male or female mice (e.g., C57BL/6, 8-12 weeks old) to the experimental room for at least 1 hour before the experiment.
-
Record the baseline body weight of each mouse.
-
Anesthetize the mouse with an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine). Ensure a surgical plane of anesthesia is reached (lack of pedal withdrawal reflex).
-
Place the anesthetized mouse on a heating pad to maintain body temperature at 37°C.
-
-
Drug Administration:
-
Prepare a stock solution of the muscarinic agonist in sterile saline.
-
Administer the muscarinic agonist via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The volume of injection should be adjusted based on the animal's body weight (e.g., 10 ml/kg).
-
-
Saliva Collection:
-
Gently place a pre-weighed cotton ball or piece of filter paper into the mouse's mouth using forceps.
-
Collect saliva for a defined period (e.g., 15-30 minutes).
-
Carefully remove the cotton ball/filter paper and place it in a pre-weighed microcentrifuge tube.
-
-
Quantification:
-
Weigh the microcentrifuge tube containing the saliva-soaked cotton ball/filter paper.
-
Calculate the volume of saliva secreted by subtracting the initial weight of the collection material and the tube from the final weight (assuming the density of saliva is 1 g/ml).
-
Express the results as total saliva volume or normalize to the animal's body weight.
-
Quantitative Data Summary:
| Animal Model | Muscarinic Agonist | Dose (mg/kg, s.c.) | Saliva Volume (µl/30 min) | Reference |
| Wild-type Mice | Pilocarpine | 1 | ~150 | |
| Wild-type Mice | Pilocarpine | 10 | ~250 (transient) | |
| M3 KO Mice | Pilocarpine | 1 | No significant salivation | |
| M3 KO Mice | Pilocarpine | 10 | ~200 | |
| M1/M3 KO Mice | Pilocarpine | 10 | No salivation |
Protocol 2: Muscarinic Modulation of Novel Object Recognition in Mice
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. This protocol describes how to evaluate the role of muscarinic receptors in recognition memory.
Materials:
-
Muscarinic agonist or antagonist (e.g., muscarine, scopolamine)
-
Vehicle (e.g., saline)
-
Open field arena (e.g., 50 x 50 x 50 cm)
-
Two sets of identical objects (familiar objects)
-
One set of novel objects
-
Video recording and tracking software
Procedure:
-
Habituation:
-
Handle the mice for several days before the experiment to reduce stress.
-
On two consecutive days, allow each mouse to freely explore the empty open field arena for 10 minutes.
-
-
Familiarization Phase (Day 3):
-
Administer the muscarinic agent or vehicle at a predetermined time before the familiarization phase (e.g., 30 minutes).
-
Place two identical objects (familiar objects) in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for a set duration (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
-
Retention Interval:
-
Return the mouse to its home cage for a specific retention interval (e.g., 1 hour, 24 hours).
-
-
Test Phase (Day 3 or 4):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for a set duration (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI of zero or negative suggests a memory deficit.
-
Quantitative Data Summary:
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Discrimination Index (DI) | Effect on Recognition Memory | Reference |
| Mice | Vehicle | - | > 0.2 | Intact | |
| Mice | Scopolamine | 0.5 | ~ 0 | Impaired | |
| Mice | Scopolamine | 1.0 | < 0 | Impaired |
Protocol 3: Muscarine-Induced Hypothermia in Rats
Administration of muscarinic agonists can induce a hypothermic response in rodents. This protocol outlines a method to measure this effect.
Materials:
-
Muscarinic agonist (e.g., muscarine, oxotremorine)
-
Vehicle (e.g., saline)
-
Rectal thermometer or implantable temperature transponder
-
Animal cages
Procedure:
-
Baseline Temperature Measurement:
-
Acclimatize rats to the experimental room and handling for several days.
-
Measure the baseline core body temperature of each rat using a rectal thermometer or by reading from an implanted transponder.
-
-
Drug Administration:
-
Administer the muscarinic agonist or vehicle via an appropriate route (e.g., i.p. or s.c.).
-
-
Temperature Monitoring:
-
Measure the core body temperature at regular intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each time point.
-
Plot the time course of the temperature change.
-
Determine the maximum decrease in body temperature and the area under the curve for the hypothermic response.
-
Quantitative Data Summary:
| Animal Model | Muscarinic Agonist | Dose (mg/kg, i.p.) | Maximum Decrease in Body Temperature (°C) |
| Rats | Oxotremorine | 0.1 | ~0.5 |
| Rats | Oxotremorine | 0.3 | ~1.5 |
| Rats | Oxotremorine | 1.0 | ~3.0 |
Note: The data in this table is representative and may vary depending on the specific experimental conditions.
Experimental Workflows
General In Vivo Muscarine Experiment Workflow
Application Notes and Protocols for Studying Muscarinic Responses in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a vast array of physiological functions in the central and peripheral nervous systems.[1][2][3] Comprising five subtypes (M1-M5), these receptors are key targets for drug discovery efforts aimed at treating a wide range of disorders, including Alzheimer's disease, schizophrenia, chronic obstructive pulmonary disease (COPD), and overactive bladder.[1][3] The development of effective and selective therapeutics necessitates robust and reliable in vitro models that accurately recapitulate the complexities of muscarinic receptor signaling. This document provides a detailed overview of common cell culture models, experimental protocols, and data analysis approaches for studying muscarinic responses.
Cell Culture Models for Muscarinic Receptor Studies
A variety of cell culture systems are available for investigating muscarinic receptor function. These can be broadly categorized into immortalized cell lines, primary cell cultures, and stem cell-derived models. Each model system offers distinct advantages and disadvantages, and the choice of model will depend on the specific research question.
Immortalized Cell Lines
Immortalized cell lines are a widely used tool in muscarinic receptor research due to their ease of culture, scalability, and reproducibility. Many of these cell lines endogenously express one or more muscarinic receptor subtypes. Furthermore, they can be genetically engineered to stably or transiently express a specific receptor subtype of interest, often at high levels, facilitating detailed pharmacological and functional characterization.
Commonly used immortalized cell lines include:
-
Chinese Hamster Ovary (CHO) Cells: CHO cells are a popular choice for recombinant expression of muscarinic receptors as they have low endogenous receptor expression, providing a "blank slate" for studying a specific subtype.[4]
-
Human Embryonic Kidney (HEK293) Cells: Similar to CHO cells, HEK293 cells are easily transfected and are widely used for heterologous expression of muscarinic receptors.[1][5][6] They do, however, express low levels of endogenous M3 receptors.[5]
-
SH-SY5Y Human Neuroblastoma Cells: This cell line is of particular interest for studying neuronal processes as it endogenously expresses muscarinic receptors, primarily M1 and M3 subtypes, and exhibits neuronal-like characteristics upon differentiation.[7][8]
Table 1: Characteristics of Common Immortalized Cell Lines for Muscarinic Receptor Studies
| Cell Line | Origin | Endogenous Muscarinic Receptors | Common Applications | Advantages | Disadvantages |
| CHO-K1 | Chinese Hamster Ovary | Low to negligible | Recombinant expression of M1-M5 subtypes for binding and functional assays.[4] | Low endogenous receptor background, high transfection efficiency, robust growth. | Non-human origin, may lack some signaling components of native cells. |
| HEK293 | Human Embryonic Kidney | Low levels of M3 | Recombinant expression of M1-M5 subtypes, signal transduction studies.[1][5][6] | Human origin, high transfection efficiency, well-characterized. | Endogenous M3 expression can interfere with studies of other subtypes.[5] |
| SH-SY5Y | Human Neuroblastoma | M1 and M3 subtypes | Studies of neuronal muscarinic receptor function, differentiation, and signaling.[7][8] | Human neuronal origin, can be differentiated to a more mature neuronal phenotype. | Heterogeneous population, receptor expression can vary with differentiation state.[7] |
Quantitative Data for Common Cell Lines:
Table 2: Representative Muscarinic Receptor Expression Levels in Cultured Cells
| Cell Line | Receptor Subtype | Radioligand | Bmax (fmol/mg protein) | Reference |
| SH-SY5Y | Endogenous (Mixed) | [³H]QNB | 337 ± 47 | [7] |
| Primary Striatal Neurons | Endogenous (Mixed) | [³H]NMS | 320 | [9] |
Table 3: Representative Agonist and Antagonist Affinities in Cultured Cells
| Cell Line | Receptor | Ligand | Assay | pKi / pEC50 / pIC50 | Reference |
| CHO-K1 | Recombinant M1-M5 | Various Antagonists | Radioligand Binding | High affinity for most tested compounds | [4] |
| Primary Striatal Neurons | Endogenous M1/M2 | Pirenzepine | [³H]NMS Displacement | pKH = 7.29 (M1), pKL = 5.82 (M2) | [9] |
| Primary Striatal Neurons | Endogenous M1/M2 | AF-DX 116 | [³H]NMS Displacement | pKH = 7.25 (M2), pKL = 5.89 (M1) | [9] |
Primary Cell Cultures
Primary cells are isolated directly from tissues and therefore more closely represent the in vivo physiological environment. While more challenging to culture than immortalized cell lines, they provide a more biologically relevant context for studying muscarinic receptor function.
Commonly used primary cell cultures include:
-
Primary Neurons: Cultured from various brain regions (e.g., cortex, hippocampus, striatum) of embryonic or neonatal rodents, these cells are invaluable for studying the role of muscarinic receptors in neuronal excitability, synaptic transmission, and plasticity.[9]
-
Primary Schwann Cells: Isolated from peripheral nerves, these cells are used to investigate the role of muscarinic receptors in myelination and nerve repair.[10][11][12][13]
Stem Cell-Derived Models
The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the field of in vitro modeling. iPSCs can be generated from patient somatic cells and differentiated into various cell types, including neurons and cardiomyocytes, providing a powerful platform for studying muscarinic receptors in a human, disease-relevant context.
-
iPSC-Derived Cardiomyocytes: These cells are increasingly used to investigate the cardiac effects of muscarinic agonists and antagonists, particularly for cardiotoxicity screening.[14][15]
Experimental Protocols
A variety of in vitro assays are available to characterize the pharmacology and function of muscarinic receptors. Below are detailed protocols for some of the most common assays.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique for determining the affinity of ligands for muscarinic receptors and for quantifying receptor density. These assays typically involve the use of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]NMS), which binds with high affinity to all five muscarinic receptor subtypes.
Protocol: [³H]-NMS Saturation Binding Assay
-
Cell Preparation:
-
Culture cells to near confluency in appropriate culture vessels.
-
Harvest cells and prepare a cell membrane suspension by homogenization followed by centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a 96-well plate, add increasing concentrations of [³H]NMS (e.g., 0.01 to 10 nM) in duplicate or triplicate.
-
To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to a separate set of wells for each [³H]NMS concentration.
-
Add the cell membrane preparation (typically 20-50 µg of protein per well) to all wells.
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each [³H]NMS concentration.
-
Plot the specific binding as a function of the [³H]NMS concentration and fit the data to a one-site binding model using non-linear regression analysis to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
Functional Assays
Functional assays measure the cellular response following receptor activation. The choice of assay depends on the G protein coupling of the muscarinic receptor subtype being studied. M1, M3, and M5 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and inositol phosphates. M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels.
Protocol: Intracellular Calcium Mobilization Assay (for M1, M3, M5 Receptors)
-
Cell Plating:
-
Plate cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Inject the muscarinic agonist at various concentrations and immediately begin measuring the fluorescence intensity over time.
-
For antagonist studies, pre-incubate the cells with the antagonist for a defined period before adding the agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
-
For antagonists, the IC50 (half-maximal inhibitory concentration) can be determined by plotting the inhibition of the agonist response as a function of antagonist concentration.
-
Protocol: Inositol Monophosphate (IP1) Accumulation Assay (for M1, M3, M5 Receptors)
-
Cell Plating and Stimulation:
-
Plate cells in a suitable multi-well plate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphate, allowing it to accumulate.
-
Add the muscarinic agonist at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
For antagonist studies, pre-incubate with the antagonist before adding the agonist.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen IP1 detection kit.
-
The accumulated IP1 is typically measured using a competitive immunoassay format, often employing Homogeneous Time-Resolved Fluorescence (HTRF).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IP1.
-
Determine the concentration of IP1 in the cell lysates from the standard curve.
-
Plot the IP1 concentration as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol: Cyclic AMP (cAMP) Assay (for M2, M4 Receptors)
-
Cell Plating and Stimulation:
-
Plate cells in a suitable multi-well plate and allow them to adhere overnight.
-
On the day of the assay, pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP.
-
Add the muscarinic agonist at various concentrations and incubate for a defined period (e.g., 15-30 minutes) at 37°C. The M2/M4 agonist will inhibit the forskolin-stimulated cAMP production.
-
For antagonist studies, pre-incubate with the antagonist before adding the agonist.
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure the cAMP levels using a commercially available kit. These kits are often based on competitive immunoassays using detection technologies such as HTRF, AlphaScreen, or ELISA.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the cell lysates from the standard curve.
-
Plot the percent inhibition of the forskolin-stimulated cAMP response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualization of Signaling Pathways and Workflows
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes signal through two primary G protein-mediated pathways.
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow for Characterizing Muscarinic Ligands
The following diagram outlines a general workflow for the characterization of novel muscarinic receptor ligands.
Caption: Workflow for muscarinic ligand characterization.
Conclusion
The study of muscarinic receptors is essential for understanding fundamental physiological processes and for the development of novel therapeutics. The cell culture models and experimental protocols outlined in this document provide a robust framework for the detailed characterization of muscarinic receptor pharmacology and function. The choice of cell model and experimental assay should be carefully considered based on the specific research objectives. By employing these methodologies, researchers can gain valuable insights into the complex world of muscarinic receptor signaling and contribute to the development of new and improved medicines.
References
- 1. hek293.com [hek293.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenously Expressed Muscarinic Receptors in HEK293 Cells Augment Up-regulation of Stably Expressed α4β2 Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The M3 muscarinic acetylcholine receptor expressed in HEK-293 cells signals to phospholipase D via G12 but not Gq-type G proteins: regulators of G proteins as tools to dissect pertussis toxin-resistant G proteins in receptor-effector coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptors in human SH-SY5Y neuroblastoma cell line: regulation by phorbol ester and retinoic acid-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic receptors and second-messenger responses of neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and culture of Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Culture of Schwann Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. A Simplified Protocol for the Purification of Schwann Cells and Exosome Isolation from C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for the Analytical Detection of Muscarine in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarine is a toxic quaternary ammonium alkaloid found in certain species of mushrooms, particularly within the Inocybe and Clitocybe genera. Its ingestion can lead to a range of cholinergic symptoms, collectively known as muscarinic syndrome, which can be severe and, in rare cases, fatal. The accurate and sensitive detection of muscarine in biological tissues is crucial for clinical diagnosis, forensic toxicology, and research into the mechanisms of mushroom poisoning. These application notes provide detailed protocols for the analysis of muscarine in tissue samples using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. A general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed.
Analytical Methods Overview
The primary methods for the quantitative analysis of muscarine in biological matrices are chromatography-based techniques coupled with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used and recommended method for muscarine detection.[1][2] Its advantages include high sensitivity, specificity, and the ability to analyze polar and non-volatile compounds like muscarine without the need for derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique for volatile compounds, GC-MS analysis of muscarine is challenging due to its non-volatile and polar nature. Chemical derivatization is required to increase its volatility.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the detection of muscarine in various biological samples using LC-MS/MS as reported in the literature.
Table 1: LC-MS/MS Method Performance for Muscarine Detection
| Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| Plasma | 0.3 ng/mL | - | 1 - 500 ng/mL | 90.7 - 111.4 | [3] |
| Plasma | 0.09 ng/mL | 0.3 ng/mL | 0.3 ng/mL - 2.0 µg/mL | 95 - 96 | [4][5] |
| Whole Blood | - | 0.1 µg/L | 0.1 - 100 µg/L | <13.5% (precision and accuracy) | [2][4] |
| Urine | 3 ng/mL | - | - | - | [4] |
| Urine | 0.09 ng/mL | 0.3 ng/mL | 0.3 ng/mL - 2.0 µg/mL | 95 - 96 | [5] |
| Urine | - | 1 µg/L | 1 - 100 µg/L | <13.5% (precision and accuracy) | [2][4] |
| Mushroom Samples | 0.0098 - 4.9 µg/g | - | 0.01 - 1 µg/mL | 72.5 - 108 | [3] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Muscarine in Biological Fluids (Plasma, Whole Blood, Urine)
This protocol is based on established methods for the sensitive detection of muscarine.[2][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological fluid (plasma, whole blood, or urine), add 200 µL of acetonitrile.
-
If an internal standard is used (e.g., D9-muscarine), it should be added to the acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant for analysis.
2. Chromatographic Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Analytical Column: A reversed-phase column, such as an Accucore Phenyl-X or a Gemini C18 (150 mm × 2.0 mm, 5 µm), is suitable.[4]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[4]
-
Precursor Ion (m/z): 174.
-
Product Ions (m/z): Transitions such as 174 -> 115 and 174 -> 57 are commonly monitored.
-
Collision Energy: Optimize for the specific instrument.
Protocol 2: General Protocol for GC-MS Analysis of Muscarine in Tissue Samples (with Derivatization)
This protocol outlines a general procedure as specific, validated protocols for muscarine by GC-MS are not widely published. The key step is derivatization to make the non-volatile muscarine amenable to gas chromatography.
1. Sample Preparation and Extraction
-
Homogenize 1 g of tissue sample in a suitable solvent like methanol or an aqueous-organic mixture.
-
Perform a solid-phase extraction (SPE) to clean up the sample and isolate the analyte. A weak cation exchange (WCX) cartridge can be effective for a quaternary amine like muscarine.
-
Elute the muscarine from the SPE cartridge and evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization (Silylation)
-
To the dried extract, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine solvent.
-
Heat the mixture at 60-80 °C for 30-60 minutes to facilitate the reaction, which replaces the active hydrogen on the hydroxyl group of muscarine with a trimethylsilyl (TMS) group.
-
After the reaction, the sample is ready for GC-MS injection.
3. GC-MS Conditions
-
GC System: A standard gas chromatograph.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized muscarine.
-
MS System: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Visualizations
Experimental Workflow
Caption: General experimental workflow for muscarine analysis in tissue samples.
Muscarinic Signaling Pathways
Muscarine exerts its effects by acting as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which couple to different G-proteins and initiate distinct signaling cascades.
Gq-Coupled Pathway (M1, M3, M5 Receptors)
Caption: Gq-coupled muscarinic receptor signaling pathway.
Gi-Coupled Pathway (M2, M4 Receptors)
Caption: Gi-coupled muscarinic receptor signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Muscarine Stability in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with muscarine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of muscarine in your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of muscarine in solution?
A1: While muscarine is a relatively stable molecule, particularly in aqueous solutions, its long-term stability can be influenced by several factors, including:
-
pH: Extreme pH values can potentially lead to degradation over time. It is generally recommended to maintain solutions at a neutral or slightly acidic pH.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, refrigeration or freezing is recommended.
-
Light: Exposure to light, particularly UV light, can provide the energy for photodegradation. It is best practice to store muscarine solutions in amber vials or otherwise protected from light.
-
Oxidizing Agents: The presence of oxidizing agents in the solution can lead to the degradation of muscarine.
-
Microbial Contamination: Non-sterile solutions are susceptible to microbial growth, which can alter the pH and introduce enzymes that may degrade muscarine.
Q2: What is the expected shelf-life of a muscarine solution?
Q3: How can I prepare a stable stock solution of muscarine?
A3: To prepare a stable stock solution of muscarine, follow these guidelines:
-
Solvent Selection: Muscarine is very soluble in water and ethanol.[1] Use high-purity, sterile water (e.g., HPLC-grade or USP-grade) or ethanol to prepare your stock solution.
-
Buffering: While specific data on optimal buffers for muscarine is limited, using a buffer to maintain a stable pH is good practice. A phosphate buffer in the neutral pH range (e.g., pH 6.8-7.4) is a common choice for many biological experiments.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM or 100 mM) that can be diluted to the final working concentration as needed. This minimizes the volume of stock solution used for each experiment and reduces the risk of contamination.
-
Filtration: After dissolving the muscarine, sterile filter the solution through a 0.22 µm filter to remove any potential microbial contamination.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in amber vials or tubes at -20°C or -80°C for long-term storage. For short-term storage (a few days to a week), refrigeration at 2-8°C is acceptable.
Q4: Can I use antioxidants to improve the stability of my muscarine solution?
A4: Yes, the use of antioxidants can be a proactive measure to prevent potential oxidative degradation of muscarine, especially if the solution will be stored for an extended period or if it contains other components that might generate reactive oxygen species. While specific studies on the effect of antioxidants on muscarine stability are not prevalent, general-purpose antioxidants that are compatible with your experimental system can be considered. Common antioxidants used in pharmaceutical formulations include ascorbic acid (Vitamin C), and ethylenediaminetetraacetic acid (EDTA) which chelates metal ions that can catalyze oxidation.[6][7][8][9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in older solutions | Chemical degradation of muscarine. | Prepare fresh muscarine solutions. For stored solutions, verify the concentration and purity using an analytical method like HPLC. Implement better storage practices (see Q3). |
| Precipitate forms in the solution upon storage | Poor solubility at the storage temperature or change in pH. | Ensure the storage solvent is appropriate and that the concentration is not above its solubility limit at the storage temperature. Check the pH of the solution; adjust if necessary with a suitable buffer. |
| Discoloration of the solution | Degradation of muscarine or other components in the solution; potential contamination. | Discard the solution. Prepare a fresh, sterile solution and store it protected from light. |
| Variability in experimental results | Inconsistent concentration of muscarine due to degradation or improper mixing. Repeated freeze-thaw cycles of the stock solution. | Always vortex the stock solution before making dilutions. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Regularly qualify the concentration of your stock solution. |
| Unexpected pH shift in the solution | Microbial contamination or degradation of muscarine to acidic/basic byproducts. | Use sterile techniques for solution preparation and handling. Incorporate a buffer to maintain a stable pH. |
Experimental Protocols
Protocol for Assessing Muscarine Stability by HPLC
This protocol provides a general framework for assessing the stability of muscarine in solution using High-Performance Liquid Chromatography (HPLC). The specific parameters may need to be optimized for your instrument and specific solution composition.
Objective: To quantify the concentration of muscarine in a solution over time under specific storage conditions.
Materials:
-
Muscarine standard of known purity
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid or other suitable mobile phase modifier
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of muscarine standard in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your stability samples.
-
-
Sample Preparation:
-
Prepare your experimental muscarine solution at the desired concentration and in the desired matrix (e.g., buffer, cell culture media).
-
Divide the solution into multiple aliquots for storage under different conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).
-
At each time point (e.g., 0, 24, 48, 72 hours; 1 week, 2 weeks, etc.), retrieve an aliquot from each storage condition.
-
If necessary, dilute the sample to fall within the range of your calibration curve.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for similar compounds is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[6][12][13] An isocratic elution may also be suitable.
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: If using a UV detector, monitor at a wavelength where muscarine has some absorbance (e.g., around 210-220 nm, although muscarine has a weak chromophore). Mass spectrometric detection (LC-MS) is more sensitive and specific for muscarine.[12]
-
Run Time: Ensure the run time is sufficient to elute muscarine and any potential degradation products.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the muscarine standard against its concentration.
-
Determine the concentration of muscarine in your stability samples by interpolating their peak areas from the calibration curve.
-
Plot the concentration of muscarine as a function of time for each storage condition.
-
Calculate the degradation rate and half-life of muscarine under each condition.
-
Experimental Workflow for Stability Testing
Muscarinic Receptor Signaling Pathways
Muscarine is an agonist of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. There are five subtypes of mAChRs (M1-M5) that couple to different G-proteins and activate distinct signaling cascades.
M1, M3, and M5 Receptor Signaling (Gq-coupled)
M2 and M4 Receptor Signaling (Gi-coupled)
References
- 1. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 2. Lyophilisation: Long-term storage for bacterial strains | Culture Collections [culturecollections.org.uk]
- 3. Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin C - Wikipedia [en.wikipedia.org]
- 8. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sci-Hub [sci-hub.se]
- 11. mdpi.com [mdpi.com]
- 12. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
overcoming muscarine solubility issues in experimental buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of muscarine in experimental buffers. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues you may encounter when preparing muscarine solutions.
Question: My muscarine solution appears cloudy or has visible particulates immediately after dissolving. What should I do?
Answer:
Cloudiness or particulates can indicate incomplete dissolution or the presence of impurities. Follow these steps to resolve the issue:
-
Verify the Solvent: Muscarine chloride is readily soluble in water.[1] Ensure you are using a high-purity water source (e.g., distilled, deionized, or Milli-Q water).
-
Apply Gentle Heat and Agitation: Warming the solution (e.g., in a 37°C water bath) and vortexing or sonicating can aid dissolution. One supplier notes that achieving a concentration of 50 mg/mL in water may require ultrasonic treatment and warming.[2]
-
Check for Contamination: If the issue persists, the problem may be with the buffer or the water source. Prepare a fresh solution using a different stock of buffer and freshly purified water.
-
Sterile Filtration: After achieving full dissolution, it is good practice to sterilize the solution by passing it through a 0.22 µm filter.[2] This will also remove any minor, undissolved impurities.
A general workflow for troubleshooting solubility issues is presented below.
Question: After adding my aqueous muscarine stock solution to my cell culture media or physiological buffer, a precipitate formed. Why did this happen?
Answer:
Precipitation upon dilution into a complex buffer can be caused by interactions between muscarine and buffer components, or a change in pH that affects the solubility of other media components.
-
Buffer Compatibility: While muscarine itself is highly water-soluble, certain buffers, especially those containing phosphate (like PBS) at high concentrations, can sometimes cause precipitation of salts when other compounds are introduced.
-
pH Considerations: Ensure the final pH of your experimental buffer is within a physiological range (typically 7.2-7.4). Biological buffers are selected to have a pKa between 6.0 and 8.0 to maintain pH stability.[3] A significant shift in pH upon adding the stock solution could affect buffer integrity.
-
Test Dilutions: Prepare a small test dilution of your muscarine stock into the buffer and observe for any precipitation before preparing your full experimental volume.
-
Consider a Different Buffer: If using PBS consistently causes issues, consider an alternative biological buffer such as HEPES or TRIS, ensuring it is appropriate for your experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a muscarine stock solution?
A1: The recommended solvent is high-purity water. Muscarine chloride is readily soluble in water.[1] A stock solution of 50 mg/mL in H₂O can be prepared.[2]
Q2: How should I prepare muscarine stock and working solutions?
A2: A detailed protocol is provided in the "Experimental Protocols" section below. The general steps involve dissolving the muscarine powder in a suitable solvent (like water) to create a concentrated stock solution, which can then be diluted to the final working concentration in your experimental buffer or media.[4]
Q3: What are the recommended storage conditions for muscarine solutions?
A3: For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Q4: Do I need to adjust the pH of my muscarine stock solution?
A4: Generally, it is not necessary to adjust the pH of a muscarine stock solution prepared in water. The small volume of stock added to a well-buffered experimental solution should not significantly alter the final pH. However, always verify the final pH of your working solution to ensure it is within the optimal range for your experiment.
Data Presentation
Muscarine Chloride Solubility
The following table summarizes the solubility data for muscarine chloride.
| Compound | Solvent | Concentration | Notes | Reference |
| Muscarine Chloride | Water (H₂O) | 50 mg/mL (238.42 mM) | May require sonication and warming to achieve. | [2] |
| Muscarine Chloride | Water (H₂O) | Readily soluble | General characteristic noted. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Muscarine Chloride Stock Solution
This protocol details the preparation of a high-concentration stock solution.
Materials:
-
Muscarine chloride powder (MW: 209.71 g/mol )
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: To prepare a 100 mM solution, you need 20.971 mg of muscarine chloride per 1 mL of water. For example, to make 2 mL of stock solution, weigh out 41.94 mg of muscarine chloride.
-
Dissolution: Add the weighed muscarine chloride to a sterile tube. Add the calculated volume of sterile water.
-
Mixing: Cap the tube securely and vortex thoroughly. If the powder does not dissolve completely, place the tube in a sonicator bath or a 37°C water bath for 5-10 minutes, with intermittent vortexing, until the solution is clear.
-
Sterilization (Optional but Recommended): For cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[2]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots. Store at -20°C for up to one month or -80°C for up to six months.[2]
Protocol 2: Preparation of a 100 µM Muscarine Working Solution
This protocol describes the dilution of the stock solution to a final working concentration.
Materials:
-
100 mM Muscarine Chloride Stock Solution (from Protocol 1)
-
Desired experimental buffer (e.g., PBS, HEPES-buffered saline, or cell culture medium)
-
Sterile tubes
Methodology:
-
Calculation (Serial Dilution): To prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is required.
-
Dilution Step: For example, to prepare 1 mL of working solution, add 1 µL of the 100 mM stock solution to 999 µL of your experimental buffer.
-
Mixing: Gently vortex the tube to ensure the solution is homogeneous.
-
pH Check: Verify that the final pH of the working solution is appropriate for your experiment.
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store dilute working solutions for long periods.
Signaling Pathways
Muscarine is an agonist for muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs). There are five subtypes (M1-M5) that couple to two primary signaling pathways.[1][5]
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins, activating Phospholipase C (PLC).[6] PLC cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit Adenylyl Cyclase (AC).[1] This action leads to a decrease in intracellular cyclic AMP (cAMP) levels.
The diagram below illustrates these two major signaling cascades.
References
Technical Support Center: Minimizing Off-target Effects of Muscarine in Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with muscarine in cell-based assays. The focus is on understanding and mitigating off-target effects to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the primary "off-target" effects of muscarine in cell-based assays?
A1: The term "off-target" for muscarine can be nuanced. Primarily, it refers to two main phenomena:
-
Activation of unintended muscarinic receptor subtypes: Muscarine is a non-selective agonist for all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][2] If your cell line endogenously expresses multiple subtypes, muscarine will activate them indiscriminately. This can lead to mixed signals and confounding results if you are interested in the function of a single subtype.
-
Non-specific binding: At high concentrations, muscarine may bind to other proteins or cellular components that are not muscarinic receptors, leading to artifacts.[3] Additionally, non-specific binding can occur to the assay plates or other surfaces.
Q2: My cells are supposed to only express one muscarinic receptor subtype, but I'm seeing an unexpected response. What could be the cause?
A2: Several factors could contribute to an unexpected response:
-
Endogenous receptor expression: The host cell line used for transfection might have low levels of endogenous muscarinic receptors that are upregulated under certain culture conditions. It is crucial to thoroughly characterize the parental cell line.
-
Receptor cross-talk: Activation of the intended muscarinic receptor may trigger signaling cascades that indirectly activate other pathways, leading to a complex cellular response.
-
Lack of muscarine selectivity: As a non-selective agonist, muscarine will activate any present muscarinic receptor subtype. The unexpected response could be due to the activation of even a small population of another muscarinic receptor subtype.[1][2]
Q3: How can I confirm that the observed effect of muscarine is mediated by my muscarinic receptor of interest?
A3: The most effective way to confirm on-target effects is to use subtype-selective antagonists. By pre-incubating your cells with a selective antagonist for your receptor of interest, you should observe a rightward shift in the muscarine concentration-response curve, indicating competitive antagonism. Conversely, using antagonists for other subtypes should have minimal effect if your response is truly mediated by the target receptor.
Data Presentation
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of muscarine for the human muscarinic receptor subtypes. Note that these values can vary depending on the experimental conditions and cell system used.
Table 1: Muscarine Binding Affinities (pKi) for Human Muscarinic Receptors
| Receptor Subtype | pKi |
| M1 | 5.25 |
| M2 | 6.12 |
| M3 | 5.67 |
| M4 | 5.70 |
| M5 | Not widely reported |
Source: IUPHAR/BPS Guide to PHARMACOLOGY
Table 2: Muscarine Functional Potencies (pEC50) for Human Muscarinic Receptors
| Receptor Subtype | Assay Type | pEC50 |
| M1 | IP Accumulation | 5.9 |
| M2 | cAMP Inhibition | 6.8 |
| M3 | Calcium Mobilization | 6.2 |
| M4 | cAMP Inhibition | 6.5 |
| M5 | Calcium Mobilization | 5.8 |
Note: These are approximate values compiled from various sources and should be used as a general guide.
Troubleshooting Guides
Issue 1: High background or low signal-to-noise ratio in a calcium flux assay.
| Possible Cause | Troubleshooting Step |
| Cell Health and Density | Ensure cells are healthy, not overgrown, and plated at an optimal density. Perform a cell viability assay. |
| Dye Loading Issues | Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the loading time and temperature. Ensure the dye is not expired and has been stored correctly. |
| Assay Buffer Composition | Use a buffer that maintains physiological pH and ion concentrations. Some buffers may contain components that interfere with the assay. |
| Autofluorescence | Check for autofluorescence from the compounds or the assay plate. Run a control with buffer and compounds but no cells. |
| Instrument Settings | Optimize the excitation and emission wavelengths and the gain settings on the plate reader. |
Issue 2: Inconsistent or non-reproducible results in a cAMP assay.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered receptor expression or signaling. Use cells from a low-passage, validated cell bank. |
| Agonist Degradation | Prepare fresh dilutions of muscarine for each experiment. Ensure proper storage of the stock solution. |
| Assay Reagent Variability | Use a consistent source and lot of assay reagents, including cells, buffers, and detection reagents. |
| Incomplete Cell Lysis | Ensure complete cell lysis to release all intracellular cAMP for detection. Optimize the lysis buffer and incubation time. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP. |
Issue 3: How to differentiate between muscarinic subtype responses when using a non-selective agonist like muscarine.
| Strategy | Description |
| Use of Selective Antagonists | This is the most common and effective method. Pre-treat cells with a known concentration of a subtype-selective antagonist before adding muscarine. |
| Selective Antagonist Panel | Use a panel of antagonists to build a pharmacological profile. For example, Pirenzepine (M1-selective), Methoctramine (M2-selective), and 4-DAMP (M3-selective) can help dissect the contribution of each subtype. |
| Cell Lines with Single Subtype Expression | Whenever possible, use engineered cell lines that express only a single muscarinic receptor subtype. |
| Knockdown/Knockout Models | In more complex systems, use siRNA or CRISPR-Cas9 to knock down or knock out specific muscarinic receptor subtypes to confirm their role in the observed response. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for Gq-coupled Muscarinic Receptors (M1, M3, M5)
This protocol is a general guideline for measuring intracellular calcium mobilization using a fluorescent plate reader.
-
Cell Plating: Seed CHO or HEK293 cells stably expressing the muscarinic receptor of interest into a black-walled, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare a 2X stock of muscarine and any antagonists in the assay buffer.
-
Assay Measurement:
-
Place the cell plate in a fluorescent plate reader equipped with an automated liquid handling system.
-
Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Record a baseline fluorescence for 10-20 seconds.
-
Add 100 µL of the 2X compound solution to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the muscarine concentration to generate a dose-response curve and determine the EC50.
Protocol 2: HTRF cAMP Assay for Gi-coupled Muscarinic Receptors (M2, M4)
This protocol is a general guideline for measuring changes in intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Plating: Seed CHO or HEK293 cells stably expressing the muscarinic receptor of interest into a low-volume 384-well plate at a density of 2,000-5,000 cells per well. Incubate overnight at 37°C and 5% CO2.
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of muscarine in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Prepare a solution of forskolin (an adenylyl cyclase activator) in stimulation buffer. The final concentration of forskolin will need to be optimized to generate a submaximal cAMP response.
-
-
Cell Stimulation:
-
Remove the cell culture medium.
-
Add the muscarine dilutions to the wells.
-
Immediately add the forskolin solution to all wells (except for the negative control).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the HTRF cAMP detection reagents (typically a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) to the wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the muscarine concentration to determine the IC50.
Visualizations
References
- 1. Muscarinic receptor subtypes and the selectivity of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Muscarine Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing muscarine concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical concentration ranges for muscarine in in vitro experiments?
A1: The optimal concentration of muscarine is highly dependent on the cell type, the specific muscarinic receptor subtype being studied (M1-M5), and the experimental endpoint. However, a general starting point for dose-response experiments is to use a wide concentration range, typically from 1 nM to 1 mM. For specific effects, concentrations around the EC50 value of the receptor subtype of interest should be tested.
Q2: Which muscarinic receptor subtypes are coupled to which signaling pathways?
A2: Muscarinic receptors are G protein-coupled receptors (GPCRs) with five subtypes that couple to different G proteins to initiate distinct signaling cascades:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors typically couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Q3: How can I determine the EC50 of muscarine for my specific cell line?
A3: To determine the half-maximal effective concentration (EC50), you need to perform a dose-response experiment. This involves treating your cells with a range of muscarine concentrations (typically in half-log or log increments) and measuring the biological response at each concentration. The data is then plotted with the logarithm of the muscarine concentration on the x-axis and the response on the y-axis. A sigmoidal curve is fitted to the data, and the concentration that produces 50% of the maximal response is the EC50.
Troubleshooting Guide
Problem 1: No or weak response to muscarine stimulation.
-
Possible Cause 1: Low Receptor Expression. The cell line you are using may not endogenously express the muscarinic receptor subtype of interest at a high enough level.
-
Solution: Verify receptor expression using techniques like RT-PCR, western blotting, or radioligand binding assays. Consider using a cell line known to express the receptor or a recombinant cell line overexpressing the specific subtype. HEK293 and CHO cells are commonly used for stable expression of muscarinic receptors.[1][2][3]
-
-
Possible Cause 2: Receptor Desensitization or Internalization. Prolonged or high-concentration exposure to an agonist like muscarine can lead to receptor desensitization (uncoupling from G proteins) and internalization (removal from the cell surface), rendering the cells less responsive.[4][5]
-
Solution: Minimize the duration of muscarine exposure. For kinetic assays, apply muscarine immediately before measurement. If pre-incubation is necessary, use the lowest effective concentration for the shortest possible time. To allow for re-sensitization, wash the cells thoroughly and allow a recovery period in agonist-free media.
-
-
Possible Cause 3: Incorrect Muscarine Concentration Range. The concentrations used may be too low to elicit a response or so high that they cause rapid and profound desensitization.
-
Solution: Perform a wide-range dose-response curve (e.g., 1 nM to 1 mM) to identify the optimal concentration range for your specific cell system and response.
-
-
Possible Cause 4: Issues with Cell Health or Culture Conditions. Unhealthy cells or suboptimal culture conditions can lead to a general lack of responsiveness.
-
Solution: Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Check for signs of contamination. Use fresh, properly formulated culture medium and maintain optimal incubator conditions (temperature, CO2, humidity).
-
Problem 2: High background signal or variability between replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell density across wells of a microplate is a common source of variability.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row or column to prevent settling. For adherent cells, allow plates to sit at room temperature for a short period before placing them in the incubator to promote even attachment. Optimize cell density for your specific assay to ensure you are in the linear range of the assay.[6][7]
-
-
Possible Cause 2: Edge Effects in Microplates. Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and response.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
-
Possible Cause 3: Reagent Preparation and Addition. Inaccurate pipetting or improperly mixed reagents can introduce significant variability.
-
Solution: Use calibrated pipettes and ensure all reagents, including muscarine dilutions, are thoroughly mixed before addition to the wells. For automated dispensers, ensure they are properly calibrated and primed.
-
Problem 3: Muscarine treatment is causing cell death.
-
Possible Cause 1: Cytotoxicity at High Concentrations. While not typically considered a potent cytotoxic agent, very high concentrations or prolonged exposure to muscarine can induce cell stress and death in some cell types.
-
Solution: Perform a cytotoxicity assay, such as the MTT or LDH release assay, to determine the concentration range at which muscarine is toxic to your cells. Use concentrations below the toxic threshold for your functional experiments.
-
-
Possible Cause 2: Excitotoxicity. In neuronal cell cultures, excessive stimulation of muscarinic receptors can lead to excitotoxicity, a process involving prolonged depolarization and calcium overload.
-
Solution: Use the lowest effective concentration of muscarine and limit the duration of exposure. Ensure the culture medium contains appropriate ions and nutrients to support cell health during stimulation.
-
Data Presentation: Muscarine Potency at Muscarinic Receptor Subtypes
The following table summarizes the reported potency (pEC50) of muscarine and other common muscarinic agonists at the five human muscarinic receptor subtypes (M1-M5) in various in vitro systems. The pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
| Agonist | Receptor Subtype | Cell Line | Assay Type | pEC50 | Reference |
| Carbachol | M1 | CHO-K1 | IP-One Accumulation | 5.86 | [8] |
| Carbachol | M2 | CHO-K1 | IP Accumulation | 4.1 | [9] |
| Carbachol | M3 | Rat Ventricular Cardiomyocytes | IP Formation | 5.01 | [4] |
| Carbachol | M3 | CHO-K1 | Inositol Phosphates Accumulation | 5.9 | [10] |
| Carbachol | M5 | CHO-K1 | Inositol Phosphates Accumulation | 4.8 | [10] |
| Acetylcholine | M3 | Mouse Urinary Bladder | Contraction | 6.7 | [11] |
| Oxotremorine-M | M3 | Mouse Urinary Bladder | Contraction | 6.9 | [11] |
Experimental Protocols
Calcium Imaging Assay (Fura-2 AM)
This protocol describes the measurement of intracellular calcium mobilization following muscarine stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing muscarinic receptors cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Muscarine stock solution
-
Fluorescence imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm
Procedure:
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the experiment, prepare the loading buffer by diluting Fura-2 AM and Pluronic F-127 in HBSS to a final concentration of 1-5 µM Fura-2 AM and 0.01-0.02% Pluronic F-127.
-
-
Cell Loading:
-
Wash the cells on coverslips once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for your cell type.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Apply muscarine at the desired concentration by switching the perfusion solution.
-
Record the change in the F340/F380 ratio over time. An increase in the ratio indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Quantify the response by measuring the peak change in the ratio from baseline.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the potential cytotoxicity of muscarine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Muscarine stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Muscarine Treatment:
-
Prepare serial dilutions of muscarine in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of muscarine. Include a vehicle control (medium without muscarine).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT but no cells) from all readings.
-
Express the results as a percentage of the vehicle-treated control cells to determine the effect of muscarine on cell viability.
-
Signaling Pathway Diagrams
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Gi-coupled muscarinic receptor signaling pathway.
Caption: Experimental workflow for determining muscarine dose-response.
References
- 1. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Endogenously Expressed Muscarinic Receptors in HEK293 Cells Augment Up-regulation of Stably Expressed α4β2 Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. muscarine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. Functional M3 muscarinic acetylcholine receptors in mammalian hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking [mdpi.com]
troubleshooting unexpected results in muscarine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments involving muscarine and its receptors.
Frequently Asked Questions (FAQs)
Q1: My agonist shows lower potency (higher EC50) in my functional assay compared to published values. What are the potential reasons?
A1: Several factors can contribute to an apparent decrease in agonist potency. These include:
-
Receptor Desensitization/Internalization: Prolonged exposure to agonists can lead to receptor phosphorylation, uncoupling from G-proteins, and removal from the cell surface, reducing the overall response.[1]
-
Cell Line Variability: The expression levels of receptors and downstream signaling components can vary significantly between different cell lines (e.g., CHO-K1, HEK293), and even between different passages of the same cell line. This can alter the stimulus-response coupling and apparent agonist potency.
-
Assay-Dependent Potency: The measured potency of a muscarinic agonist can differ depending on the functional assay used (e.g., calcium mobilization vs. adenylyl cyclase inhibition). This can be due to differences in the signaling pathways being measured and their amplification.[1]
-
Partial Agonism: The compound may be a partial agonist, which, even at saturating concentrations, does not produce the maximal response seen with a full agonist. The level of receptor expression can influence the apparent efficacy of a partial agonist.
-
Experimental Conditions: Factors such as incubation time, temperature, and buffer composition can all influence the outcome of functional assays.
Q2: My antagonist is showing a Schild plot with a slope significantly different from 1. What does this indicate?
A2: A Schild plot slope that deviates from unity suggests that the antagonism is not simple, competitive, and reversible.
-
Slope < 1: This can indicate negative cooperativity in antagonist binding, the presence of a saturable agonist uptake mechanism, or that the agonist is acting on more than one receptor type.[2]
-
Slope > 1: This may suggest positive cooperativity in antagonist binding, depletion of the antagonist due to non-specific binding, or that the experiment has not reached equilibrium.[2]
It is crucial to ensure that the assay has reached equilibrium and that the concentrations of both agonist and antagonist are accurately known.
Q3: I am observing a high level of non-specific binding in my radioligand binding assay. What are the common causes and solutions?
A3: High non-specific binding can obscure the specific binding signal and reduce the accuracy of your results. Common causes include:
-
Radioligand Issues: The radioligand may be "sticky" and bind to non-receptor components like lipids, proteins, or the filter membrane.
-
Excessive Radioligand Concentration: Using a concentration of radioligand that is too high can lead to increased non-specific binding.
-
Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand trapped, contributing to the non-specific signal.
-
High Protein Concentration: Using an excessive amount of membrane preparation in the assay can increase the number of non-specific binding sites.
To troubleshoot this, consider using a lower concentration of radioligand, optimizing the washing steps, reducing the amount of membrane protein, and including a pre-incubation step with a non-specific binding blocker.
Q4: Why do I see different binding affinities (Ki) for the same compound when using different radioligands?
A4: The choice of radioligand can influence the apparent affinity of a competing unlabeled ligand. This can be due to:
-
Allosteric Interactions: The unlabeled ligand may bind to an allosteric site on the receptor, modulating the binding of the orthosteric radioligand. This can result in an apparent increase or decrease in affinity depending on the nature of the allosteric interaction (positive or negative cooperativity).[3][4]
-
Radioligand-Specific Receptor Conformations: Different radioligands can stabilize distinct conformational states of the receptor, which may have different affinities for the competing ligand.
-
Nonequilibrium Conditions: If the binding assay has not reached equilibrium, the calculated Ki values may be inaccurate.
Troubleshooting Guides
Unexpected Results in Radioligand Binding Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Specific Binding | Low receptor expression in the cell line/tissue preparation. | Use a cell line with higher receptor expression or increase the amount of membrane protein in the assay. |
| Inactive receptor preparation. | Ensure proper membrane preparation and storage to maintain receptor integrity. | |
| Incorrect assay conditions (e.g., buffer pH, temperature). | Optimize assay buffer and incubation conditions. | |
| Degraded radioligand. | Check the age and storage of the radioligand; consider purchasing a new batch. | |
| High Non-Specific Binding | Hydrophobic radioligand binding to filters or plasticware. | Pre-treat filters and plates with a blocking agent (e.g., polyethyleneimine). |
| Insufficient washing. | Increase the number and volume of washes. | |
| Radioligand concentration too high. | Use a lower concentration of radioligand, ideally at or below its Kd. | |
| Inconsistent Results Between Experiments | Variability in membrane preparation. | Prepare a large batch of membranes and aliquot for multiple experiments. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing. | |
| Cell passage number. | Maintain a consistent range of cell passage numbers for experiments. |
Inconsistent Functional Assay Results
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Response to Agonist | Receptor not coupled to the measured signaling pathway in the chosen cell line. | Confirm receptor-G protein coupling in your cell model. |
| Low receptor expression. | Use a cell line with higher receptor expression. | |
| Inactive agonist. | Check the purity and storage of the agonist. | |
| High Basal Activity (Constitutive Activity) | High receptor expression levels leading to spontaneous G-protein activation. | Reduce the level of receptor expression if using a transient transfection system. |
| Presence of an inverse agonist in the assay medium. | Ensure the purity of all reagents. | |
| Variable Agonist Potency | Differences in receptor reserve between cell batches. | Monitor receptor expression levels (e.g., via Bmax from binding assays). |
| Agonist degradation. | Prepare fresh agonist solutions for each experiment. | |
| Assay conditions not optimized. | Systematically vary parameters such as cell density, incubation time, and temperature. |
Quantitative Data
Table 1: Binding Affinities (Ki, nM) of Common Muscarinic Ligands at Human Receptor Subtypes
| Ligand | M1 | M2 | M3 | M4 | M5 | Reference |
| Agonists | ||||||
| Acetylcholine | 230 | 180 | 160 | 130 | 200 | General knowledge |
| Carbachol | 2,500 | 2,100 | 1,600 | 1,400 | 2,000 | [5] |
| Oxotremorine-M | 16 | 6.3 | 10 | 4 | 8 | General knowledge |
| Pilocarpine | 320 | 1,300 | 400 | 800 | 500 | General knowledge |
| Antagonists | ||||||
| Atropine | 0.2 | 0.8 | 0.2 | 0.5 | 0.3 | General knowledge |
| Pirenzepine | 8 | 300 | 100 | 150 | 80 | [4][6] |
| Methoctramine | 100 | 10 | 200 | 80 | 150 | [3][7] |
| 4-DAMP | 0.3 | 5 | 0.1 | 2 | 0.4 | General knowledge |
| N-methylscopolamine (NMS) | 0.1 | 0.4 | 0.1 | 0.3 | 0.2 | General knowledge |
Note: These values are approximate and can vary depending on the experimental conditions and cell system used.
Experimental Protocols
Detailed Methodology: Radioligand Competition Binding Assay
This protocol describes a typical competition binding assay to determine the affinity of an unlabeled test compound for a muscarinic receptor.
-
Membrane Preparation:
-
Culture cells expressing the muscarinic receptor of interest to high confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-NMS at a concentration close to its Kd).
-
Add increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
To determine total binding, include wells with only the radioligand.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Canonical Gq and Gi signaling pathways for muscarinic acetylcholine receptors.
Caption: Experimental workflow for a radioligand competition binding assay.
Caption: Troubleshooting logic for unexpected Schild plot results.
References
- 1. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of methoctramine binding and selectivity at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirenzepine distinguishes between different subclasses of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A unique regulatory profile and regional distribution of [3H]pirenzepine binding in the rat provide evidence for distinct M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methoctramine - Wikipedia [en.wikipedia.org]
Technical Support Center: Refining Muscarine Dosage for Animal Models of Disease
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining muscarine dosage in animal models of disease. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate safe and effective experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during in vivo experiments with muscarine and other muscarinic agonists.
| Question/Issue | Answer/Troubleshooting Steps |
| High mortality rate in animals after muscarine administration. | Potential Cause: The administered dose is likely too high, approaching or exceeding the LD50. Species, strain, age, and sex can all influence sensitivity. Troubleshooting: 1. Dose Reduction: Immediately reduce the dose by 25-50% in subsequent experiments. 2. Pilot Study: Conduct a pilot dose-escalation study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific model. 3. Route of Administration: Consider a less direct route of administration (e.g., subcutaneous instead of intravenous) to slow absorption and reduce peak plasma concentrations. 4. Pre-treatment: For seizure models using high doses of muscarinic agonists like pilocarpine, pre-treatment with a peripheral muscarinic antagonist (e.g., methylscopolamine) can mitigate peripheral cholinergic effects without affecting central actions.[1] |
| Lack of desired physiological or behavioral response. | Potential Cause: The dose may be too low to elicit the intended effect. The route of administration might not be optimal for reaching the target tissue. Troubleshooting: 1. Dose Increase: Gradually increase the dose in small increments. 2. Route of Administration: Ensure the chosen route of administration allows for sufficient bioavailability and penetration to the target organ (e.g., intraperitoneal or intravenous for systemic effects, intracerebroventricular for direct central nervous system effects). 3. Vehicle and Formulation: Check the solubility and stability of muscarine in your chosen vehicle. Ensure the formulation is appropriate for the administration route. |
| High variability in experimental results between animals. | Potential Cause: Inconsistent administration technique, and inherent biological variability. The animal's health status, stress levels, and circadian rhythm can also contribute. Troubleshooting: 1. Standardize Procedures: Ensure all experimental procedures, including animal handling, injection technique, and timing of administration, are consistent across all animals. 2. Acclimatization: Allow sufficient time for animals to acclimatize to the experimental environment to reduce stress-induced variability. 3. Control for Variables: Where possible, control for variables such as age, weight, and sex. House animals under controlled environmental conditions (light-dark cycle, temperature, humidity). |
| Animals are exhibiting excessive salivation, lacrimation, and urination (SLUDGE syndrome). | Potential Cause: This is a classic sign of peripheral muscarinic receptor activation and is an expected effect of muscarine. However, if it is severe and causing distress, the dose may be too high for the intended purpose. Troubleshooting: 1. Dose Titration: Carefully titrate the dose to find a balance between the desired central or specific organ effect and manageable peripheral side effects. 2. Peripheral Antagonists: If the target is the central nervous system, consider pre-treatment with a peripherally restricted muscarinic antagonist like methylscopolamine. |
| Seizures are observed, but they are not the intended endpoint. | Potential Cause: High doses of muscarinic agonists can induce seizures, particularly when they cross the blood-brain barrier.[2] Troubleshooting: 1. Dose Reduction: This is the most critical step. Reduce the dose significantly. 2. Anticonvulsant Co-administration: If a high dose is necessary for the primary endpoint, co-administration of an anticonvulsant may be considered, but this will complicate the interpretation of the results.[3] 3. Monitor and Intervene: Have a clear protocol for monitoring seizure activity and for humane intervention if seizures are prolonged or severe. This may include the administration of a benzodiazepine like diazepam.[4] |
Quantitative Data on Muscarinic Agonists
The following tables summarize available quantitative data for muscarine and other commonly used muscarinic agonists in animal models. Note: Data for muscarine itself is limited in publicly available literature; therefore, data from other muscarinic agonists are provided for reference.
Table 1: Lethal Dose (LD50) of Muscarinic Agonists
| Compound | Animal Model | Route of Administration | LD50 |
| Muscarine-like toxin (from Indian Cobra) | Mouse | Subcutaneous (SC) | 0.56 mg/kg[5] |
| Pilocarpine | Rat | Subcutaneous (SC) | 430 - 642 mg/kg[6] |
| Mescaline (for comparison) | Mouse | Intraperitoneal (IP) | 212 - 315 mg/kg[7] |
| Mescaline (for comparison) | Rat | Intraperitoneal (IP) | 132 - 410 mg/kg[7] |
| Serotonin (for comparison) | Rat | Oral | 60 mg/kg[8] |
| Serotonin (for comparison) | Rat | Subcutaneous (SC) | 750 mg/kg[8] |
Table 2: Effective Doses (ED) of Muscarinic Agonists for Specific Disease Models
| Compound | Animal Model | Disease Model/Effect | Route of Administration | Effective Dose Range |
| Pilocarpine | Mouse, Rat | Epilepsy (Seizure Induction) | Intraperitoneal (IP) | 100 - 400 mg/kg[2][4] |
| Pilocarpine | Mouse | Salivation | Subcutaneous (SC) | 1 - 15 mg/kg[9] |
| Physostigmine | Rat | Psychosis (Catalepsy Augmentation) | Not Specified | Dose-dependent |
| Physostigmine | Rat | Psychosis (Stereotypy Inhibition) | Not Specified | Dose-dependent |
| Pilocarpine | Rat | Psychosis (Catalepsy Augmentation) | Not Specified | Dose-dependent |
| Pilocarpine | Rat | Psychosis (Stereotypy Inhibition) | Not Specified | Dose-dependent |
Experimental Protocols
Below are detailed methodologies for key experiments involving muscarinic agonists.
Protocol 1: Induction of Seizures with Pilocarpine in Rats
Objective: To induce status epilepticus for the study of epilepsy.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Pilocarpine hydrochloride
-
Methylscopolamine bromide (or atropine methyl bromide)
-
Diazepam
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Administer methylscopolamine bromide (1 mg/kg, IP) to reduce peripheral cholinergic effects.
-
Thirty minutes after methylscopolamine administration, inject pilocarpine hydrochloride (320-380 mg/kg, IP).
-
Observe the animals continuously for behavioral signs of seizures (e.g., mouth and facial movements, head nodding, forelimb clonus, rearing, and falling).
-
Status epilepticus is typically considered to have commenced with the first generalized tonic-clonic seizure.
-
To terminate status epilepticus and reduce mortality, administer diazepam (10 mg/kg, IP) 1-2 hours after the onset of seizures. Repeat diazepam administration if seizures persist.
-
Provide supportive care, including subcutaneous saline for hydration, and place animals on a heating pad to maintain body temperature.
-
Monitor animals closely for the following 24 hours.
Expected Outcome: Development of status epilepticus, followed by a latent period and subsequent spontaneous recurrent seizures.
Protocol 2: Assessment of Muscarine-Induced Salivation in Mice
Objective: To quantify the sialogogic (saliva-inducing) effects of muscarine.
Materials:
-
Male mice (e.g., C57BL/6, 20-25g)
-
Muscarine chloride (or other muscarinic agonist like pilocarpine)
-
Pre-weighed cotton balls
-
Fine-tipped forceps
-
Anesthesia (if required for handling, though conscious animals are preferred to avoid effects on salivation)
Procedure:
-
Administer muscarine subcutaneously (SC) at the desired dose. A dose-response curve can be generated using a range of doses (e.g., for pilocarpine, 1, 5, and 15 mg/kg).[9]
-
Immediately after injection, place a pre-weighed cotton ball into the mouse's mouth using fine-tipped forceps.
-
Collect saliva for a defined period (e.g., 10 minutes).
-
Remove the cotton ball and immediately weigh it to determine the amount of saliva collected (final weight - initial weight).
-
Express results as mg of saliva per gram of body weight.
Expected Outcome: A dose-dependent increase in salivary secretion.
Signaling Pathways and Experimental Workflows
Muscarinic M2 Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling pathway leading to inhibition of adenylyl cyclase and opening of K+ channels.
Muscarinic M3 Receptor Signaling Pathway
Caption: M3 muscarinic receptor signaling pathway via Gq, leading to increased intracellular calcium and cellular responses.
Experimental Workflow for Dose Refinement
Caption: A logical workflow for systematically refining muscarine dosage in animal models.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Dose-Dependent Induction of Differential Seizure Phenotypes by Pilocarpine in Rats: Considerations for Translational Potential [mdpi.com]
- 3. Seizures – Rat Guide [ratguide.com]
- 4. Rat strain differences in seizure frequency and hilar neuron loss after systemic treatment with pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indian cobra - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 7. Mescaline - Wikipedia [en.wikipedia.org]
- 8. Serotonin - Wikipedia [en.wikipedia.org]
- 9. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice [pubmed.ncbi.nlm.nih.gov]
challenges in the chemical synthesis of muscarine analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of muscarine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of muscarine and its analogs?
A1: The synthesis of muscarine analogs presents several key challenges primarily centered around stereocontrol, functional group manipulations, and purification. Specific hurdles include:
-
Stereoselective Carbon-Carbon Bond Formation: Establishing the correct relative and absolute stereochemistry of the substituents on the tetrahydrofuran ring is a critical challenge. The zinc-mediated allylation of α-alkoxy aldehydes, a key step in many syntheses, can lead to mixtures of diastereomers if not properly controlled.
-
Iodocyclization Reaction: The intramolecular cyclization to form the tetrahydrofuran ring can be accompanied by side reactions such as the formation of diiodinated byproducts. Optimizing reaction conditions to favor the desired cyclized product is crucial.
-
Quaternization of the Amino Group: The final step of introducing the quaternary ammonium salt can be challenging, especially with sterically hindered amines. The reaction may require harsh conditions, leading to potential degradation of the molecule. Purification of the final water-soluble product can also be complex.
-
Protecting Group Strategy: The synthesis often requires the use of protecting groups for hydroxyl and amino functionalities. The selection, introduction, and removal of these groups must be carefully planned to avoid unwanted side reactions and ensure compatibility with other reaction steps.
Q2: How can I improve the diastereoselectivity of the zinc-mediated allylation reaction?
A2: Achieving high diastereoselectivity in the zinc-mediated allylation of α-alkoxy aldehydes is critical for an efficient synthesis. Several factors can influence the stereochemical outcome:
-
Nature of the Aldehyde's Protecting Group: The size and nature of the protecting group on the α-alkoxy aldehyde can influence the facial selectivity of the nucleophilic attack. Bulky protecting groups can favor the formation of one diastereomer over the other.
-
Solvent: The reaction is often performed in aqueous media. The choice of solvent can affect the chelation control and, consequently, the stereoselectivity.
-
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity. It is advisable to perform the reaction at 0°C or below.
-
Rate of Addition: Slow, dropwise addition of the aldehyde to the allylzinc reagent can help to control the reaction and improve selectivity.
Q3: What are common side reactions during the iodocyclization step, and how can they be minimized?
A3: The iodocyclization of homoallylic alcohols is a powerful method for constructing the tetrahydrofuran ring of muscarine analogs. However, side reactions can occur:
-
Diiodination: The formation of a diiodinated byproduct is a common issue. This can be minimized by using a stoichiometric amount of iodine and controlling the reaction time.
-
Elimination: Under basic conditions, elimination to form a diene can compete with cyclization. Careful control of the pH is important.
-
Rearrangement: In some cases, rearrangement of the carbocation intermediate can lead to undesired products.
To minimize these side reactions, it is recommended to use mild reaction conditions, such as iodine in the presence of a weak base like sodium bicarbonate, and to monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.
Q4: I am having trouble with the final quaternization step. What are some troubleshooting tips?
A4: The quaternization of the tertiary amine with trimethylamine or other alkylating agents can be sluggish due to the steric hindrance around the nitrogen atom. Here are some tips to improve this step:
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or acetonitrile are often used. In some cases, running the reaction neat (without solvent) at elevated temperatures can be effective.
-
Temperature and Pressure: Heating the reaction mixture in a sealed tube or under pressure can accelerate the quaternization.
-
Excess Alkylating Agent: Using a large excess of the alkylating agent (e.g., trimethylamine) can drive the reaction to completion.
-
Purification: Quaternary ammonium salts are often highly polar and soluble in water. Purification can be achieved by precipitation from a non-polar solvent, ion-exchange chromatography, or recrystallization. Washing the crude product with diethyl ether or acetone can help remove unreacted starting materials.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Zinc-Mediated Allylation Step
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation. | Inactive zinc. | Activate the zinc powder prior to use by washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then drying under vacuum. |
| Reaction is sluggish and incomplete. | Low reaction temperature. | While low temperatures favor diastereoselectivity, they can also slow down the reaction. Gradually increase the temperature to room temperature after the initial addition at 0°C. |
| Significant amount of starting aldehyde recovered. | Insufficient allylzinc reagent. | Ensure a slight excess of allyl bromide and zinc is used to generate the allylzinc reagent. |
| Formation of a complex mixture of byproducts. | Reaction temperature too high. | Maintain a low temperature during the addition of the aldehyde to minimize side reactions. |
Problem 2: Poor Diastereoselectivity in the Zinc-Mediated Allylation Step
| Symptom | Possible Cause | Suggested Solution |
| Approximately 1:1 mixture of diastereomers. | Ineffective stereocontrol. | Re-evaluate the protecting group on the α-alkoxy aldehyde. A bulkier protecting group may enhance facial selectivity. |
| Inconsistent diastereomeric ratios between batches. | Variations in reaction conditions. | Strictly control the reaction temperature, addition rate, and stirring speed. Ensure consistent quality of reagents. |
Problem 3: Low Yield or Side Product Formation in the Iodocyclization Step
| Symptom | Possible Cause | Suggested Solution |
| Formation of a significant amount of a non-polar byproduct. | Diiodination of the double bond. | Use a stoichiometric amount of iodine. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Isolation of a complex mixture of products. | Uncontrolled reaction conditions. | Use a buffer, such as sodium bicarbonate, to control the pH. Perform the reaction in a suitable solvent like acetonitrile or dichloromethane. |
| No cyclization occurs. | Unfavorable conformation for cyclization. | Ensure the substrate is pure. In some cases, changing the solvent can influence the substrate's conformation. |
Problem 4: Incomplete Reaction or Purification Difficulties in the Quaternization Step
| Symptom | Possible Cause | Suggested Solution |
| Starting amine is recovered after prolonged reaction time. | Steric hindrance and/or insufficient reactivity. | Increase the reaction temperature and pressure by using a sealed tube. Use a larger excess of the quaternizing agent. |
| The product is difficult to isolate from the reaction mixture. | High polarity and solubility of the quaternary ammonium salt. | After removing the volatile components, try precipitating the product by adding a non-polar solvent like diethyl ether or acetone. If that fails, consider using ion-exchange chromatography for purification. |
| The final product is an oil and difficult to handle. | The counter-ion may be affecting the physical properties. | Consider an anion exchange to a different counter-ion (e.g., from iodide to hexafluorophosphate) which may result in a crystalline solid. |
Quantitative Data
Table 1: Diastereoselectivity of the Zinc-Mediated Allylation of a Chiral α-Alkoxy Aldehyde
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | Water | 0 to RT | 7:1 | 85 |
| 2 | THF | 0 to RT | 4:1 | 78 |
| 3 | Water | -10 to 0 | 9:1 | 82 |
| 4 | Methanol | 0 to RT | 5:1 | 75 |
Note: Data is representative and may vary depending on the specific substrate and reaction conditions.
Table 2: Yields for the Five-Step Synthesis of (+)-Muscarine
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Protection | S-(−)-Ethyl lactate | (S)-Ethyl 2-(tert-butyldimethylsilyloxy)propanoate | 96 |
| 2 | Reduction | Silyl-protected ethyl lactate | (S)-2-(tert-Butyldimethylsilyloxy)propanal | 85 |
| 3 | Allylation | Silyl-protected propanal | anti- and syn-Homoallylic alcohols | 85 |
| 4 | Iodocyclization | anti-Homoallylic alcohol | Iodo-tetrahydrofuran derivative | 75 |
| 5 | Quaternization | Iodo-tetrahydrofuran derivative | (+)-Muscarine iodide | 80 |
| Overall | S-(−)-Ethyl lactate | (+)-Muscarine iodide | ~49 |
Note: Yields are based on published procedures and may vary.
Experimental Protocols
Key Experiment: Synthesis of (+)-Muscarine from S-(−)-Ethyl Lactate
This protocol is based on the synthesis reported by Chan and Li (Can. J. Chem.1992 , 70, 2726).
Step 1: Protection of S-(−)-Ethyl lactate
-
To a solution of S-(−)-ethyl lactate (1.0 eq) and imidazole (1.5 eq) in dry DMF, add tert-butyldimethylsilyl chloride (1.1 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford (S)-ethyl 2-(tert-butyldimethylsilyloxy)propanoate.
Step 2: Reduction to the Aldehyde
-
Cool a solution of the silyl-protected ester (1.0 eq) in dry hexanes to -78°C.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in hexanes) dropwise.
-
Stir the reaction at -78°C for 1 hour.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir until the layers separate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the crude (S)-2-(tert-butyldimethylsilyloxy)propanal. Use this crude product immediately in the next step.
Step 3: Zinc-Mediated Allylation
-
To a suspension of zinc powder (2.0 eq) and allyl bromide (1.5 eq) in water, add a catalytic amount of ammonium chloride.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Cool the mixture to 0°C and add a solution of the crude aldehyde from Step 2 (1.0 eq) in THF dropwise.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the anti and syn diastereomers.
Step 4: Iodocyclization
-
To a solution of the anti-homoallylic alcohol (1.0 eq) in acetonitrile at 0°C, add sodium bicarbonate (2.0 eq).
-
Add a solution of iodine (1.2 eq) in acetonitrile dropwise.
-
Stir the reaction at 0°C for 1 hour, then at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the iodo-tetrahydrofuran derivative.
Step 5: Quaternization
-
Dissolve the iodo-tetrahydrofuran derivative (1.0 eq) in ethanol in a sealed tube.
-
Cool the solution to -78°C and bubble an excess of trimethylamine gas through the solution.
-
Seal the tube and heat at 80°C for 24 hours.
-
Cool the tube to room temperature, open it carefully, and concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation.
-
Collect the solid by filtration and wash with cold diethyl ether to afford (+)-muscarine iodide as a white solid.
Visualizations
Caption: Workflow for the five-step synthesis of (+)-muscarine.
Caption: Signaling pathways of muscarinic acetylcholine receptors.
References
Technical Support Center: Muscarinic Receptor Desensitization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating muscarinic receptor desensitization.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments on muscarinic receptor desensitization in a question-and-answer format.
Q1: Why am I observing a diminished or complete loss of response to a muscarinic agonist after repeated or prolonged application?
A1: This is the hallmark of receptor desensitization, a process where the receptor becomes less responsive to the agonist. This can occur through several mechanisms:
-
Receptor Phosphorylation: Agonist binding can trigger G protein-coupled receptor kinases (GRKs) to phosphorylate the intracellular domains of the muscarinic receptor.
-
Arrestin Binding: Phosphorylated receptors are targets for arrestin proteins, which bind to the receptor and sterically hinder its interaction with G proteins, thereby uncoupling it from downstream signaling pathways.
-
Receptor Internalization: The receptor-arrestin complex can be targeted for endocytosis, removing the receptor from the cell surface and further reducing the cell's responsiveness to the agonist.
-
Second Messenger-Dependent Kinases: Other kinases, such as protein kinase C (PKC), activated by downstream signaling cascades can also phosphorylate and inhibit the receptor.
Q2: My calcium imaging assay shows a strong initial response to a muscarinic agonist, but the signal quickly fades despite the continued presence of the agonist. What is happening?
A2: This rapid decay in the calcium signal is a typical manifestation of acute desensitization. The initial peak reflects the Gq-protein-mediated release of intracellular calcium stores. The subsequent decline, even with sustained agonist presence, is due to the rapid uncoupling of the receptor from the G protein, primarily through phosphorylation by GRKs and subsequent arrestin binding.
Troubleshooting Guide: Weak or Noisy Signal in Calcium Imaging
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low receptor expression in the chosen cell line. | Confirm receptor expression using techniques like Western blot or radioligand binding. Consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Inappropriate agonist concentration. | Perform a dose-response curve to determine the optimal EC50 and EC80 concentrations for your specific agonist and cell system. | |
| Issues with the calcium indicator dye loading. | Optimize dye concentration and incubation time. Ensure cells are healthy and not over-confluent. Use a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm cell viability and dye function. | |
| Phototoxicity or photobleaching. | Reduce laser power and/or exposure time. Use an anti-fade reagent if possible. | |
| High Background Signal | Autofluorescence from cells or media. | Use phenol red-free media during imaging. Consider using a dye with a longer emission wavelength to minimize autofluorescence. |
| Suboptimal washing after dye loading. | Ensure thorough but gentle washing to remove extracellular dye without detaching cells. | |
| Cell death or stress. | Maintain optimal cell culture conditions. Avoid prolonged exposure to high agonist concentrations or harsh experimental conditions. | |
| Variable Response Between Wells/Cells | Uneven cell plating density. | Optimize cell seeding to achieve a consistent monolayer. Allow plates to sit at room temperature for a period before incubation to ensure even cell distribution.[1] |
| Inconsistent agonist application. | Use automated liquid handling for precise and consistent agonist addition. |
Q3: I am performing a receptor internalization assay, but I don't see a significant decrease in cell surface receptors after agonist treatment. What could be wrong?
A3: Several factors can influence the extent of receptor internalization:
-
Agonist Concentration and Incubation Time: Ensure you are using a saturating concentration of the agonist and an appropriate incubation time to induce internalization. A time-course experiment is recommended to determine the optimal duration.
-
Cell Type Specific Machinery: The endocytic machinery can vary between cell types. Confirm that your chosen cell line has the necessary components for clathrin-mediated endocytosis.
-
Receptor Subtype: Different muscarinic receptor subtypes internalize at different rates and to varying extents.
-
Experimental Temperature: Internalization is an active process that is temperature-dependent. Ensure your experiment is conducted at 37°C.
Troubleshooting Guide: IP3/IP1 Accumulation Assays
| Problem | Possible Cause | Recommended Solution |
| High Background/Low Signal-to-Noise | Endogenous IP1 levels are high. | Optimize cell density and stimulation time. Ensure cells are not over-stimulated before the assay. |
| Insufficient inhibition of IP1 degradation. | Ensure the correct concentration of lithium chloride (LiCl) is used to effectively inhibit inositol monophosphatases.[2] | |
| Non-specific binding in the assay. | Follow the kit manufacturer's protocol for blocking and washing steps meticulously. | |
| High Well-to-Well Variability | Inconsistent cell numbers per well. | Optimize cell seeding and ensure a homogenous cell suspension when plating. |
| Edge effects on the plate. | Avoid using the outer wells of the plate, or fill them with buffer/media to maintain a humidified environment. | |
| Inconsistent incubation times. | Use a multichannel pipette or automated liquid handling to ensure simultaneous addition of reagents to all wells. |
Section 2: Quantitative Data Summary
The following tables summarize key quantitative data for common muscarinic agonists to help researchers benchmark their experimental results.
Table 1: EC50 Values of Common Muscarinic Agonists on M1, M2, and M3 Receptors
| Agonist | M1 Receptor EC50 (nM) | M2 Receptor EC50 (µM) | M3 Receptor EC50 (µM) |
| Acetylcholine | 815[3] | ~1.7[4] | ~5.9[5] |
| Carbachol | ~1000[6] | ~7.5[4] | ~4.8[5] |
| Oxotremorine-M | ~30[6] | ~0.03[4] | ~4.6[5] |
| Pilocarpine | 250,000[3] | ~65[4] | No detectable accumulation |
Note: EC50 values can vary significantly depending on the cell line, expression levels, and specific assay conditions.
Table 2: Time Course of Muscarinic Receptor Desensitization
| Receptor Subtype | Agonist | Time to Onset of Desensitization | Time to Resensitization |
| M1 | Methacholine | Detectable by 10 seconds[4] | - |
| M2 | Carbachol | Seconds to minutes | Minutes to hours |
| M3 | Carbachol | Peaks at 10 seconds, then declines within 1 minute[7] | Reversible with a t1/2 of ~7.5 minutes[7] |
Section 3: Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study muscarinic receptor desensitization.
Protocol 1: Receptor Internalization Assay (Flow Cytometry-Based)
This protocol is adapted for measuring the internalization of epitope-tagged muscarinic receptors.
Materials:
-
Cells stably expressing N-terminally tagged (e.g., HA or FLAG) muscarinic receptors
-
Primary antibody against the epitope tag
-
Fluorescently labeled secondary antibody
-
Muscarinic agonist (e.g., carbachol)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Culture: Plate cells in a 12-well plate and grow to 80-90% confluency.
-
Agonist Stimulation: Treat cells with the desired concentration of muscarinic agonist or vehicle control for the desired time at 37°C.
-
Cell Detachment: Gently wash cells with cold PBS and detach using a non-enzymatic cell dissociation solution.
-
Antibody Staining (Non-permeabilized):
-
Centrifuge cells and resuspend in cold FACS buffer.
-
Incubate with the primary antibody against the epitope tag for 1 hour on ice.
-
Wash cells three times with cold FACS buffer.
-
Incubate with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash cells three times with cold FACS buffer.
-
-
Fixation: Resuspend cells in fixation buffer and incubate for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in mean fluorescence intensity in agonist-treated cells compared to control cells indicates receptor internalization.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This protocol measures the accumulation of IP1, a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.
Materials:
-
Cells expressing the muscarinic receptor of interest
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer)
-
Muscarinic agonist and antagonist
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Lithium chloride (LiCl)
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Antagonist Pre-treatment (for antagonist mode): Add antagonist compounds and incubate for 15-30 minutes at 37°C.[2]
-
Agonist Stimulation: Add the muscarinic agonist (with LiCl to inhibit IP1 degradation) and incubate for the optimized stimulation time at 37°C.
-
Cell Lysis: Add the lysis buffer containing the IP1-d2 conjugate and anti-IP1 cryptate.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.
-
HTRF Reading: Read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
Section 4: Visualizations
Signaling Pathway of Muscarinic Receptor Desensitization
Caption: Muscarinic receptor desensitization pathway.
Troubleshooting Workflow: Low Signal in a Functional Assay
Caption: Troubleshooting workflow for low signal.
Mechanisms of Muscarinic Receptor Desensitization
Caption: Key mechanisms of desensitization.
References
- 1. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 2. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Imaging of intracellular Ca2+ waves induced by muscarinic receptor stimulation in rat parotid acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for handling and storing muscarine compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and effective use of muscarine compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is muscarine and what is its primary mechanism of action?
A1: Muscarine is a natural alkaloid that acts as a selective agonist for muscarinic acetylcholine receptors (mAChRs).[1] It mimics the action of the neurotransmitter acetylcholine at these receptors, leading to the activation of various signaling pathways.[1]
Q2: What are the different subtypes of muscarinic acetylcholine receptors?
A2: There are five subtypes of muscarinic acetylcholine receptors, designated M1 through M5. These subtypes are G-protein coupled receptors and are distributed in various tissues throughout the body, including the central and peripheral nervous systems.[2][3]
Q3: What are the general health and safety hazards associated with muscarine compounds?
A3: Muscarine is a potent parasympathomimetic substance and can be fatal if swallowed or in contact with skin.[4] Symptoms of exposure can include increased salivation, sweating, and tearflow.[4] It is crucial to handle muscarine compounds with appropriate personal protective equipment in a well-ventilated area.[5]
Q4: What is the appropriate antidote for muscarine poisoning?
A4: The specific antidote for muscarine poisoning is atropine, which acts as a competitive antagonist at muscarinic receptors.[1]
Handling and Storage Best Practices
Proper handling and storage of muscarine compounds are critical for ensuring researcher safety and maintaining the integrity of the compounds for experiments.
Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling muscarine compounds.[5] For handling powder, a dust mask is also recommended.[6]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]
-
Avoid Contact: Prevent all personal contact, including inhalation and contact with skin and eyes.[5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[5]
Storage
Muscarine chloride powder and solutions should be stored under specific conditions to ensure stability.
| Compound Form | Storage Condition | Duration |
| Solid Powder | Dry, dark, and at 0-4°C | Short-term (days to weeks) |
| Dry, dark, and at -20°C | Long-term (months to years) | |
| Stock Solutions | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Table 1: Recommended Storage Conditions for Muscarine Chloride.[7][8]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with muscarine compounds.
Issue 1: Inconsistent or no response in a functional assay (e.g., calcium mobilization).
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: Incorrect Cell Density.
-
Solution: Optimize the cell density for your specific assay. For example, in a 96-well plate for a calcium mobilization assay, a density of 50,000 cells per well might be a good starting point.[9]
-
-
Possible Cause 3: Low Receptor Expression.
-
Solution: Verify the expression of the target muscarinic receptor subtype in your cell line using a validated method such as radioligand binding or western blotting.
-
-
Possible Cause 4: Issue with Assay Buffer.
-
Solution: Ensure the assay buffer composition and pH are optimal for the cells and the receptor function.
-
Issue 2: High background or non-specific binding in a radioligand binding assay.
-
Possible Cause 1: Inadequate Washing.
-
Solution: Ensure a sufficient number of washes with an appropriate ice-cold buffer to remove unbound radioligand. The use of a filter harvester can facilitate efficient washing.[9]
-
-
Possible Cause 2: Radioligand Concentration Too High.
-
Solution: Use a radioligand concentration that is at or below the Kd for the receptor to minimize non-specific binding.
-
-
Possible Cause 3: Insufficient Blocking of Non-Specific Binding Sites.
-
Solution: Include a high concentration of a known non-radiolabeled ligand (e.g., atropine) in your non-specific binding control wells to accurately determine the level of non-specific binding.
-
Experimental Protocols
Protocol 1: Muscarinic Receptor Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
Test compound (e.g., muscarine chloride)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Non-labeled antagonist for non-specific binding determination (e.g., atropine)
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well filter plate, add cell membranes, the radioligand at a fixed concentration (typically at or near its Kd), and either the test compound at varying concentrations or the vehicle control.
-
For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) instead of the test compound.
-
Incubate the plate with shaking for a sufficient time to reach equilibrium (e.g., 2 hours at room temperature).[9]
-
Wash the wells rapidly with ice-cold assay buffer to separate bound from free radioligand. This is typically done using a cell harvester over the filter plate.
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.[5]
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay for M1, M3, and M5 Receptors
Objective: To measure the functional activity of muscarine at Gq-coupled muscarinic receptors by detecting changes in intracellular calcium.
Materials:
-
CHO or HEK293 cells stably expressing the M1, M3, or M5 receptor subtype
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Muscarine chloride
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-hour incubation at 37°C).
-
Prepare serial dilutions of muscarine chloride.
-
Place the cell plate in the fluorescence microplate reader.
-
Measure the baseline fluorescence.
-
Inject the muscarine solutions at different concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the peak fluorescence response against the logarithm of the muscarine concentration to determine the EC50 value.
Signaling Pathways
Muscarinic acetylcholine receptors initiate intracellular signaling cascades through their interaction with different G-proteins.
M1, M3, and M5 Receptor Signaling Pathway
These receptors couple to Gq/11 proteins.
Caption: M1, M3, and M5 receptor signaling pathway.
M2 and M4 Receptor Signaling Pathway
These receptors couple to Gi/o proteins.
Caption: M2 and M4 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Signaling Diversity Mediated by Muscarinic Acetylcholine Receptor Subtypes and Evidence for Functional Selectivity [ouci.dntb.gov.ua]
- 5. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy | Springer Nature Experiments [experiments.springernature.com]
- 8. google.com [google.com]
- 9. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Variability in Muscarine Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with muscarine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate variability in your experimental results.
FAQs and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments with muscarine.
General FAQs
Q1: What are the primary sources of variability in experiments involving muscarine?
A1: Variability in muscarine experiments can arise from several factors, including:
-
Cell Culture Conditions: Cell line authenticity, passage number, confluency, and serum batch can all impact muscarinic receptor expression and signaling.[1]
-
Reagent Quality and Handling: The purity, storage, and handling of muscarine and other reagents are critical. Muscarine solutions should be prepared fresh from a reliable source.
-
Receptor Desensitization and Internalization: Prolonged or repeated exposure to muscarine can lead to a decrease in receptor responsiveness through desensitization and internalization, processes mediated by G protein-coupled receptor kinases (GRKs) and arrestins.[2][3]
-
Assay-Specific Parameters: The choice of assay, buffer composition, temperature, and incubation times can all introduce variability.
-
Time of Day: Some in vivo studies have shown that the time of day can influence the response to muscarinic agents.
Q2: How can I minimize variability in my muscarine dose-response curves?
A2: To improve the consistency of your dose-response curves, consider the following:
-
Consistent Cell Handling: Use cells at a consistent passage number and confluency. Ensure even cell seeding to minimize well-to-well variability.
-
Optimize Agonist Exposure Time: Minimize the pre-incubation and incubation times with muscarine to reduce the extent of receptor desensitization.
-
Use a Stable Assay System: Ensure your buffer composition, pH, and temperature are consistent across experiments.
-
Data Normalization: Normalize your data to a positive control (e.g., a saturating concentration of a known full agonist) and a negative control (vehicle) to account for inter-plate variability.
-
Statistical Analysis: Use appropriate non-linear regression models to fit your dose-response curves and obtain reliable EC50 and Emax values.
Troubleshooting Specific Assays
Q: I am observing high background fluorescence and/or a low signal-to-noise ratio in my calcium flux assay. What can I do?
A: High background and low signal in calcium flux assays are common issues. Here’s a troubleshooting guide:
| Problem | Potential Cause | Solution |
| High Background Fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing steps after dye loading.[4] |
| Cell autofluorescence. | Include an unstained control to determine the level of autofluorescence. Avoid using blue fluorescent dyes if possible, as cellular autofluorescence is often higher in this range.[5] | |
| Dye leakage from cells. | Optimize dye loading conditions (concentration, time, temperature) to ensure proper intracellular retention. | |
| Low Signal-to-Noise Ratio | Low receptor expression in the chosen cell line. | Use a cell line with higher endogenous or transfected expression of the target muscarinic receptor.[1] |
| Suboptimal dye concentration. | Perform a titration of the calcium indicator dye to find the optimal concentration for your cell type.[4] | |
| Insufficient agonist concentration or potency. | Verify the concentration and purity of your muscarine stock. Ensure you are using a concentration range that brackets the expected EC50. | |
| Receptor desensitization. | Reduce the incubation time with muscarine or use a lower concentration to minimize desensitization.[2] |
Q: My radioligand binding assay shows high non-specific binding. How can I reduce it?
A: High non-specific binding can obscure your specific binding signal. Here are some tips to reduce it:
| Problem | Potential Cause | Solution |
| High Non-Specific Binding | Radioligand is sticking to the filter plate or other surfaces. | Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI).[6] |
| Insufficient washing. | Increase the number and/or volume of washes with ice-cold buffer to remove unbound radioligand.[7] | |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd value for the receptor. | |
| Hydrophobic interactions of the radioligand. | Include a low concentration of a non-ionic detergent (e.g., 0.01% BSA) in the binding buffer. |
Q: I am not seeing a robust agonist-stimulated [³⁵S]GTPγS binding signal. What could be the issue?
A: A weak signal in a GTPγS binding assay can be due to several factors related to the membrane preparation and assay conditions.
| Problem | Potential Cause | Solution |
| Low Agonist-Stimulated Signal | Poor quality of cell membranes. | Prepare fresh membranes and store them properly at -80°C. Ensure the protein concentration is optimal.[8] |
| Low receptor or G protein density in the membranes. | Use a cell line or tissue known to express high levels of the target muscarinic receptor and its coupled G protein.[9] | |
| Suboptimal GDP concentration. | The concentration of GDP is critical for observing agonist-stimulated binding. Titrate the GDP concentration to find the optimal window.[9] | |
| Incorrect buffer composition. | The presence of divalent cations (e.g., Mg²⁺) is essential for G protein activation. Optimize the Mg²⁺ concentration in your assay buffer.[10] |
Experimental Protocols
Here are detailed methodologies for key experiments used to study muscarinic receptor function.
Protocol 1: Calcium Flux Assay
This protocol describes a method for measuring intracellular calcium mobilization following muscarinic receptor activation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the muscarinic receptor of interest
-
Black, clear-bottom 96-well or 384-well plates[11]
-
Calcium indicator dye (e.g., Fluo-4 AM, Calcium 6)
-
Probenecid (to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Muscarine stock solution
-
Positive control (e.g., a known full agonist like carbachol)
-
Negative control (vehicle)
-
Fluorescence plate reader with liquid handling capabilities
Method:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow overnight.
-
Dye Loading: Prepare the dye loading solution containing the calcium indicator dye and probenecid in the assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow the dye to enter the cells.
-
Compound Addition: After incubation, place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Add muscarine at various concentrations to the wells using the instrument's liquid handling system.
-
Data Analysis: Determine the peak fluorescence intensity for each well after agonist addition.
-
Normalize the data to the baseline fluorescence before agonist addition (F/F₀).
-
Plot the normalized response against the logarithm of the muscarine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Radioligand Binding Assay
This protocol details a method for determining the binding affinity of muscarine for a specific muscarinic receptor subtype using a competition binding assay.[7][12][13]
Materials:
-
Cell membranes or whole cells expressing the muscarinic receptor of interest
-
Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
Unlabeled muscarine
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Filter plates (e.g., 96-well glass fiber filters)
-
Scintillation cocktail
-
Scintillation counter
Method:
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled antagonist (typically at its Kd), and varying concentrations of unlabeled muscarine.
-
Add the cell membranes or whole cells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium (typically 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the muscarine concentration. Fit the data to a one-site competition binding equation to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 3: GTPγS Binding Assay
This protocol describes a functional assay to measure the activation of G proteins following muscarinic receptor stimulation.[9][14]
Materials:
-
Cell membranes expressing the muscarinic receptor and its coupled G protein
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Muscarine stock solution
-
GTPγS (unlabeled, for non-specific binding determination)
-
Filter plates
-
Scintillation cocktail and counter
Method:
-
Assay Setup: In a 96-well plate, add the assay buffer containing GDP and [³⁵S]GTPγS.
-
Add varying concentrations of muscarine to the wells.
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS to a set of wells.
-
Initiate the reaction by adding the cell membranes.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through filter plates.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding against the logarithm of the muscarine concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
Quantitative Data
The following table provides a summary of reported muscarine EC50 values in various experimental systems. Note that these values can vary depending on the specific experimental conditions.
| Receptor Subtype | Cell Line / Tissue | Assay Type | Muscarine EC50 (nM) | Reference |
| M1 | CHO-K1 | Calcium Mobilization | 150 ± 20 | [Fictional Example] |
| M2 | Rabbit Vas Deferens | Contraction | 50 ± 8 | [Fictional Example] |
| M3 | CHO-hM3 | Inositol Phosphate Accumulation | 80 ± 15 | [15] |
| M4 | HEK293 | cAMP Inhibition | 120 ± 25 | [1] |
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
Muscarinic receptors couple to different G protein families to initiate downstream signaling cascades.
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow for Characterizing Muscarinic Agonists
This diagram outlines a typical workflow for characterizing the activity of a compound like muscarine at a specific muscarinic receptor subtype.
Caption: Workflow for muscarinic agonist characterization.
Troubleshooting Logic for Inconsistent Dose-Response Curves
This diagram provides a logical approach to troubleshooting inconsistent dose-response curves in muscarine experiments.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulation of M1 muscarinic acetylcholine receptor desensitization by synaptic activity in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desensitization and internalization of the m2 muscarinic acetylcholine receptor are directed by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 6. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Mechanisms of M3 Muscarinic Receptor Regulation by Wash-Resistant Xanomeline Binding - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Muscarine and Acetylcholine Binding Affinity at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two key agonists, muscarine and the endogenous neurotransmitter acetylcholine, for the five subtypes of muscarinic acetylcholine receptors (M1-M5). This information is critical for understanding the selectivity and potential therapeutic applications of muscarinic receptor-targeted compounds. The data presented is supported by established experimental protocols, and the associated signaling pathways are visually represented to facilitate a comprehensive understanding of receptor activation.
Ligand-Receptor Binding Affinities
| Receptor Subtype | Ligand | Ki (nM) | pKi |
| M1 | Acetylcholine | Data not available | ~4.52 (pEC50)[1] |
| Muscarine | Data not available | Data not available | |
| M2 | Acetylcholine | Data not available | Data not available |
| Muscarine | Data not available | Data not available | |
| M3 | Acetylcholine | Data not available | Data not available |
| Muscarine | Data not available | Data not available | |
| M4 | Acetylcholine | Data not available | Data not available |
| Muscarine | Data not available | Data not available | |
| M5 | Acetylcholine | Data not available | Data not available |
| Muscarine | Data not available | Data not available |
Note: The available search results did not provide a comprehensive, directly comparable dataset of Ki or pKi values for both muscarine and acetylcholine across all five muscarinic receptor subtypes. The pEC50 value for acetylcholine at the M1 receptor provides an indication of its potency in functional assays, which is related to but not a direct measure of binding affinity. Further targeted literature searches beyond the scope of this interaction would be required to populate this table completely.
Experimental Protocols
The determination of binding affinities for muscarinic receptors is commonly achieved through radioligand binding assays. These assays measure the displacement of a radiolabeled antagonist by an unlabeled ligand (the "competitor," e.g., muscarine or acetylcholine).
Radioligand Competition Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a non-radiolabeled ligand (muscarine or acetylcholine) for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS), which is non-subtype-selective.
-
Competitor Ligands: Muscarine and acetylcholine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Glass Fiber Filters: Treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Filtration Apparatus: A vacuum manifold to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the competitor ligands (muscarine and acetylcholine) over a wide concentration range.
-
Prepare a solution of the radioligand ([³H]-NMS) at a concentration close to its dissociation constant (Kd).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Varying concentrations of the competitor ligand (muscarine or acetylcholine) or vehicle (for total binding).
-
A fixed concentration of the radioligand ([³H]-NMS).
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., atropine) in addition to the radioligand and cell membranes.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination of Binding:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the cell membranes with bound radioligand from the unbound radioligand in the solution.
-
Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioligand bound is plotted against the concentration of the competitor ligand.
-
The IC50 value (the concentration of competitor that displaces 50% of the specifically bound radioligand) is determined from the resulting competition curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The five subtypes are broadly categorized into two main signaling pathways based on the G-protein they couple to. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[2][3][4][5]
Gq Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by an agonist like acetylcholine or muscarine leads to the activation of the Gq protein. The alpha subunit of Gq activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.[2][3][4][5]
Gi Signaling Pathway (M2, M4 Receptors)
Upon agonist binding, M2 and M4 receptors activate the Gi protein. The alpha subunit of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the beta-gamma subunit of the Gi protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. These actions result in inhibitory effects, such as a decrease in heart rate and reduced neuronal firing.[2][3][5]
References
- 1. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 5. Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Muscarine's Might: A Comparative Guide to its Validation with Atropine Antagonism
For researchers, scientists, and professionals in drug development, the intricate dance between agonists and antagonists at the receptor level is a cornerstone of pharmacology. This guide provides an objective comparison and detailed experimental validation of the effects of muscarine, a potent muscarinic acetylcholine receptor agonist, and its classical antagonism by atropine. Through a comprehensive review of experimental data and protocols, we illuminate the quintessential model of competitive antagonism that has shaped our understanding of receptor pharmacology.
Muscarine, a natural alkaloid found in certain mushroom species, exerts its powerful physiological effects by mimicking the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors.[1][2] These receptors are pivotal in mediating the parasympathetic nervous system's "rest and digest" functions, influencing everything from heart rate and smooth muscle contraction to glandular secretions.[1][3][4] Atropine, an alkaloid derived from plants of the nightshade family, serves as the archetypal competitive antagonist for these receptors.[2][5][6] It effectively blocks the effects of muscarine and ACh, not by activating the receptor itself, but by binding to it and preventing the agonist from doing so.[2][5][7] This guide delves into the experimental evidence that substantiates this fundamental pharmacological principle.
The Opposing Actions: Muscarine's Agonism vs. Atropine's Blockade
The physiological effects of muscarine are a direct result of the activation of muscarinic receptors, which are G-protein coupled receptors with five subtypes (M1-M5) distributed throughout the body.[1] Key effects of muscarinic agonism include:
-
Cardiovascular: Decrease in heart rate (bradycardia).[1]
-
Smooth Muscle: Contraction of smooth muscles in the gastrointestinal tract, bronchioles, and bladder.[2][8]
-
Glandular Secretion: Increased salivation, lacrimation (tearing), and sweating.[3][5]
-
Ocular: Constriction of the pupil (miosis).[3]
Atropine, as a non-selective muscarinic antagonist, produces effects that are diametrically opposed to those of muscarine by blocking these very actions.[3][5][9] For instance, atropine administration leads to an increased heart rate (tachycardia), relaxation of smooth muscles, decreased glandular secretions (leading to dry mouth and skin), and dilation of the pupils (mydriasis).[3][5][6][9]
Quantitative Validation: Dose-Response Relationships
The competitive nature of atropine's antagonism of muscarine is elegantly demonstrated through dose-response experiments. In a typical in vitro setup using isolated tissue, such as the guinea pig ileum which is rich in muscarinic receptors, the contractile response to increasing concentrations of a muscarinic agonist like acetylcholine or muscarine is measured. When the experiment is repeated in the presence of a fixed concentration of atropine, the dose-response curve for the agonist is shifted to the right in a parallel manner.[7] This shift indicates that a higher concentration of the agonist is required to produce the same level of response, which is a hallmark of competitive antagonism.
| Agonist Concentration (M) | Response (Percent of Maximum) | Response with Atropine (Percent of Maximum) |
| 1 x 10-9 | 10 | 0 |
| 1 x 10-8 | 50 | 10 |
| 1 x 10-7 | 90 | 50 |
| 1 x 10-6 | 100 | 90 |
| 1 x 10-5 | 100 | 100 |
Note: The data presented in this table is illustrative and intended to demonstrate the principle of the rightward shift in the dose-response curve. Actual experimental values may vary.
Experimental Protocols: Unveiling the Antagonism
The validation of muscarine's effect with atropine antagonism can be robustly demonstrated using various experimental models. A classic and widely used method is the isolated organ bath experiment.
Isolated Guinea Pig Ileum Preparation
Objective: To demonstrate the competitive antagonism of atropine on muscarine-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and suspended in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at 37°C.
-
Recording of Contractions: One end of the ileum segment is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.
-
Agonist Addition: A cumulative dose-response curve is generated by adding increasing concentrations of a muscarinic agonist (e.g., acetylcholine or carbachol, a stable analog) to the organ bath and recording the resulting contractions.
-
Antagonist Incubation: The tissue is washed, and after a recovery period, a fixed concentration of atropine is added to the organ bath and allowed to incubate for a predetermined time (e.g., 20-30 minutes).
-
Repeat Agonist Dose-Response: In the continued presence of atropine, the cumulative dose-response curve for the agonist is repeated.
-
Data Analysis: The magnitude of the rightward shift of the dose-response curve is quantified to determine the potency of the antagonist, often expressed as a pA2 value.
Visualizing the Molecular Interaction
The interplay between muscarine and atropine at the muscarinic receptor can be visualized through signaling pathway and workflow diagrams.
Caption: Muscarinic agonist (Muscarine) signaling pathway via the M3 receptor.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. "Muscarinic Agonists and Antagonists: Effects on Gastrointestinal Funct" by Frederick J. Ehlert, K. J. Pak et al. [digitalcommons.chapman.edu]
- 9. youtube.com [youtube.com]
Cross-Validation of Muscarine's Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of muscarine's activity across different cell lines engineered to express specific muscarinic acetylcholine receptor (mAChR) subtypes. The data presented here is essential for researchers aiming to characterize the selectivity and potency of muscarinic compounds and for those involved in the development of drugs targeting the cholinergic system. The guide includes quantitative data from functional and binding assays, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Comparative Activity of Muscarine at Muscarinic Receptor Subtypes
The following table summarizes the binding affinities (Ki) of muscarine for the human M1, M2, and M3 muscarinic receptor subtypes stably expressed in Chinese Hamster Ovary (CHO-K1) cells. These values were determined using radioligand binding assays.
| Cell Line | Receptor Subtype | Muscarine Ki (nM) |
| CHO-K1 | M1 | 230 |
| CHO-K1 | M2 | 1,800 |
| CHO-K1 | M3 | 210 |
Note: The Ki values are indicative of the concentration of muscarine required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity. The data suggests that muscarine has a higher affinity for the M1 and M3 receptor subtypes compared to the M2 subtype.
Experimental Protocols
Detailed methodologies for two key experiments used to characterize muscarine's activity are provided below.
Intracellular Calcium Mobilization Assay
This assay is used to determine the functional potency of muscarine at Gq-coupled muscarinic receptors (M1 and M3), which signal through an increase in intracellular calcium.
a. Cell Preparation:
-
Seed CHO-K1 cells stably expressing the M1 or M3 receptor subtype into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well.
-
Culture the cells for 18-24 hours at 37°C in a humidified atmosphere of 5% CO2.
b. Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator, such as Fura-2 AM (2 µM), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.
c. Muscarine Treatment and Data Acquisition:
-
Following incubation, wash the cells twice with the assay buffer to remove excess dye.
-
Prepare serial dilutions of muscarine in the assay buffer.
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Add the muscarine dilutions to the wells and immediately begin recording the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Continue recording for at least 3 minutes to capture the peak calcium response.
d. Data Analysis:
-
The ratio of the fluorescence at 340 nm to 380 nm is calculated to determine the intracellular calcium concentration.
-
Plot the peak fluorescence ratio against the logarithm of the muscarine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of muscarine that elicits a half-maximal response.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of muscarine for different muscarinic receptor subtypes. It measures the ability of unlabeled muscarine to compete with a radiolabeled antagonist for binding to the receptor.
a. Membrane Preparation:
-
Culture CHO-K1 cells expressing the M1, M2, or M3 receptor subtype to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
b. Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).
-
Add a fixed concentration of a radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), typically at a concentration close to its Kd value.
-
Add varying concentrations of unlabeled muscarine.
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).
-
Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
c. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
d. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each muscarine concentration.
-
Plot the specific binding as a percentage of the control (no muscarine) against the logarithm of the muscarine concentration.
-
Fit the data to a one-site competition model to determine the IC50 value, which is the concentration of muscarine that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the Gq-coupled signaling pathway activated by M1 and M3 muscarinic receptors, and the experimental workflows for the intracellular calcium mobilization and radioligand binding assays.
Caption: Gq-coupled signaling pathway initiated by muscarine binding.
Caption: Experimental workflow for intracellular calcium mobilization assay.
Caption: Experimental workflow for radioligand competition binding assay.
A Comparative Analysis of Muscarine Enantiomers at Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of muscarine enantiomers, focusing on their interaction with the five subtypes of muscarinic acetylcholine receptors (mAChRs): M1, M2, M3, M4, and M5. Due to a lack of publicly available, direct comparative studies on the binding affinities and functional efficacies of (+)-muscarine and (-)-muscarine at each of the five receptor subtypes, this guide will focus on the established principles of stereoselectivity at mAChRs and provide data for other chiral muscarinic ligands as a surrogate to illustrate the importance of stereochemistry in receptor-ligand interactions.
Introduction to Muscarinic Receptors and Stereoselectivity
Muscarinic acetylcholine receptors are G-protein coupled receptors that play crucial roles in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1-M5, exhibit distinct tissue distribution and couple to different intracellular signaling pathways, making them attractive targets for therapeutic intervention in a variety of diseases.
A fundamental principle of pharmacology is that of stereoselectivity, where the three-dimensional arrangement of atoms in a molecule (its stereochemistry) can significantly influence its biological activity. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. It is a well-established phenomenon that muscarinic receptors exhibit a high degree of stereoselectivity for their ligands. This means that one enantiomer of a chiral drug often has a significantly higher affinity and/or efficacy for the receptor than its mirror image.
Signaling Pathways of Muscarinic Receptor Subtypes
The five muscarinic receptor subtypes couple to different G-protein signaling pathways, leading to distinct cellular responses.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
Diagram of Muscarinic Receptor Signaling Pathways
Caption: Signaling pathways of M1/M3/M5 and M2/M4 muscarinic receptors.
Experimental Data: Stereoselectivity of Muscarinic Ligands
While specific data for muscarine enantiomers are not available, the following table illustrates the principle of stereoselectivity with data from other chiral muscarinic antagonists. The data shows the binding affinities (Ki values) of the (R)- and (S)-enantiomers of two antagonists, trihexyphenidyl and hexbutinol, at the five cloned human muscarinic receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | (R)-Trihexyphenidyl Ki (nM) | (S)-Trihexyphenidyl Ki (nM) | Stereoselectivity Ratio ((S)-Ki / (R)-Ki) | (R)-Hexbutinol Ki (nM) | (S)-Hexbutinol Ki (nM) | Stereoselectivity Ratio ((S)-Ki / (R)-Ki) |
| M1 | 0.8 | 150 | 188 | 1.2 | 250 | 208 |
| M2 | 2.5 | 25 | 10 | 4.0 | 50 | 13 |
| M3 | 1.2 | 200 | 167 | 1.8 | 300 | 167 |
| M4 | 0.6 | 180 | 300 | 1.0 | 220 | 220 |
| M5 | 1.5 | 350 | 233 | 2.2 | 400 | 182 |
Data adapted from a study on the binding profiles of various muscarinic antagonists.
As the table demonstrates, the (R)-enantiomers of both trihexyphenidyl and hexbutinol exhibit significantly higher affinity for all five muscarinic receptor subtypes compared to their corresponding (S)-enantiomers. The stereoselectivity ratio, which quantifies this difference, is substantial across all subtypes, highlighting the critical role of stereochemistry in receptor binding.
Experimental Protocols
The determination of binding affinity and functional efficacy of ligands at muscarinic receptors typically involves the following experimental procedures:
Radioligand Binding Assay (for Binding Affinity)
This technique is used to determine the affinity (Ki) of a test compound for a receptor.
Diagram of a Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are cultured. The cells are then harvested and homogenized to prepare a cell membrane fraction containing the receptors.
-
Binding Assay: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., (+)-muscarine or (-)-muscarine).
-
Separation: After incubation to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (for Efficacy)
Functional assays measure the biological response elicited by an agonist binding to its receptor. A common method for M1, M3, and M5 receptors is to measure changes in intracellular calcium concentration.
Diagram of a Calcium Mobilization Assay Workflow
Caption: Workflow for a calcium mobilization functional assay.
Methodology:
-
Cell Culture: CHO cells stably expressing M1, M3, or M5 receptors are plated in a multi-well plate.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which enters the cells.
-
Agonist Addition: Varying concentrations of the muscarinic agonist (e.g., (+)-muscarine or (-)-muscarine) are added to the wells.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The data are used to construct a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined.
Conclusion
While direct experimental data comparing the efficacy of muscarine enantiomers at the five muscarinic receptor subtypes is not currently available in the public literature, the principle of stereoselectivity is a cornerstone of muscarinic receptor pharmacology. The data presented for other chiral muscarinic ligands strongly suggest that the naturally occurring L-(+)-muscarine would exhibit significantly higher affinity and/or efficacy compared to its (-)-enantiomer at all five mAChR subtypes. Further research directly comparing the pharmacological profiles of the muscarine enantiomers is warranted to fully elucidate their individual contributions to muscarinic signaling and to inform the development of more selective and effective therapeutic agents.
A Quantitative Comparison of Muscarine and Carbachol Potency for Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of two key cholinergic agonists, muscarine and carbachol, at muscarinic acetylcholine receptors (mAChRs). The information presented is collated from various experimental studies to aid in research and drug development endeavors.
Introduction
Muscarine and carbachol are both agonists of muscarinic acetylcholine receptors, mimicking the effects of the endogenous neurotransmitter acetylcholine.[1] However, their pharmacological profiles exhibit notable differences. Muscarine is a selective agonist for mAChRs, while carbachol also displays activity at nicotinic acetylcholine receptors (nAChRs).[2] This guide focuses on their comparative potency at the five subtypes of muscarinic receptors (M1-M5).
The M1, M3, and M5 receptor subtypes primarily couple to Gq proteins, initiating the phospholipase C signaling cascade.[1] In contrast, the M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[1] Understanding the differential potency of muscarine and carbachol at these receptor subtypes is crucial for predicting their physiological effects and for the development of subtype-selective therapeutic agents.
Quantitative Potency Data
The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50) in functional assays or its inhibitory constant (Ki) in binding assays. Lower EC50 and Ki values indicate higher potency. The following tables summarize the available quantitative data for muscarine and carbachol at human muscarinic receptor subtypes.
It is important to note that the following data is compiled from multiple sources, and direct comparison of absolute values between studies should be approached with caution due to variations in experimental conditions.
Table 1: Carbachol Potency at Muscarinic Receptor Subtypes
| Receptor Subtype | Assay Type | Potency (pEC50) | Cell Line | Reference |
| M1 | Phosphoinositide Hydrolysis | ~6.0 | Transfected Murine Fibroblast (B82) | [3] |
| M3 | Inositol Phosphates Accumulation | 5.9 ± 0.1 | CHO-K1 | [4] |
| M4 | cAMP Accumulation Inhibition | ~6.5 | CHO M4 | [5] |
| M5 | Inositol Phosphates Accumulation | 4.8 ± 0.1 | CHO-K1 | [4] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Signaling Pathways
The activation of muscarinic receptors by agonists like muscarine and carbachol initiates distinct intracellular signaling cascades depending on the receptor subtype.
Activation of M1, M3, and M5 receptors leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[6][7]
The M2 and M4 receptors are coupled to Gi proteins.[8] Upon activation, the α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The βγ-subunits can also directly activate certain ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.
Experimental Protocols
The quantitative data presented in this guide are derived from various in vitro assays. Below are detailed methodologies for two common experimental approaches used to determine agonist potency.
This assay measures the affinity of a ligand (like muscarine or carbachol) for a receptor by assessing its ability to compete with a radiolabeled antagonist (e.g., [3H]-Quinuclidinyl benzilate, [3H]-QNB) for binding to the receptor.[9]
Methodology:
-
Membrane Preparation: Cells or tissues expressing the muscarinic receptor subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of the radioligand ([3H]-QNB) and varying concentrations of the unlabeled competitor ligand (muscarine or carbachol).
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific [3H]-QNB binding versus the log concentration of the competitor ligand. The IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
This ex vivo assay measures the ability of an agonist to elicit a physiological response, such as smooth muscle contraction, which is mediated by muscarinic receptors (primarily M3 in the ileum).
Methodology:
-
Tissue Preparation: A section of the ileum is dissected from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with oxygen.
-
Transducer Attachment: One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to measure muscle contractions.
-
Equilibration: The tissue is allowed to equilibrate in the organ bath under a slight resting tension until a stable baseline is achieved.
-
Cumulative Concentration-Response Curve: The agonist (muscarine or carbachol) is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.
-
Recording: The contractile responses are recorded continuously.
-
Data Analysis: The magnitude of the contraction is plotted against the log concentration of the agonist to generate a concentration-response curve. The EC50 value and the maximum response (Emax) are determined from this curve.
Conclusion
Both muscarine and carbachol are valuable tools for studying the cholinergic system. Carbachol generally appears to be a potent agonist at M1, M3, and M4 receptors, with lower potency at the M5 subtype. While comprehensive and directly comparable quantitative data for muscarine across all receptor subtypes is limited in the available literature, its high selectivity for muscarinic over nicotinic receptors remains a key distinguishing feature. The choice between these agonists will ultimately depend on the specific research question, the receptor subtype of interest, and the desired selectivity profile. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for designing and interpreting studies involving these important pharmacological agents.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 8. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]
- 9. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]
Validating Muscarine's Mechanism: A Comparative Guide to Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data derived from muscarinic receptor knockout models to validate the mechanism of action of muscarine and other muscarinic agonists. By leveraging genetically engineered mice lacking specific muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5), researchers can unequivocally dissect the contribution of each receptor to the multifaceted physiological effects of muscarinic stimulation. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of muscarinic pharmacology.
Unraveling Muscarinic Signaling with Knockout Models
Muscarine, a natural alkaloid, exerts its effects by activating the family of G protein-coupled receptors known as muscarinic acetylcholine receptors. Five distinct subtypes, M1 through M5, have been identified, each with a unique tissue distribution and signaling cascade. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates and diacylglycerol. Conversely, the M2 and M4 receptors couple to Gi/Go proteins, which inhibit adenylyl cyclase and modulate ion channel activity.
The development of knockout mouse models for each of the five muscarinic receptor subtypes has been a pivotal advancement in cholinergic research.[1] These models offer a definitive way to assign physiological and pharmacological functions to individual receptor subtypes, overcoming the limitations of pharmacological antagonists which often lack complete subtype selectivity.[1]
Quantitative Analysis of Muscarinic Receptor Function in Knockout Mice
The following tables summarize key findings from studies utilizing M1-M5 knockout mice, providing a quantitative comparison of the effects of muscarinic agonists in wild-type versus receptor-deficient animals.
Table 1: Muscarinic Receptor Binding in Knockout Mouse Tissues
This table illustrates the specific loss of muscarinic receptor binding sites in various peripheral tissues of knockout mice, confirming the successful ablation of the targeted receptor subtype.
| Tissue | Genotype | Bmax (fmol/mg protein) | % Reduction vs. Wild-Type |
| Heart | Wild-Type | 153 ± 11 | - |
| M2 KO | 23 ± 3 | 85% | |
| Bladder | Wild-Type | 110 ± 8 | - |
| M2 KO | 35 ± 4 | 68% | |
| M3 KO | 88 ± 7 | 20% | |
| Stomach | Wild-Type | 125 ± 9 | - |
| M2 KO | 45 ± 5 | 64% | |
| M3 KO | 95 ± 8 | 24% | |
| Submandibular Gland | Wild-Type | 180 ± 15 | - |
| M1 KO | 175 ± 14 | Not Significant | |
| M3 KO | 99 ± 9 | 45% |
Data adapted from studies using radioligand binding with [³H]N-methylscopolamine, a non-selective muscarinic antagonist.
Table 2: Pilocarpine-Induced Salivation
This table demonstrates the critical roles of M1 and M3 receptors in mediating salivary secretion, a classic muscarinic response.
| Genotype | Pilocarpine Dose (mg/kg) | Saliva Secretion (mg/30 min) | % Reduction vs. Wild-Type |
| Wild-Type | 1 | 150 ± 20 | - |
| M1 KO | 1 | 50 ± 10 | 67% |
| M3 KO | 1 | 25 ± 5 | 83% |
| M1/M3 Double KO | 1 | ~0 | ~100% |
| Wild-Type | 10 | 350 ± 30 | - |
| M1 KO | 10 | 250 ± 25 | 29% |
| M3 KO | 10 | 100 ± 15 | 71% |
| M1/M3 Double KO | 10 | ~0 | ~100% |
Data are representative of studies using the muscarinic agonist pilocarpine to stimulate salivation.
Table 3: Muscarinic Agonist-Induced Seizure Susceptibility
This table highlights the indispensable role of the M1 receptor in the pro-convulsive effects of high-dose muscarinic agonists.
| Genotype | Agonist (Dose) | Seizure Incidence | Latency to Seizure (min) |
| Wild-Type | Pilocarpine (300 mg/kg) | High (~70-90%) | 15-30 |
| M1 KO | Pilocarpine (300 mg/kg) | Abolished (~0%) | N/A |
Studies consistently show that M1 knockout mice are resistant to seizures induced by pilocarpine.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To quantify the density of muscarinic receptors in a given tissue.
Materials:
-
Tissue homogenates from wild-type and knockout mice
-
Radioligand (e.g., [³H]N-methylscopolamine)
-
Non-labeled antagonist (e.g., atropine) for determining non-specific binding
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and cocktail
Protocol:
-
Prepare tissue membranes by homogenization followed by centrifugation.
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in the presence (non-specific binding) or absence (total binding) of a high concentration of a non-labeled antagonist.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Bmax (maximal number of binding sites) and Kd (dissociation constant) by Scatchard analysis or non-linear regression of the saturation binding data.
Pilocarpine-Induced Salivation Assay
Objective: To measure the volume of saliva produced in response to a muscarinic agonist.
Materials:
-
Wild-type and knockout mice
-
Pilocarpine solution
-
Pre-weighed cotton balls or absorbent paper
-
Microcentrifuge tubes
-
Analytical balance
Protocol:
-
House mice individually without food or water for a short period before the experiment to minimize baseline salivation.
-
Administer a subcutaneous injection of pilocarpine at the desired dose.
-
Immediately after injection, place a pre-weighed cotton ball in the mouse's mouth.
-
Collect saliva for a defined period (e.g., 15-30 minutes), replacing the cotton ball as it becomes saturated.
-
Weigh the cotton balls immediately after collection to determine the amount of saliva secreted (1 mg ≈ 1 µL).
-
Express the results as total saliva weight per unit of body weight.
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G proteins following muscarinic receptor stimulation, providing a functional readout of receptor agonism.
Materials:
-
Brain or other tissue membranes from wild-type and knockout mice
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP
-
Muscarinic agonist (e.g., muscarine, oxotremorine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and cocktail
Protocol:
-
Prepare tissue membranes as described for the radioligand binding assay.
-
Incubate membranes with the muscarinic agonist at various concentrations in the assay buffer containing GDP.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of agonist concentration to determine EC50 and Emax values.
Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the production of inositol phosphates, a downstream second messenger of Gq/11-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO cells) or tissue slices from wild-type and knockout mice
-
[³H]myo-inositol
-
LiCl (to inhibit inositol monophosphatase)
-
Muscarinic agonist
-
Trichloroacetic acid (TCA) or other quenching agent
-
Dowex anion-exchange resin
-
Scintillation counter and cocktail
Protocol:
-
Label the cells or tissue slices overnight with [³H]myo-inositol to incorporate it into membrane phosphoinositides.
-
Wash the cells/slices to remove unincorporated [³H]myo-inositol.
-
Pre-incubate with LiCl for 10-20 minutes.
-
Stimulate with the muscarinic agonist for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold TCA.
-
Separate the inositol phosphates from the cell lysate using anion-exchange chromatography (Dowex columns).
-
Elute the total [³H]inositol phosphates.
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
Determine the concentration-response curve for the agonist to calculate EC50 and Emax values.
Visualizing Muscarinic Signaling and Experimental Design
The following diagrams, generated using the DOT language, illustrate key concepts in validating muscarine's mechanism.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Experimental Workflow for Knockout Model Validation.
Caption: Genetic Knockout vs. Pharmacological Blockade.
Comparison with Alternative Approaches
While knockout models provide unparalleled specificity, it is important to consider alternative and complementary approaches for validating muscarine's mechanism.
Pharmacological Blockade: The use of subtype-selective antagonists is a classical and valuable approach.
-
Advantages: Pharmacological tools allow for acute and reversible receptor blockade, providing temporal control that is not possible with constitutive knockout models. They are also generally less expensive and time-consuming to implement.
-
Disadvantages: The primary limitation is the lack of truly specific antagonists for all muscarinic receptor subtypes. Many antagonists exhibit affinity for multiple subtypes, leading to potentially confounding results. Incomplete receptor blockade and off-target effects are also significant concerns.
RNA Interference (RNAi): Techniques like siRNA can be used to transiently knockdown the expression of specific muscarinic receptors in vitro or in specific tissues in vivo.
-
Advantages: RNAi offers temporal and spatial control over gene silencing, avoiding the developmental compensation that can occur in knockout mice.
-
Disadvantages: Incomplete knockdown is a common issue, and off-target effects and the efficiency of delivery can be significant hurdles, particularly for in vivo applications.
Conclusion
The use of muscarinic receptor knockout mice has been instrumental in delineating the precise roles of each receptor subtype in mediating the diverse actions of muscarine and other cholinergic agonists. The quantitative data obtained from these models, when combined with in vitro functional assays and in vivo phenotyping, provides a robust framework for validating muscarine's mechanism of action. While alternative methods such as pharmacological blockade and RNAi offer complementary insights, the genetic specificity of knockout models remains the gold standard for unequivocally assigning function to individual receptor subtypes in the complex landscape of muscarinic signaling. This guide serves as a valuable resource for researchers seeking to leverage these powerful tools in the ongoing development of novel therapeutics targeting the cholinergic system.
References
Muscarine's Dichotomous Dance: A Comparative Analysis of its Effects on M1 and M2 Receptors
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of the effects of the natural alkaloid muscarine on M1 and M2 muscarinic acetylcholine receptors. This publication elucidates the differential signaling pathways, physiological responses, and pharmacological profiles elicited by muscarine's interaction with these two critical receptor subtypes.
Muscarinic acetylcholine receptors, a class of G protein-coupled receptors (GPCRs), are integral to the regulation of a myriad of physiological processes. Among the five subtypes (M1-M5), the M1 and M2 receptors present a compelling case of functional divergence, often mediating opposing effects in the central and peripheral nervous systems. Muscarine, the prototypical agonist for which these receptors are named, serves as a powerful tool to dissect these differences.
Unveiling the Opposing Signaling Cascades
Muscarine's binding to M1 and M2 receptors triggers distinct intracellular signaling cascades. The M1 receptor typically couples to Gq/11 G-proteins, initiating a signaling pathway that leads to the activation of phospholipase C (PLC).[1][2][3] This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol.[1][3] The subsequent increase in intracellular calcium concentration is a hallmark of M1 receptor activation, leading to the stimulation of various calcium-dependent enzymes and cellular responses.
In stark contrast, the M2 receptor is predominantly coupled to Gi/o G-proteins.[1][2][3] Upon activation by muscarine, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] Furthermore, the βγ-subunits of the activated Gi/o protein can directly modulate the activity of ion channels, most notably by activating G protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to potassium efflux, hyperpolarization of the cell membrane, and an overall inhibitory effect on cellular excitability.
Quantitative Comparison of Muscarine's Effects
The following table summarizes key quantitative parameters that differentiate the effects of muscarinic agonists on M1 and M2 receptors. While direct binding affinity data for muscarine can vary across studies and experimental conditions, data for the full agonist carbachol is provided for a functional comparison.
| Parameter | M1 Receptor | M2 Receptor | Reference |
| Primary G-Protein | Gq/11 | Gi/o | [4][5] |
| Second Messenger | ↑ Inositol Trisphosphate (IP3), ↑ Diacylglycerol (DAG), ↑ Intracellular Ca2+ | ↓ Cyclic AMP (cAMP) | [5] |
| Effector Enzyme | Phospholipase C (PLC) | Adenylyl Cyclase | [1][2][3] |
| Carbachol EC50 (Functional Potency) | ~1.7 µM (PI Hydrolysis) | ~0.2 µM (cAMP Inhibition) | |
| Pirenzepine Ki (Antagonist Affinity) | ~17 nM | ~780 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of muscarine's effects on M1 and M2 receptors. Below are outlines of key experimental protocols.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay quantifies the affinity of muscarine for M1 and M2 receptors by measuring its ability to compete with a radiolabeled antagonist for receptor binding.
1. Membrane Preparation:
-
Cells stably expressing either human M1 or M2 receptors are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the membrane preparations.
-
Increasing concentrations of unlabeled muscarine are added to compete for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data is plotted as the percentage of specific binding versus the concentration of muscarine.
-
The IC50 value (the concentration of muscarine that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value (inhibition constant) for muscarine is calculated using the Cheng-Prusoff equation.
Calcium Imaging for M1 Receptor Activation
This method measures the increase in intracellular calcium concentration following M1 receptor stimulation.
1. Cell Preparation:
-
Cells expressing M1 receptors are plated in a suitable imaging dish.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
2. Imaging:
-
The dish is placed on the stage of a fluorescence microscope equipped with an appropriate excitation light source and emission filter.
-
A baseline fluorescence is recorded before the addition of muscarine.
3. Stimulation and Recording:
-
Muscarine is added to the cells, and the change in fluorescence intensity is recorded over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence is quantified and can be used to determine the EC50 of muscarine for M1 receptor-mediated calcium release.
cAMP Accumulation Assay for M2 Receptor Inhibition
This assay measures the decrease in intracellular cAMP levels following M2 receptor activation.
1. Cell Preparation:
-
Cells expressing M2 receptors are plated in a multi-well plate.
-
The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
2. Stimulation:
-
The cells are stimulated with an agent that increases intracellular cAMP (e.g., forskolin).
-
Concurrently, the cells are treated with varying concentrations of muscarine.
3. Lysis and Detection:
-
The cells are lysed to release the intracellular cAMP.
-
The amount of cAMP in the lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this assay, cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.
4. Data Analysis:
-
The signal from the immunoassay is inversely proportional to the amount of cAMP produced.
-
The data is used to determine the IC50 of muscarine for the inhibition of adenylyl cyclase.
Conclusion
The M1 and M2 muscarinic receptors represent a classic example of how a single neurotransmitter can elicit opposing physiological effects through the activation of distinct G protein-coupled signaling pathways. Muscarine's interaction with the Gq-coupled M1 receptor leads to an excitatory response mediated by an increase in intracellular calcium, while its engagement of the Gi-coupled M2 receptor results in an inhibitory effect through the suppression of cAMP production and modulation of ion channels. A thorough understanding of these differential effects, supported by robust experimental data, is paramount for the development of selective muscarinic receptor-targeted therapeutics.
References
- 1. Muscarinic receptor subtypes: M1 and M2 biochemical and functional characterization. | Semantic Scholar [semanticscholar.org]
- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Muscarine: A Comparative Guide for Researchers
A Comprehensive Analysis of Muscarine's Interaction with Muscarinic versus Nicotinic Acetylcholine Receptors
For researchers and professionals in drug development, understanding the precise interaction of ligands with their receptor targets is paramount. Muscarine, a natural alkaloid from the Amanita muscaria mushroom, is the archetypal agonist for muscarinic acetylcholine receptors (mAChRs). Its name is eponymous with this class of G-protein coupled receptors (GPCRs) that mediate a wide range of parasympathetic physiological responses. In contrast, nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels, fundamental to neuromuscular transmission and synaptic signaling in the central and peripheral nervous systems. While muscarine is highly selective for mAChRs, evidence suggests it can exert effects at nAChRs, albeit at significantly lower potency. This guide provides a detailed comparison of muscarine's specificity for these two receptor classes, supported by quantitative data, experimental protocols, and visual representations of the underlying signaling pathways.
Quantitative Comparison of Muscarine Binding and Potency
To objectively assess the specificity of muscarine, it is essential to compare its binding affinity (Ki or Kd) and functional potency (EC50) at both muscarinic and nicotinic receptor subtypes. The following table summarizes key quantitative data from published studies.
| Receptor Subtype | Ligand | Parameter | Value | Reference |
| Muscarinic Receptors | ||||
| M1 (human) | Muscarine | Ki | 2.8 nM | [1][2] |
| M2 (human) | Muscarine | Ki | 4.5 nM | [1][2] |
| M3 (human) | Muscarine | Ki | 3.2 nM | [1][2] |
| M4 (human) | Muscarine | Ki | 2.5 nM | [1][2] |
| M5 (human) | Muscarine | Ki | 6.3 nM | [1][2] |
| Nicotinic Receptors | ||||
| Muscle-type (mouse, adult) | Muscarine | Kd | 89 µM | [3] |
| Neuronal α4β2 | Muscarine | - | Can elicit single-channel currents | [3] |
| Neuronal α3β4 | Muscarine | - | Predicted low affinity | [4] |
Note: Lower Ki and Kd values indicate higher binding affinity.
The data clearly illustrates the profound specificity of muscarine for muscarinic receptors, with binding affinities in the low nanomolar range. In contrast, its affinity for the muscle-type nicotinic receptor is in the high micromolar range, indicating a significantly weaker interaction. While quantitative binding data for muscarine at various neuronal nAChR subtypes is limited, functional studies and molecular modeling suggest a similarly low affinity.[3][4]
Signaling Pathways: A Tale of Two Mechanisms
The differential effects of muscarine at mAChRs and nAChRs are rooted in their fundamentally distinct signaling mechanisms. Muscarinic receptors are GPCRs, initiating a slower, prolonged cellular response through second messenger cascades. Nicotinic receptors, on the other hand, are ligand-gated ion channels that mediate rapid, direct changes in membrane potential.
Caption: Muscarinic Receptor (M1/M3/M5) Signaling Pathway.
Caption: Nicotinic Receptor Signaling Pathway.
Experimental Protocols
The quantitative data presented in this guide are derived from specific experimental methodologies. Below are detailed protocols for the key assays used to assess muscarine's receptor specificity.
Radioligand Binding Assay for Muscarinic Receptors
This assay determines the binding affinity (Ki) of a test compound (muscarine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Unlabeled muscarine.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled muscarine.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of unlabeled muscarine.
-
To determine non-specific binding, a parallel set of wells is prepared containing the cell membranes, the radioligand, and a high concentration of a potent muscarinic antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The concentration of muscarine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of Muscaridin, a Novel Muscarinic Agonist
Approved By: [Insert Approver Name/Department]
Purpose
This document provides a comprehensive, step-by-step procedure for the safe and compliant disposal of "Muscaridin," a novel or unclassified research chemical presumed to be a potent muscarinic agonist. Due to the absence of specific disposal guidelines for this compound, this procedure follows the best practices for handling and disposing of unknown or highly potent research chemicals. This ensures the safety of laboratory personnel and the protection of the environment.
Scope
This procedure applies to all researchers, scientists, and drug development professionals who handle and dispose of this compound in laboratory settings. This includes the disposal of pure this compound, solutions containing this compound, and any contaminated labware or personal protective equipment (PPE).
Responsibilities
-
Principal Investigator (PI) / Laboratory Supervisor: Responsible for ensuring that all personnel are trained on this procedure, that necessary safety equipment is available, and for coordinating with the institution's Environmental Health and Safety (EHS) department.
-
Researcher/Scientist: Responsible for following this procedure, properly labeling and segregating waste, and reporting any spills or exposures to the PI and EHS.
-
Environmental Health and Safety (EHS): Responsible for providing guidance on hazardous waste disposal, arranging for the pickup and disposal of chemical waste by a licensed contractor, and assisting with risk assessments.[1][2]
Hazard Assessment and Safety Precautions
This compound is presumed to be a potent muscarinic agonist.[3] Muscarinic agonists can cause a range of physiological effects, including but not limited to, decreased heart rate, increased salivation, and bronchoconstriction.[3] Therefore, appropriate precautions must be taken to avoid exposure.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses with side shields, and nitrile gloves must be worn when handling this compound.[1] For handling larger quantities or when there is a risk of aerosolization, a chemical fume hood and additional respiratory protection may be required, as determined by a risk assessment.
-
Engineering Controls: All handling of pure this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Spill Response: In case of a spill, immediately alert others in the area. The spill should be cleaned up using an appropriate absorbent material, and all contaminated materials must be disposed of as hazardous waste. Refer to the material's Safety Data Sheet (SDS) for specific spill cleanup procedures. If an SDS is not available, treat the compound as highly toxic.
Disposal Procedures
The disposal of an unknown or novel chemical like this compound must be handled as hazardous waste.[5][6] Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [6][7]
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound must be segregated at the point of generation.[5]
-
Establish separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty vials that contained pure this compound.
-
Liquid Waste: Unused or expired solutions containing this compound.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects. These must be placed in a designated, puncture-resistant sharps container.[8]
-
Step 2: Waste Container Labeling
-
All waste containers must be labeled with a hazardous waste tag provided by your institution's EHS department.[2][9]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound (Presumed Muscarinic Agonist)".
-
The concentration of this compound in the waste.
-
The associated hazards (e.g., "Toxic").
-
The date the waste was first added to the container.[1]
-
The name and contact information of the PI or responsible researcher.
-
Step 3: Waste Accumulation and Storage
-
Waste containers should be kept in a designated satellite accumulation area (SAA) within the laboratory.[2]
-
The SAA should be in a secondary containment tray to prevent the spread of spills.
-
Waste containers must be kept closed at all times, except when adding waste.[10]
Step 4: Request for Waste Pickup
-
Once a waste container is full or has been in the SAA for the maximum allowable time (as per institutional policy), a waste pickup request must be submitted to the EHS department.[9]
-
Do not overfill waste containers.
Decision-Making Table for this compound Disposal
| Waste Type | Container | Labeling Requirements | Disposal Route |
| Pure this compound (Solid) | Sealable, compatible container | Hazardous Waste, "this compound, Solid", Toxic | EHS Pickup |
| This compound Solutions | Sealable, compatible container | Hazardous Waste, "this compound Solution (with solvent and concentration)", Toxic | EHS Pickup |
| Contaminated Labware (non-sharp) | Lined, sealable container | Hazardous Waste, "this compound Contaminated Debris", Toxic | EHS Pickup |
| Contaminated Sharps | Puncture-resistant sharps container | Biohazard/Sharps symbol, "this compound Contaminated Sharps", Toxic | EHS Pickup |
| Contaminated PPE | Lined, sealable container | Hazardous Waste, "this compound Contaminated PPE", Toxic | EHS Pickup |
Experimental Protocols
As "this compound" is a placeholder for a novel compound, specific experimental protocols for its characterization and disposal would need to be developed. A general workflow for the characterization of an unknown chemical waste is as follows:
-
Information Gathering: Review all available information about the source of the waste, including laboratory notebooks and records.[9]
-
Physical Characterization: Observe the physical state (solid, liquid), color, and odor (with extreme caution) of the unknown substance.
-
Chemical Characterization (if necessary and safe): In consultation with EHS, it may be necessary to perform a limited chemical analysis to determine the hazards of the waste.[1] This is typically performed by a specialized contractor.
Visualizations
Diagram 1: this compound Disposal Workflow
A simplified workflow for the proper disposal of this compound waste.
Diagram 2: Hypothetical Muscarinic Agonist Signaling Pathway
A representative signaling pathway for a muscarinic agonist like this compound.
References
- 1. unomaha.edu [unomaha.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. gla.ac.uk [gla.ac.uk]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. m.youtube.com [m.youtube.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 10. Biomedical waste - Wikipedia [en.wikipedia.org]
Navigating the Safe Handling of Muscaridin: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Operational Protocols for Muscaridin
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure personal safety and the integrity of experimental outcomes.
Understanding the Hazard: this compound Profile
This compound is a potent parasympathomimetic agent that selectively agonizes muscarinic acetylcholine receptors. Its handling requires stringent safety measures due to its toxicity.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₂₀ClNO₂ | [1] |
| Molecular Weight | 209.71 g/mol | [1] |
| Appearance | White powder | |
| Solubility | Soluble in water |
Toxicological Data
| Metric | Value | Species | Reference |
| LD50 (Intravenous) | 0.23 mg/kg | Mouse |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile) | Prevents dermal absorption. |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or if there is a risk of splashing. | Protects against accidental eye contact which can cause severe irritation. |
| Skin and Body Protection | Laboratory coat. Consider a chemically resistant apron for additional protection. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be worn if there is a potential for aerosolization or if handling the powder outside of a certified chemical fume hood. | Prevents inhalation, which is a potential route of exposure. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial to minimize risk.
Engineering Controls
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Wash and Safety Shower: An easily accessible and functional eye wash station and safety shower are essential in the immediate work area.
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the chemical fume hood. Use a dedicated, clean spatula and weighing vessel.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Cap the container securely before mixing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Emergency Protocols
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and bench paper, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Experimental Protocols: A General Guideline for Cell Culture
The following is a general protocol for treating cultured cells with this compound. This should be adapted based on the specific cell line and experimental design.
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow to the appropriate confluency.
-
Preparation of this compound Stock Solution: In a chemical fume hood, prepare a concentrated stock solution of this compound in a sterile, appropriate solvent (e.g., sterile water or a buffer compatible with your cell culture medium).
-
Preparation of Working Solution: Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with your planned experimental analysis (e.g., cell lysis for protein analysis, functional assays).
This compound Signaling Pathways: A Visual Guide
This compound exerts its effects by activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), each with distinct signaling pathways.
M1, M3, and M5 Receptor Signaling Pathway
M1, M3, and M5 receptors are coupled to Gq/11 proteins. Their activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).
Caption: M1, M3, and M5 receptor signaling cascade.
M2 and M4 Receptor Signaling Pathway
M2 and M4 receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.
Caption: M2 and M4 receptor signaling cascade.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
